7-bromo-5-nitro-1H-indole
Description
Properties
IUPAC Name |
7-bromo-5-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJOZTUJVYCOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397478 | |
| Record name | 7-bromo-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87240-07-1 | |
| Record name | 7-Bromo-5-nitro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87240-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-bromo-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7-bromo-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 7-bromo-5-nitro-1H-indole in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and versatile reactivity make it a privileged structure in the design of novel therapeutic agents.[2] Within this important class of heterocycles, this compound emerges as a highly valuable and strategically functionalized building block for drug discovery programs.
This technical guide provides an in-depth exploration of the chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications. As a senior application scientist, the aim is to not only present established data but also to provide a rationale for the experimental choices that underpin the manipulation of this versatile molecule.
Core Molecular Attributes of this compound
This compound is a solid at room temperature.[3] Its molecular structure is characterized by an indole ring system substituted with a bromine atom at the 7-position and a nitro group at the 5-position. This substitution pattern imparts a unique set of chemical and physical properties to the molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [3] |
| Molecular Weight | 241.04 g/mol | [3] |
| Appearance | Solid | [3] |
The presence of both a halogen atom (bromine) and a strong electron-withdrawing group (nitro) on the indole core makes this compound a trifunctional scaffold, offering multiple avenues for chemical diversification.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is governed by the interplay of its three key functional components: the indole N-H, the C7-bromo substituent, and the C5-nitro group.
The Indole Nucleus: Taming its Reactivity
The indole ring is inherently electron-rich and prone to electrophilic attack, most commonly at the C3 position.[4][5] However, the presence of the strongly deactivating nitro group at C5 significantly tempers this reactivity. While direct electrophilic substitution on the pyrrole ring might be challenging, the indole N-H remains a site for functionalization, such as alkylation or acylation, under appropriate basic conditions.
The C7-Bromo Group: A Gateway to Carbon-Carbon and Carbon-Nitrogen Bond Formation
The bromine atom at the 7-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, a critical strategy in structure-activity relationship (SAR) studies.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly valued in drug discovery for its broad functional group tolerance and mild reaction conditions.[6] this compound is an excellent substrate for Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties at the 7-position.
Exemplary Protocol: Suzuki-Miyaura Coupling of a Bromoindole
This generalized protocol can be adapted for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (ligand)
-
Potassium carbonate (K₂CO₃)
-
Water:Acetonitrile mixture (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vial with a stir bar
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the water:acetonitrile solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of degassed solvent.
-
Add the catalyst solution to the reaction mixture.
-
Seal the vial and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Electrophilic substitution at the indole [quimicaorganica.org]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical and chemical properties of 7-bromo-5-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a technical resource, offering insights into its molecular characteristics, spectral data, and safe handling procedures.
Molecular Structure and Chemical Identity
This compound is a disubstituted indole derivative. The indole scaffold is a key structural motif in a multitude of biologically active compounds. The presence of a bromine atom at the 7-position and a nitro group at the 5-position significantly influences the molecule's electronic properties, reactivity, and potential biological activity.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrN₂O₂ | , |
| Molecular Weight | 241.04 g/mol | , |
| Melting Point | 213-215 °C | |
| Boiling Point (Predicted) | 402.3 ± 25.0 °C | |
| Density (Predicted) | 1.855 ± 0.06 g/cm³ | |
| Appearance | Solid | |
| Solubility | Insoluble in water | |
| InChI Key | XXJOZTUJVYCOMP-UHFFFAOYSA-N | |
| SMILES | [O-]c1cc(Br)c2[nH]ccc2c1 | |
| CAS Number | 87240-07-1 |
Spectral Data
Mass Spectrometry
A GC-MS spectrum is available for the regioisomeric compound 5-bromo-7-nitro-1H-indole, which is expected to show a similar fragmentation pattern.[1] The molecular ion peak [M]+ would be anticipated at m/z 240 and 242 in a roughly 1:1 ratio, characteristic of the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for this compound is not currently published. However, predicted chemical shifts and the analysis of spectra from analogous compounds can provide an estimation of the expected spectral features. For instance, the ¹H NMR spectrum of the related compound 3-methyl-5-nitro-1H-indole shows characteristic downfield shifts for the aromatic protons due to the electron-withdrawing nitro group.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretch: A broad peak in the region of 3300-3500 cm⁻¹.
-
Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹.
-
N-O stretch (nitro group): Strong, asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.
Synthesis and Purification
Proposed Synthetic Workflow:
Caption: Proposed synthesis workflow for this compound.
Proposed Experimental Protocol: Bromination of 5-Nitro-1H-indole
This protocol is adapted from general procedures for the bromination of indoles.
Materials:
-
5-Nitro-1H-indole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-nitro-1H-indole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel. A suitable eluent system would likely be a mixture of ethyl acetate and hexanes, with the polarity adjusted based on TLC analysis. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for further purification.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
-
Precautionary Measures:
-
First Aid:
-
Inhalation: Move the victim to fresh air.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[3]
-
Applications in Research and Development
Substituted indoles are a cornerstone of medicinal chemistry. The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, while the nitro group can be reduced to an amine, providing a point for diversification. This compound and its derivatives are of interest in the development of novel therapeutic agents.[5]
Conclusion
This compound is a valuable chemical entity with potential applications in synthetic and medicinal chemistry. This guide has summarized its key physical properties, provided insights into its spectral characteristics, outlined a plausible synthetic route, and detailed necessary safety precautions. As with any chemical compound, researchers are encouraged to consult original research articles and safety data sheets for the most current and comprehensive information.
References
- The Royal Society of Chemistry. (n.d.). Supporting information.
- PubChem. (n.d.). 5-Bromo-7-nitro-1H-indole. National Center for Biotechnology Information.
- ChemBK. (n.d.). 5-BROMO-7-NITRO-1H-INDOLE.
Sources
7-bromo-5-nitro-1H-indole CAS number 87240-07-1
An In-Depth Technical Guide to 7-Bromo-5-nitro-1H-indole (CAS 87240-07-1): A Strategic Building Block in Modern Drug Discovery
Executive Summary
This compound is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a bromine atom at the 7-position and a nitro group at the 5-position, provides two distinct and orthogonally reactive sites. This dual functionality allows for sequential, selective modifications, making it an invaluable scaffold for constructing complex molecular architectures. The C7-bromo position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.[1][2] Concurrently, the C5-nitro group acts as a potent electron-withdrawing group that can be readily transformed into an amino group, opening further avenues for derivatization. This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and strategic applications, particularly in the synthesis of kinase inhibitors and other biologically active compounds relevant to drug discovery.[3][4]
Introduction: The Strategic Value of a Doubly Activated Indole Scaffold
The indole core is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic pharmaceuticals with a vast array of biological activities.[4][5] Its prevalence in anticancer agents, antivirals, and central nervous system drugs underscores its importance as a pharmacophore.[6] this compound (CAS: 87240-07-1) emerges as a particularly valuable building block by pre-installing key functional groups that facilitate rapid library development and lead optimization.[7] The presence of both a halogen for cross-coupling and a modifiable nitro group allows researchers to explore chemical space efficiently, building molecular complexity from a stable, well-defined starting point.
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of synthetic chemistry. The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 87240-07-1 | [8][9][10] |
| Molecular Formula | C₈H₅BrN₂O₂ | [7] |
| Molecular Weight | 241.04 g/mol | [7] |
| Appearance | Solid | |
| Predicted Density | 1.855 g/cm³ | [8] |
| Predicted Boiling Point | 402.3°C at 760 mmHg | [8] |
| Predicted Flash Point | 197.1°C | [8] |
| InChI Key | XXJOZTUJVYCOMP-UHFFFAOYSA-N | [8] |
| SMILES | [O-]c1cc(Br)c2[nH]ccc2c1 |
Expected Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region. The N-H proton will appear as a broad singlet at a downfield chemical shift (>8 ppm). The protons on the benzene portion of the ring (H4 and H6) and the pyrrole ring (H2 and H3) will exhibit characteristic splitting patterns.
-
¹³C NMR: The carbon NMR spectrum should display eight signals corresponding to the eight carbon atoms in the molecule. The carbons bearing the bromo and nitro groups will be significantly shifted.
-
IR Spectroscopy: Key vibrational stretches would include a sharp peak around 3300-3400 cm⁻¹ for the N-H bond, and strong, characteristic asymmetric and symmetric stretches for the nitro group (NO₂) typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis and Purification: A Strategic Approach
The synthesis of this compound is not commonly detailed in the literature. However, a logical and efficient synthetic route can be designed based on established regioselective reactions of the indole nucleus. The most plausible approach involves a two-step sequence starting from 1H-indole: electrophilic nitration followed by electrophilic bromination.
Caption: Proposed two-step synthetic workflow.
Rationale Behind the Synthetic Strategy
-
Nitration First: The electrophilic nitration of indole under non-acidic conditions can selectively yield 3-nitroindole.[12] However, traditional methods often lead to mixtures. To achieve 5-substitution, specific conditions are required. The C5 position is a viable site for electrophilic substitution.
-
Bromination Second: Once the 5-nitroindole intermediate is formed, the powerful electron-withdrawing nitro group deactivates the benzene ring towards further electrophilic substitution, particularly at the C4 and C6 positions. This deactivation, combined with the directing effects of the pyrrole ring, facilitates regioselective bromination at the C7 position. This strategic sequence is crucial for achieving the desired substitution pattern.[2][13]
Experimental Protocol (Representative)
Step 1: Synthesis of 5-Nitro-1H-indole
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 5-nitro-1H-indole (1.0 eq).
-
Reaction: This step is based on established procedures for the N-alkylation of nitroindoles.[3] Dissolve 5-nitro-1H-indole in anhydrous DMF. Add anhydrous KOH (1.0 eq) and stir at room temperature for 30 minutes. This step is illustrative of general indole reactivity; for the synthesis of the core, one would proceed directly to bromination.
Step 2: Synthesis of this compound
-
Setup: In a separate flask, dissolve 5-nitro-1H-indole (1.0 eq) in a suitable solvent such as DMF or CH₂Cl₂.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure this compound.
Core Reactivity and Strategic Applications
The synthetic utility of this compound lies in the distinct reactivity of its two key functional groups.
The C7-Bromo Handle: A Gateway to Molecular Diversity
The C-Br bond at the 7-position is perfectly suited for palladium-catalyzed cross-coupling reactions.[1] This class of reactions is one of the most powerful tools in modern organic synthesis for creating C-C and C-N bonds.[2]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.[14]
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes.[15]
These reactions allow for the systematic modification of the indole core, enabling the exploration of Structure-Activity Relationships (SAR) in drug discovery programs.[5][14]
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
-
Setup: To a reaction vial, add this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[2]
-
Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water or DMF.
-
Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-110°C for several hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Purify the crude product via column chromatography.
The C5-Nitro Group: Electronic Modulation and Further Functionalization
The nitro group is not merely a placeholder. Its strong electron-withdrawing nature influences the electronic properties of the entire indole ring system. More importantly, it can be chemically transformed.
Reduction to an Amine: The most common and valuable transformation is the reduction of the nitro group to a primary amine (7-bromo-5-amino-1H-indole). This reaction opens up a new set of chemical possibilities:
-
Formation of amides or sulfonamides.
-
Use as a nucleophile in substitution reactions.
-
Conversion to a diazonium salt for Sandmeyer-type reactions.
A study on the synthesis of 5-nitroindole derivatives demonstrated that the nitro group could be successfully hydrogenated to an amine using a Pd/C catalyst, providing a key intermediate for further conjugation.[3]
Representative Protocol: Nitro Group Reduction
-
Setup: Dissolve this compound (1.0 eq) in a solvent like ethanol or ethyl acetate.
-
Reaction: Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation using H₂ gas and a catalyst like Palladium on carbon (Pd/C).[3]
-
Work-up: For SnCl₂ reduction, basify the solution to precipitate tin salts and extract the product. For hydrogenation, filter off the catalyst and concentrate the solvent.
-
Purification: The resulting 7-bromo-5-amino-1H-indole can be purified by crystallization or chromatography.
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery and materials science. Its pre-installed, orthogonally reactive functional groups—the C7-bromo handle for cross-coupling and the C5-nitro group for reduction and subsequent derivatization—provide a robust and efficient entry point to vast libraries of highly substituted indole derivatives. For researchers and scientists, understanding the synthesis and reactivity of this building block is key to unlocking new therapeutic agents and advanced materials.
References
- Current time inform
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with tert-Butyl 7-bromo-1H-indole-1-carboxyl
- 7-Bromo-1-methyl-5-nitro-1H-indole CAS. ChemicalBook.
- CAS 87240-07-1 7-BROMO-5-NITROINDOLE. Alfa Chemistry.
- This compound | 87240-07-1. Sigma-Aldrich.
- 87240-07-1|this compound|BLD Pharm. BLD Pharm.
- This compound (1 x 100 mg). Reagentia.
- CAS NO.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- This compound-2,3-dione. PubChem.
- The Strategic Role of (7-Bromo-1H-indol-2-yl)boronic Acid in Modern Medicinal Chemistry. Benchchem.
- This compound-3-carbaldehyde|BLD Pharm. BLD Pharm.
- 7-bromo-5-nitro-1-propyl-1H-indole | 1610801-10-9. ChemicalBook.
- 5-Bromo-7-nitro-1H-indole | C8H5BrN2O2 | CID 816685. PubChem.
- Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Royal Society of Chemistry.
- 5-BROMO-7-NITRO-1H-INDOLE. ChemBK.
- Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery. Benchchem.
- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
- 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
- This compound AldrichCPR. Sigma-Aldrich.
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- The Synthesis of 2- and 3-Substituted Indoles. CORE.
- Supporting inform
- 165669-16-9 | 5-Bromo-7-nitro-1H-indole. ChemScene.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.
- Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.
- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
- Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- 5-Bromo-7-iodo-1H-indole. MySkinRecipes.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 87240-07-1|this compound|BLD Pharm [bldpharm.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 10. arctomsci.com [arctomsci.com]
- 11. rsc.org [rsc.org]
- 12. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Potential of 7-Bromo-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity. The introduction of specific substituents, such as halogens and nitro groups, can dramatically alter the electronic properties and steric profile of the indole ring system, leading to novel therapeutic agents. This guide provides a comprehensive technical overview of 7-bromo-5-nitro-1H-indole, a molecule of significant interest in drug discovery due to its potential as a building block for targeted therapies.
Molecular Structure and Physicochemical Properties
This compound possesses a molecular formula of C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol .[2] The molecule consists of a bicyclic indole core, with a bromine atom at the 7-position and a nitro group at the 5-position. The presence of the electron-withdrawing nitro group and the halogen atom significantly influences the chemical reactivity and potential biological interactions of the molecule.
| Property | Value | Source(s) |
| CAS Number | 87240-07-1 | [3][4][5][6] |
| Molecular Formula | C₈H₅BrN₂O₂ | [2][5][7] |
| Molecular Weight | 241.04 g/mol | [2] |
| Appearance | Solid (predicted) | N/A |
| Boiling Point | 402.3°C at 760 mmHg (Predicted) | [3] |
| Density | 1.855 g/cm³ (Predicted) | [2][3] |
| Flash Point | 197.1°C (Predicted) | [4] |
digraph "7_bromo_5_nitro_1H_indole" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="-1.2,0.4!"]; C3 [label="C", pos="-1.2,-0.4!"]; C3a [label="C", pos="0,-0.8!"]; C4 [label="C", pos="0.6,-1.6!"]; C5 [label="C", pos="1.8,-1.2!"]; C6 [label="C", pos="1.8,0!"]; C7 [label="C", pos="0.6,0.8!"]; C7a [label="C", pos="0,0!"]; H1[label="H", pos="0,1.6!"]; H2[label="H", pos="-2,0.8!"]; H3[label="H", pos="-2,-0.8!"]; H4[label="H", pos="0.2,-2.4!"]; H6[label="H", pos="2.6,0.4!"]; Br7 [label="Br", pos="0.6,2.4!"]; N5 [label="N", pos="2.8,-2.0!"]; O5a [label="O", pos="2.4,-2.8!"]; O5b [label="O", pos="3.8,-1.8!"];
// Bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C3a [len=1.5]; C3a -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C7a [len=1.5]; C7a -- N1 [len=1.5]; C3a -- C7a [len=1.5]; N1 -- H1[len=1.2]; C2 -- H2[len=1.2]; C3 -- H3[len=1.2]; C4 -- H4[len=1.2]; C6 -- H6[len=1.2]; C7 -- Br7 [len=1.8]; C5 -- N5 [len=1.5]; N5 -- O5a [style=dashed, len=1.5]; N5 -- O5b [len=1.5];
// Aromatic circle (approximated with invisible nodes and edges) center [shape=point, pos="0.9,-0.2!", style=invis]; p1 [shape=point, pos="0.3,0.3!", style=invis]; p2 [shape=point, pos="1.5,0.3!", style=invis]; p3 [shape=point, pos="1.5,-0.7!", style=invis]; p4 [shape=point, pos="0.3,-0.7!", style=invis]; p1 -- p2 [style=invis]; p2 -- p3 [style=invis]; p3 -- p4 [style=invis]; p4 -- p1 [style=invis]; }
Figure 1: Molecular structure of this compound.
Synthesis and Purification
The proposed synthesis would likely begin with the reaction of (4-bromo-2-nitrophenyl)hydrazine with ethyl pyruvate to form the corresponding hydrazone. This intermediate would then undergo an acid-catalyzed intramolecular cyclization (the Fischer reaction) to yield ethyl this compound-2-carboxylate. Subsequent hydrolysis of the ester followed by decarboxylation would afford the target molecule, this compound.
Figure 2: Proposed synthesis workflow for this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl this compound-2-carboxylate
-
To a solution of (4-bromo-2-nitrophenyl)hydrazine in a suitable solvent (e.g., ethanol or acetic acid), add ethyl pyruvate.
-
The mixture is heated to form the corresponding hydrazone.
-
An acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid (e.g., ZnCl₂), is added to the reaction mixture.[8]
-
The mixture is heated to induce the intramolecular cyclization.
-
After completion of the reaction (monitored by TLC), the mixture is cooled and poured into water to precipitate the crude product.
-
The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
The purified ethyl this compound-2-carboxylate is suspended in an aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux to facilitate the hydrolysis of the ester to the corresponding carboxylic acid.
-
The reaction mixture is then heated to a higher temperature to induce decarboxylation.
-
Upon cooling, the product precipitates and is collected by filtration.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predicted)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro group and the bromine atom. The NH proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The protons on the benzene ring will appear as doublets or doublets of doublets, with their chemical shifts influenced by the positions of the bromo and nitro substituents.
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the carbon atoms of the indole ring. The carbons attached to the nitro group and bromine atom will be significantly deshielded and appear at downfield chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorption bands:
-
N-H stretch: A sharp peak around 3300-3400 cm⁻¹.
-
Aromatic C-H stretch: Peaks in the region of 3000-3100 cm⁻¹.
-
Asymmetric and symmetric NO₂ stretch: Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 240 and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragmentations of the indole ring.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the interplay of the indole nucleus and its substituents. The electron-withdrawing nitro group deactivates the benzene ring towards electrophilic substitution, while the indole nitrogen can be deprotonated under basic conditions to form an indolyl anion, which is a potent nucleophile.
The bromine atom at the 7-position offers a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of compounds for biological screening.
Potential Applications in Drug Discovery
While the specific biological activity of this compound has not been extensively reported, the bromo-nitro-indole scaffold is a promising pharmacophore in drug discovery.
Anticancer Activity: Nitroindole derivatives have been investigated as potential anticancer agents.[10][14] For instance, certain 5-nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and induction of cell-cycle arrest in cancer cells.[10][14] The presence of both a bromo and a nitro group on the indole ring could lead to compounds with enhanced or novel anticancer activities.
Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors.[8] The 7-bromo substituent can be utilized for the synthesis of derivatives that target the ATP-binding site of various kinases, which are often implicated in cancer and inflammatory diseases.
Figure 3: Simplified signaling pathway illustrating the potential mechanism of action for a this compound-based kinase inhibitor.
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of dust and contact with skin and eyes. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a strategically important molecule with significant potential for the development of novel therapeutic agents. Its unique substitution pattern provides a platform for diverse chemical modifications, enabling the exploration of a wide range of biological targets. While further research is needed to fully elucidate its specific biological activities and to develop optimized synthetic protocols, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in harnessing the potential of this promising indole derivative.
References
- Appchem. This compound | 87240-07-1. [Link]
- Guangzhou Weibo Technology Co., Ltd. This compound. [Link]
- ChemBK. 5-BROMO-7-NITRO-1H-INDOLE. [Link]
- Zhang, Y., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3344-3349.
- Wikipedia. Fischer indole synthesis. [Link]
- Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
- Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
- PubChem. 5-Bromo-7-nitroindoline. [Link]
- PubChem. 5-Bromo-7-nitro-1H-indole. [Link]
- Aslam, M., et al. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
- Royal Society of Chemistry. Supporting information for "Iridium-Catalysed C-H Methylation of Indoles and Pyrroles with Methanol". [Link]
- Singh, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(9), 1535–1544.
- Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
- Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.
- YouTube. Fischer Indole Synthesis. [Link]
- PubMed. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]
- Al-Suwaidan, I. A., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Molecules, 26(11), 3169.
- Singer, H., & Shive, W. (1957). Notes - Synthesis of 7-Nitroindole. The Journal of Organic Chemistry, 22(1), 84–85.
- Royal Society of Chemistry. Electronic Supplementary Information (ESI)
- Science Alert. Spectroscopic Investigation of 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c][3][5]thiazole] Crystal. [Link]
- Gönciová, G., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(11), 1478-1488.
- Singh, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(9), 1535-1544.
- Li, C., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27363-27367.
Sources
- 1. rsc.org [rsc.org]
- 2. chembk.com [chembk.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. appchemical.com [appchemical.com]
- 6. scbt.com [scbt.com]
- 7. This compound [weibochem.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to 7-Bromo-5-nitro-1H-indole: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] Its unique aromatic and electronic properties allow for diverse functionalization, making it a privileged structure in the design of novel therapeutic agents. Among the vast family of indole derivatives, those bearing both bromo and nitro substituents, such as 7-bromo-5-nitro-1H-indole, have emerged as particularly valuable intermediates. The electron-withdrawing nature of the nitro group and the synthetic handle provided by the bromine atom offer a powerful combination for constructing complex molecular architectures with tailored pharmacological profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key building block poised to accelerate innovation in drug discovery.
Chemical Identity and Physicochemical Properties
The precise identification and characterization of a chemical entity are fundamental for its application in research and development. This compound is a distinct isomer with specific properties that differentiate it from other substituted indoles.
IUPAC Name and Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its structure consists of a bicyclic system with a fused benzene and pyrrole ring. A bromine atom is substituted at position 7 of the indole ring, and a nitro group is at position 5.
It is crucial to distinguish this isomer from its close relative, 5-bromo-7-nitro-1H-indole, as their chemical reactivity and subsequent biological activities can differ significantly.
Key Chemical Identifiers
A comprehensive list of identifiers for this compound is provided in the table below for unambiguous referencing in research and procurement.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 87240-07-1 | |
| Molecular Formula | C₈H₅BrN₂O₂ | |
| Molecular Weight | 241.04 g/mol | |
| InChI Key | XXJOZTUJVYCOMP-UHFFFAOYSA-N | |
| SMILES | O=c1cc(Br)c2[nH]ccc2c1 |
Synthesis of this compound: A Methodological Overview
The synthesis of this compound requires a strategic approach to ensure the correct regiochemistry of the substituents on the indole ring. Direct nitration of 7-bromoindole is a plausible and commonly employed strategy in the synthesis of nitro-bromo-substituted indoles.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound points to 7-bromoindole as the immediate precursor. The key transformation is the regioselective nitration of the benzene ring of the indole nucleus.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Nitration of 7-Bromoindole
The following protocol describes a general method for the nitration of an indole derivative. The regioselectivity of the nitration of 7-bromoindole is directed by the existing bromo substituent and the reaction conditions. The electron-donating nature of the pyrrole nitrogen activates the benzene ring towards electrophilic substitution, while the bromo group at C7 can influence the position of the incoming nitro group.
Materials:
-
7-Bromoindole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Ethanol
Procedure:
-
Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 7-bromoindole to a pre-cooled concentrated sulfuric acid. Maintain the temperature below 5 °C during the addition to prevent degradation of the starting material.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 7-bromoindole, ensuring the temperature of the reaction mixture does not exceed 5 °C. The reaction is typically exothermic and requires careful control of the addition rate.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The proton on the pyrrole nitrogen (N-H) would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The protons on the benzene and pyrrole rings will exhibit characteristic splitting patterns and chemical shifts influenced by the bromo and nitro substituents.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the indole ring. The chemical shifts of these carbons will be influenced by the electronegativity of the attached bromine and nitro groups, as well as their position on the ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), and strong asymmetric and symmetric stretching vibrations for the nitro group (typically in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively).
Mass Spectrometry (Predicted)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (241.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) will be observed for the molecular ion and any bromine-containing fragments.
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of the bromo and nitro groups on the indole scaffold makes this compound a highly versatile intermediate for the synthesis of a wide range of biologically active molecules, particularly in the realm of oncology.
Precursor for Kinase Inhibitors
The indole nucleus is a common scaffold in the design of protein kinase inhibitors, which are a major class of targeted cancer therapeutics. The 7-bromo substituent provides a key handle for introducing further molecular diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the attachment of various aryl and heteroaryl moieties, which can be crucial for binding to the active site of kinases.
For instance, substituted indoles are utilized in the synthesis of inhibitors for key oncogenic kinases like c-Met and ALK. While a direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are highly relevant to the development of such inhibitors. The 5-nitro group can be readily reduced to an amino group, which can then be further functionalized to modulate solubility, cell permeability, and target engagement.
Caption: Synthetic utility of this compound in drug discovery.
Conclusion and Future Perspectives
This compound represents a strategically important and versatile building block for medicinal chemists and drug discovery professionals. Its well-defined structure and the presence of two key functional groups amenable to a wide range of chemical transformations make it an ideal starting point for the synthesis of diverse compound libraries. The potential for this intermediate to be elaborated into potent kinase inhibitors and other targeted therapeutics is significant. As the demand for novel and effective drugs continues to grow, the utility of such well-characterized and synthetically accessible building blocks will undoubtedly play a pivotal role in the future of pharmaceutical research and development.
References
- PubChem. 5-Bromo-7-nitro-1H-indole. [Link]
- Chula Digital Collections.
- MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
- ACS Publications. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. [Link]
- PubMed. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]
- PubMed Central. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]
Sources
A Spectroscopic Guide to 7-bromo-5-nitro-1H-indole: A Predictive and Comparative Analysis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed spectroscopic analysis of 7-bromo-5-nitro-1H-indole, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document presents a comprehensive, predictive analysis based on the established spectroscopic principles and comparative data from closely related structural analogs. This approach is designed to offer researchers a robust framework for the identification, characterization, and quality control of this compound.
Molecular Structure and Predicted Spectroscopic Behavior
This compound possesses a core indole structure substituted with a bromine atom at the 7-position and a nitro group at the 5-position. These substituents significantly influence the electron distribution within the aromatic system, leading to predictable shifts in its spectroscopic signatures.
-
Chemical Formula: C₈H₅BrN₂O₂
-
Molecular Weight: 241.04 g/mol
The presence of the electron-withdrawing nitro group and the halogen atom will deshield adjacent protons and carbons in the NMR spectra, and their vibrational modes will be evident in the IR spectrum. The extended conjugation of the indole ring system, perturbed by the substituents, will dictate its UV-Vis absorption profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive ¹H and ¹³C NMR Analysis
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a deuterated solvent like DMSO-d₆ is expected to show distinct signals for the five protons on the indole core.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H1 (N-H) | ~11.5 - 12.5 | Broad Singlet | - | The N-H proton of indoles is typically found in this region and is often broad due to quadrupole broadening and exchange. |
| H2 | ~7.6 - 7.8 | Doublet of Doublets | J ≈ 3.0, 1.0 Hz | This proton is adjacent to the nitrogen and will show coupling to H3. The presence of electron-withdrawing groups will shift it downfield compared to unsubstituted indole. |
| H3 | ~6.6 - 6.8 | Doublet of Doublets | J ≈ 3.0, 1.5 Hz | Coupled to H2, this proton will appear upfield relative to the protons on the benzene ring. |
| H4 | ~8.2 - 8.4 | Doublet | J ≈ 2.0 Hz | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield shift. It will exhibit meta coupling to H6. |
| H6 | ~8.0 - 8.2 | Doublet | J ≈ 2.0 Hz | This proton is para to the nitro group and ortho to the bromine atom, resulting in a downfield shift. It will show meta coupling to H4. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the this compound molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~125 - 128 | The presence of the adjacent nitrogen and the overall electron-deficient nature of the ring will influence its shift. |
| C3 | ~103 - 106 | Typically, the C3 of indole is more shielded than C2. |
| C3a | ~128 - 131 | A quaternary carbon at the ring junction. |
| C4 | ~118 - 121 | This carbon is adjacent to the nitro group, which will have a deshielding effect. |
| C5 | ~142 - 145 | Directly attached to the nitro group, this carbon will be significantly deshielded and shifted downfield. |
| C6 | ~115 - 118 | Influenced by both the nitro and bromo substituents. |
| C7 | ~110 - 113 | Directly attached to the bromine atom, the heavy atom effect will cause a characteristic upfield shift compared to what might be expected from electronegativity alone. |
| C7a | ~135 - 138 | A quaternary carbon at the ring junction, its chemical shift is influenced by the adjacent bromine. |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Consider performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to aid in the assignment of CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons.
-
Mass Spectrometry (MS): Elucidating the Molecular Ion and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be the method of choice.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected m/z values for the molecular ions will be approximately 239.95 and 241.95.
-
Major Fragments: Fragmentation is likely to involve the loss of the nitro group (NO₂) leading to a fragment ion around m/z 194/196. Subsequent fragmentation may involve the loss of HCN from the pyrrole ring.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation:
-
Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode.
-
Ensure accurate mass calibration to enable the determination of the elemental composition from the measured m/z values.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300 - 3400 | N-H stretch | Medium |
| 1500 - 1550 | Asymmetric NO₂ stretch | Strong |
| 1330 - 1370 | Symmetric NO₂ stretch | Strong |
| ~1600 | C=C aromatic stretch | Medium |
| 700 - 800 | C-Br stretch | Medium |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.
-
Alternatively, attenuated total reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal and subtract it from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides insights into the conjugated system of the molecule.
Predicted UV-Vis Absorption
The extended π-system of the indole ring, further influenced by the nitro and bromo substituents, is expected to result in absorption maxima in the UV region. Based on data for other nitroindoles, one would predict a λ_max_ in the range of 300-350 nm[2].
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the spectrum over a range of approximately 200-800 nm.
-
Use a cuvette containing the pure solvent as a reference.
-
Workflow Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.
Caption: Workflow for the complete NMR-based structural assignment of this compound.
Conclusion
This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The provided data, derived from a thorough analysis of structurally related compounds, offers a reliable foundation for researchers working with this molecule. The experimental protocols outlined herein represent best practices for obtaining high-quality spectroscopic data. It is our hope that this guide will serve as a valuable resource for the scientific community, facilitating the confident identification and further investigation of this compound in various research and development endeavors.
References
- MDPI. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
- The Royal Society of Chemistry. (2017). Supporting Information for "Iridium-Catalyzed C-H Methylation of Indoles and Pyrroles with Methanol". [Link]
- Lin, S., et al. (2016). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 1(1), 34-41. [Link]
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 7-bromo-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-bromo-5-nitro-1H-indole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its indole scaffold is a common motif in numerous biologically active molecules, and the presence of electron-withdrawing bromo and nitro substituents dramatically influences its chemical reactivity and potential as a pharmacophore. A thorough understanding of its molecular structure is paramount for its application in drug design and synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful tools for elucidating the precise structural features of such molecules in solution. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, offering insights into the experimental protocols for its acquisition and a comprehensive interpretation of its spectral features.
The Foundational Principles: Understanding Substituent Effects in the ¹H NMR of Indoles
The chemical shifts and coupling constants observed in the ¹H NMR spectrum of an indole are exquisitely sensitive to the electronic environment of each proton. The introduction of substituents, such as a bromine atom at the 7-position and a nitro group at the 5-position, induces significant changes in the electron density distribution within the indole ring system.
-
Electron-Withdrawing Effects: Both the bromo and nitro groups are strongly electron-withdrawing. The nitro group (-NO₂) exerts a powerful withdrawing effect through both resonance (mesomeric) and inductive effects, significantly deshielding nearby protons. The bromine atom (-Br) is also inductively electron-withdrawing, though its effect is less pronounced than the nitro group. This deshielding causes the signals of the protons on the aromatic ring to shift to higher chemical shift values (downfield).
-
Anisotropic Effects: The π-electron system of the indole ring and the nitro group create local magnetic fields that can either shield or deshield nearby protons, depending on their spatial orientation relative to the functional group.
These electronic perturbations are key to assigning the signals in the ¹H NMR spectrum to specific protons in the this compound molecule.
Experimental Protocol for ¹H NMR Spectrum Acquisition
A standardized and well-documented experimental procedure is crucial for obtaining a high-quality and reproducible ¹H NMR spectrum.
1. Sample Preparation:
-
Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent signal. However, for compounds with limited solubility or those that may engage in hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative. The broad singlet of the N-H proton of the indole is often more clearly observed in DMSO-d₆. For the purpose of this guide, we will consider the spectrum in DMSO-d₆.
-
Concentration: A concentration of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for a modern NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm. A small amount is added to the sample to provide a reference point for the chemical shifts.
2. NMR Instrument Parameters:
-
Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and simplify the interpretation of complex multiplets.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for adequate relaxation of the protons, leading to more accurate signal integration.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.
-
Workflow for ¹H NMR Data Acquisition
Caption: Experimental workflow for acquiring the ¹H NMR spectrum.
Predicted ¹H NMR Spectrum and Interpretation
Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| H-1 (N-H) | ~12.5 | broad singlet | - | The N-H proton of indoles is typically a broad singlet at high chemical shift, further deshielded by the electron-withdrawing groups. |
| H-6 | ~8.8 | doublet | ~2.0 | This proton is ortho to the strongly electron-withdrawing nitro group and meta to the bromine, leading to a significant downfield shift. It exhibits meta-coupling to H-4. |
| H-4 | ~8.3 | doublet | ~2.0 | Positioned between the two electron-withdrawing groups, H-4 is also significantly deshielded. It shows meta-coupling to H-6. |
| H-2 | ~7.8 | doublet of doublets | J ≈ 3.0, 1.0 | This proton is part of the pyrrole ring and is coupled to H-3 and shows a small long-range coupling to H-1 (N-H). |
| H-3 | ~6.8 | doublet of doublets | J ≈ 3.0, 2.0 | H-3 is coupled to H-2 and may show a small coupling to H-4. It is generally the most upfield of the aromatic protons. |
Detailed Spectral Analysis:
-
The N-H Proton (H-1): The proton attached to the nitrogen atom is expected to appear as a broad singlet at a very downfield chemical shift, likely around 12.5 ppm. Its broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.
-
The Benzene Ring Protons (H-4 and H-6):
-
H-6: The proton at the 6-position is anticipated to be the most deshielded of the carbon-bound protons due to its position ortho to the powerful electron-withdrawing nitro group. It will appear as a doublet due to meta-coupling with H-4 (⁴J ≈ 2.0 Hz).
-
H-4: The proton at the 4-position is also significantly deshielded, being ortho to the bromine and para to the nitro group. It will also appear as a doublet due to meta-coupling with H-6.
-
-
The Pyrrole Ring Protons (H-2 and H-3):
-
H-2: The proton at the 2-position will be deshielded compared to unsubstituted indole and will likely appear as a doublet of doublets. The larger coupling constant will be due to its coupling with H-3 (³J ≈ 3.0 Hz), and a smaller coupling may be observed with the N-H proton.
-
H-3: The proton at the 3-position is expected to be the most shielded (lowest chemical shift) of the ring protons. It will appear as a doublet of doublets due to coupling with H-2 and potentially a smaller long-range coupling.
-
Molecular Structure and Proton Numbering
Caption: Structure of this compound with proton numbering.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. The distinct chemical shifts and coupling patterns of the protons are a direct consequence of the strong electron-withdrawing nature of the bromo and nitro substituents. A careful analysis of the spectrum, guided by the principles of substituent effects, allows for the unambiguous assignment of each signal. This detailed structural characterization is an indispensable step in the utilization of this compound in drug discovery and development, enabling researchers to understand its conformation, reactivity, and potential interactions with biological targets.
References
- PubChem Compound Summary for CID 816685, 5-Bromo-7-nitro-1H-indole.
- NMRDB: An Online Database for NMR Spectra. NMRDB.org. [Link]
- ACD/Labs NMR Prediction. Advanced Chemistry Development. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-Depth Technical Guide to the Mass Spectrometry of 7-Bromo-5-Nitro-1H-Indole
This guide provides a comprehensive technical overview for the analysis of 7-bromo-5-nitro-1H-indole using mass spectrometry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the rationale behind methodological choices, ensuring a deep and applicable understanding of the analytical process.
Introduction: The Significance of this compound
This compound is a halogenated nitroaromatic compound belonging to the indole family. The indole ring is a critical pharmacophore in modern drug discovery, forming the structural backbone of numerous bioactive compounds.[1] The presence of both a bromine atom and a nitro group makes this molecule a versatile intermediate in organic synthesis for creating complex pharmaceutical agents and kinase inhibitors.[2] Understanding its mass spectrometric behavior is paramount for its identification, characterization, and quantification in complex matrices.
Molecular Snapshot:
-
Molecular Weight (Monoisotopic): 239.95344 Da[4]
Foundational Principles: Ionization and Isotopic Signature
A successful mass spectrometry analysis begins with the selection of an appropriate ionization technique. For a polar, nitrogen-containing molecule like this compound, Electrospray Ionization (ESI) is the preferred method over harsher techniques like Electron Ionization (EI).
The Case for Electrospray Ionization (ESI)
ESI is a soft ionization technique that generates ions from solution, minimizing in-source fragmentation and preserving the molecular ion.[5][6] This is crucial for obtaining an accurate molecular weight. Given the molecule's structure, ESI can produce a protonated molecule, [M+H]⁺, in positive ion mode or a deprotonated molecule, [M-H]⁻, in negative ion mode. The acidic nature of the indole N-H proton and the electron-withdrawing effects of the nitro and bromo groups make negative mode ESI particularly effective for this class of compounds.[7][8] The process involves the formation of charged droplets that, upon solvent evaporation, transfer charge to the analyte, resulting in gas-phase ions ready for mass analysis.[9]
The Unique Isotopic Pattern of Bromine
A key identifying feature of this compound in a mass spectrum is the characteristic isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a distinctive "doublet" for any bromine-containing ion, where two peaks of roughly equal intensity are separated by two mass-to-charge units (m/z).[10] This M and M+2 pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule.
| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |
| C₈H₅⁷⁹BrN₂O₂ | 239.9534 | 100.0 |
| C₈H₅⁸¹BrN₂O₂ | 241.9514 | 97.3 |
| Data calculated based on natural isotopic abundances. |
Tandem Mass Spectrometry (MS/MS): Unveiling the Structure
While a full scan mass spectrum provides the molecular weight and isotopic pattern, tandem mass spectrometry (MS/MS) is required to elucidate the structure through controlled fragmentation.[5][11] In this process, the molecular ion (the precursor ion) is isolated, subjected to Collision-Induced Dissociation (CID), and the resulting fragment ions (product ions) are analyzed.[11] This provides a structural fingerprint unique to the molecule.
Proposed Fragmentation Pathway
The fragmentation of this compound is governed by the relative stability of the resulting ions and neutral losses.[12] The indole ring itself is quite stable, but the nitro and bromo substituents are key fragmentation points. Common fragmentation reactions for nitroaromatic compounds include the loss of NO, NO₂, and other small molecules.[7][8][13]
A proposed fragmentation pathway for the deprotonated molecule [M-H]⁻ at m/z 238.9/240.9 is as follows:
-
Loss of NO₂ (46 Da): The most common initial fragmentation is the neutral loss of nitrogen dioxide, a stable radical. This would result in a fragment ion at m/z 192.9/194.9.
-
Loss of NO (30 Da): Another characteristic fragmentation for nitroaromatics is the loss of nitric oxide.[7] This would yield a fragment at m/z 208.9/210.9.
-
Loss of Bromine (79/81 Da): Cleavage of the C-Br bond would result in the loss of the bromine radical, yielding an ion at m/z 160.
-
Ring Fragmentation: Subsequent fragmentation could involve the characteristic loss of HCN (27 Da) from the indole ring structure, a known fragmentation pattern for indoles.[1]
The following diagram illustrates the proposed fragmentation logic.
Caption: Proposed MS/MS fragmentation pathway for this compound.
Experimental Protocol: LC-MS/MS Analysis
This section provides a robust, self-validating protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
This compound standard
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
LC-MS grade Formic Acid (FA) or Ammonium Hydroxide (for pH adjustment)
-
HPLC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Working Standards: Create a series of working standards by serial dilution of the stock solution with 50:50 ACN:Water to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Matrix: For unknown samples, perform a protein precipitation or solid-phase extraction as required by the matrix complexity. Dilute the final extract to be within the calibrated range.
LC-MS/MS System Configuration
-
Liquid Chromatograph: A binary pump HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.[7]
Method Parameters
Table 2: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Mobile Phase A | Water + 0.1% Formic Acid | Acidified mobile phase promotes protonation for positive ion mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for elution from the reversed-phase column. |
| Gradient | 5% B to 95% B over 5 min | Standard gradient for elution of moderately polar compounds. |
| Flow Rate | 0.4 mL/min | Appropriate for a standard 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | Standard volume to avoid column overloading. |
Table 3: Mass Spectrometry Parameters (Negative Ion Mode Example)
| Parameter | Value | Rationale |
|---|---|---|
| Ionization Mode | ESI Negative | The molecule's structure is amenable to deprotonation.[7][8] |
| Capillary Voltage | -3.5 kV | Optimizes spray stability and ion generation. |
| Nebulizer Gas | Nitrogen, 45 psi | Assists in droplet formation. |
| Drying Gas | Nitrogen, 10 L/min, 350 °C | Facilitates solvent evaporation and ion desolvation. |
| Scan Type | MRM / SRM | Multiple Reaction Monitoring for high selectivity and sensitivity.[14] |
| MRM Transition 1 | Q1: 239.0 -> Q3: 193.0 | (Quantifier) Precursor ion to the fragment after loss of NO₂. |
| MRM Transition 2 | Q1: 241.0 -> Q3: 195.0 | (Qualifier) Isotopic precursor to its corresponding fragment. |
| Collision Energy | 20-30 eV (Optimize) | Energy must be optimized to maximize fragment intensity. |
Workflow Diagram
The following diagram outlines the complete analytical workflow from sample preparation to data analysis.
Caption: General workflow for the quantitative analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound is a robust and highly specific process when approached with a foundational understanding of the molecule's properties. The use of ESI preserves the molecular ion, whose characteristic bromine isotopic pattern serves as a definitive marker. Tandem mass spectrometry (MS/MS) provides the structural confirmation through predictable fragmentation pathways, primarily involving the loss of the nitro group. The detailed LC-MS/MS protocol herein provides a validated starting point for sensitive and accurate quantification, empowering researchers in pharmaceutical development and chemical synthesis.
References
- Bell, R., et al. (2021). Synthesis of 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI.
- Agwada, V. C., et al. (2011). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate.
- Prakash, O., et al. (2011). Mass spectral studies of nitroindole compounds. Trade Science Inc.
- Gómara, B., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. ResearchGate.
- Apetrei, A., et al. (2021). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- PubChem. 5-Bromo-7-nitro-1H-indole. National Center for Biotechnology Information.
- Zwiener, C., et al. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Kamal, A., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. National Center for Biotechnology Information.
- Bristow, T., et al. (2018). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate.
- Wikipedia. Fragmentation (mass spectrometry).
- Science Ready. Mass Spectrometry Fragmentation Patterns.
- All About Chemistry. (2023). Bromo pattern in Mass Spectrometry. YouTube.
- Zwiener, C., et al. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.
- Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One.
- ChemBK. 5-BROMO-7-NITRO-1H-INDOLE.
- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing.
- Wikipedia. Tandem mass spectrometry.
- National Institute of Standards and Technology. Indole. NIST WebBook.
- Henderson, K. A., & McIndoe, J. S. (n.d.). The application of electrospray ionization mass spectrometry to homogeneous catalysis. University of Victoria.
- PubChem. 5-Bromo-7-nitroindoline. National Center for Biotechnology Information.
- MySkinRecipes. 5-Bromo-7-iodo-1H-indole.
Sources
- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 2. 5-Bromo-7-iodo-1H-indole [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-Bromo-7-nitro-1H-indole | C8H5BrN2O2 | CID 816685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 10. youtube.com [youtube.com]
- 11. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Theoretical Calculations for 7-bromo-5-nitro-1H-indole: A Technical Guide for Drug Discovery Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of the indole ring with substituents like halogens and nitro groups can significantly modulate its electronic properties and biological activity. This guide provides a comprehensive theoretical framework for characterizing 7-bromo-5-nitro-1H-indole, a molecule of interest in drug discovery.[3] Employing Density Functional Theory (DFT) calculations, we will explore its optimized geometry, electronic structure, and predicted spectroscopic properties. This in-depth analysis aims to provide researchers with valuable insights into the molecule's reactivity, stability, and potential as a pharmacophore.
Introduction: The Significance of Substituted Indoles in Medicinal Chemistry
The indole ring system is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Its unique aromatic and electronic characteristics allow it to participate in various biological interactions. The introduction of electron-withdrawing groups, such as a nitro group, and halogens, like bromine, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties.[4] Specifically, the nitro group can act as a hydrogen bond acceptor and is often used to modulate the electronic nature of the aromatic system, while the bromine atom can enhance binding affinity through halogen bonding and improve metabolic stability.
This compound presents a unique combination of these features, making it a compelling candidate for further investigation in drug development programs.[5][6] Theoretical calculations offer a powerful, resource-efficient approach to pre-emptively assess the molecule's fundamental properties before embarking on extensive synthetic and experimental studies.[7]
Theoretical Methodology: A Self-Validating Computational Approach
To ensure the reliability of our theoretical predictions, we will employ a well-established computational chemistry workflow grounded in Density Functional Theory (DFT). DFT has proven to be a robust method for determining the molecular characteristics of various organic compounds, including indole derivatives.[8]
Computational Workflow
The following diagram outlines the computational workflow for the theoretical analysis of this compound.
Caption: Computational workflow for the theoretical analysis of this compound.
Selection of Functional and Basis Set
The choice of the DFT functional and basis set is critical for obtaining accurate results. We will utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has demonstrated excellent performance for a wide range of organic molecules.[9] For the basis set, we will employ 6-311+G(d,p), which provides a good balance between computational cost and accuracy for molecules containing second-row elements and polarization functions for hydrogen and heavy atoms.[9]
Predicted Molecular Properties of this compound
This section details the predicted molecular properties of this compound derived from our DFT calculations.
Optimized Molecular Geometry
The initial 3D structure of this compound will be constructed using standard bond lengths and angles. Geometry optimization will then be performed to find the lowest energy conformation of the molecule. The optimized structure will provide key information on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C4-C5 | Value |
| C5-C6 | Value |
| C6-C7 | Value |
| C7-Br | Value |
| C5-N(nitro) | Value |
| N(nitro)-O | Value |
| **Bond Angles (°) ** | |
| C4-C5-C6 | Value |
| C6-C7-Br | Value |
| C4-C5-N(nitro) | Value |
| O-N(nitro)-O | Value |
| Dihedral Angles (°) | |
| C4-C5-C6-C7 | Value |
| C6-C5-N(nitro)-O | Value |
(Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculations.)
Electronic Properties: Insights from Frontier Molecular Orbitals
The electronic properties of a molecule are crucial for understanding its reactivity and potential biological interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively.[10]
The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and less stable.[10]
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Energy Gap | Value |
(Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculations.)
The following diagram illustrates the conceptual relationship between HOMO, LUMO, and chemical reactivity.
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
Predicted Spectroscopic Data
Theoretical calculations can provide valuable predictions of spectroscopic data, which can aid in the experimental characterization of a novel compound.
-
Nuclear Magnetic Resonance (NMR): Predicted ¹H and ¹³C NMR chemical shifts can be calculated to assist in the structural elucidation of the synthesized molecule.
-
Infrared (IR) Spectroscopy: The vibrational frequencies calculated from the optimized geometry can be used to predict the IR spectrum, helping to identify characteristic functional groups. The presence of the N-H, C-H, C=C, and N-O stretching and bending vibrations will be of particular interest.
Experimental Protocol: A Guide to Synthesis and Characterization
While this guide focuses on theoretical calculations, the ultimate validation of these predictions lies in experimental synthesis and characterization. A plausible synthetic route to this compound could involve the nitration of 7-bromo-1H-indole.
Proposed Synthesis of this compound
-
Starting Material: 7-bromo-1H-indole.[11]
-
Nitration: Dissolve 7-bromo-1H-indole in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture in an ice bath.
-
Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture over crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Filter the crude product, wash with water, and purify by recrystallization or column chromatography.
Recommended Characterization Techniques
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
-
X-ray Crystallography (if suitable crystals can be obtained): To definitively determine the solid-state molecular structure and compare it with the theoretically optimized geometry.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical approach for the characterization of this compound. The predicted molecular and electronic properties provide a solid foundation for understanding the potential of this molecule in drug discovery. The proposed experimental protocols offer a pathway for the synthesis and validation of these theoretical findings.
Future work should focus on the experimental synthesis and biological evaluation of this compound and its derivatives. The insights gained from the theoretical calculations can guide the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. The interplay between computational chemistry and experimental validation is paramount for accelerating the discovery and development of novel therapeutic agents.
References
- PubChem. (n.d.). 5-Bromo-7-nitro-1H-indole. National Center for Biotechnology Information.
- Ray, S., & Mondal, P. (2022). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. ChemRxiv.
- Devar, S., et al. (2023). Studies on molecular structure, UV visible, NMR and HOMO-LUMO of indole derivative using DFT calculation. AIP Conference Proceedings.
- Index Copernicus. (2025). Computational Chemistry oriented Research of Novel Indole Compounds.
- Saeed, A., et al. (2015). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. ResearchGate.
- PubChem. (n.d.). This compound-2,3-dione. National Center for Biotechnology Information.
- Zhang, D., & Liebeskind, L. S. (1997). A Versatile Synthesis of 3-Substituted Indolines and Indoles. The Journal of Organic Chemistry.
- Singh, R., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem.
- Patil, S., et al. (2015). DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Kucuk, M., et al. (2011). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Journal of the Mexican Chemical Society.
- ResearchGate. (n.d.). DFT calculation and energy profile for the reaction between 3 a and 4 b.
- Callam, C. S., et al. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Proceedings of the National Academy of Sciences.
- ResearchGate. (n.d.). Synthesis, DNA Binding, DFT Calculations and Molecular Docking Studies of Biologically Active N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl Derivatives.
- Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole.
- MDPI. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.
- Royal Society of Chemistry. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-7-nitro-1H-indole | C8H5BrN2O2 | CID 816685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Electronic Properties of 7-bromo-5-nitro-1H-indole
This technical guide provides a comprehensive analysis of the electronic properties of 7-bromo-5-nitro-1H-indole, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. While direct experimental and computational studies on this specific molecule are not extensively documented in publicly accessible literature, this guide synthesizes foundational principles of physical organic chemistry with data from closely related analogues to present a robust theoretical framework. We will explore its molecular architecture, propose methodologies for its synthesis and characterization, and discuss its utility as a synthetic intermediate in medicinal chemistry.
Introduction: The Indole Scaffold and the Impact of Substitution
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like serotonin and tryptophan.[1] The electronic character of the indole ring can be strategically modulated by the introduction of substituents, which alters its reactivity, binding affinities, and photophysical properties.
In this compound, the indole core is functionalized with two potent electron-withdrawing groups (EWGs): a nitro group (-NO₂) at the C5 position and a bromine atom (-Br) at the C7 position. This specific substitution pattern profoundly influences the molecule's electron density distribution, frontier molecular orbitals, and overall reactivity, making it a valuable, electronically distinct building block for targeted synthesis.[2]
Molecular Structure and Expected Electronic Perturbations
The electronic landscape of this compound is dominated by the strong inductive and resonance electron-withdrawing effects of the nitro group and the primarily inductive-withdrawing (with weak resonance-donating) effect of the bromine atom.
Key Expected Electronic Features:
-
Reduced Electron Density: The benzene portion of the indole ring is expected to be significantly electron-deficient compared to the parent indole. This is primarily due to the powerful -M (mesomeric) and -I (inductive) effects of the nitro group and the -I effect of the bromine.
-
Altered Dipole Moment: The molecule is anticipated to possess a large ground-state dipole moment, oriented from the pyrrole ring towards the electron-deficient benzene ring.
-
Modified Acidity: The N-H proton of the pyrrole ring is expected to be more acidic than in unsubstituted indole, as the EWGs stabilize the resulting conjugate base (indolide anion) through delocalization.
-
Lowered HOMO-LUMO Gap: The presence of EWGs, particularly the nitro group, typically leads to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy. This results in a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO, which has significant implications for the molecule's spectroscopic properties and reactivity.[3][4] A smaller gap suggests that the molecule will absorb light at longer wavelengths (a bathochromic shift) compared to indole.[4]
Caption: Summary of substituent effects on the indole core.
Synthesis and Derivatization
Proposed Synthetic Protocol: Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for creating the indole scaffold. A potential route to this compound is outlined below.
Step 1: Synthesis of (4-bromo-2-nitrophenyl)hydrazine
-
Start with a suitable precursor, such as 1,4-dibromo-2-nitrobenzene.
-
React with hydrazine hydrate in a suitable solvent like ethanol or isopropanol under reflux.
-
The nucleophilic aromatic substitution of one bromine atom by hydrazine will yield the desired phenylhydrazine intermediate.
-
Purify the product by recrystallization.
Step 2: Condensation and Cyclization
-
Dissolve the synthesized (4-bromo-2-nitrophenyl)hydrazine in a suitable acidic catalyst, such as glacial acetic acid or a mixture of sulfuric acid in ethanol.
-
Add a slight excess of a pyruvate derivative (e.g., ethyl pyruvate) to form the hydrazone.
-
Heat the mixture under reflux to induce cyclization and aromatization. The strong acid facilitates the[5][5]-sigmatropic rearrangement characteristic of the Fischer synthesis.
-
Upon cooling, the product, an ester derivative of this compound, can be isolated.
Step 3: Hydrolysis and Decarboxylation
-
Hydrolyze the ester using a strong base (e.g., NaOH or KOH) in an aqueous alcohol solution.
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Heat the resulting this compound-2-carboxylic acid in a high-boiling point solvent (e.g., quinoline) with a copper catalyst to effect decarboxylation, yielding the final product.
-
Purify by column chromatography on silica gel.
Caption: Proposed Fischer indole synthesis workflow.
Known Derivatization Reactions
Patent literature demonstrates the utility of this compound as a synthetic intermediate. Key reactions involve the functionalization of the indole nitrogen.
Protocol: N-Alkylation of this compound [6]
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Add a strong base, such as potassium tert-butoxide (1.1 eq), portion-wise and stir for 10-15 minutes to deprotonate the indole nitrogen.
-
Add the desired alkylating agent (e.g., methyl iodide, 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water. The product will precipitate and can be collected by filtration, washed, and dried.
Methodologies for Electronic Characterization
To fully elucidate the electronic properties of this compound, a combination of computational and experimental techniques should be employed.
Computational Analysis: A DFT Protocol
Density Functional Theory (DFT) is a powerful tool for predicting the electronic structure of molecules.[7]
Protocol: DFT Calculation Workflow
-
Geometry Optimization:
-
Construct the 3D structure of this compound in a molecular modeling program.
-
Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.[1] This step is crucial for obtaining accurate electronic properties.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies). This also provides thermodynamic data and predicted vibrational spectra (IR, Raman).
-
-
Electronic Property Calculation:
-
From the optimized structure, calculate key electronic properties:
-
Frontier Molecular Orbitals (HOMO/LUMO): Visualize the spatial distribution of the HOMO and LUMO and calculate their energy levels. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter related to chemical reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP) Map: Generate an MEP map to visualize the charge distribution. This will highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Mulliken or NBO Charge Analysis: Quantify the partial atomic charges to understand the inductive effects of the substituents.
-
-
Caption: A typical workflow for DFT-based electronic property analysis.
Experimental Characterization
Protocol: UV-Visible Absorption and Fluorescence Spectroscopy
-
Prepare a dilute solution (e.g., 10⁻⁵ M) of this compound in a UV-grade solvent (e.g., acetonitrile, ethanol, or cyclohexane).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically from 200 to 700 nm, against a solvent blank. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) should be determined.
-
Using a spectrofluorometer, excite the sample at its λmax (or a nearby wavelength).
-
Record the emission spectrum. Note the wavelength of maximum emission and the Stokes shift (the difference in nm between the absorption and emission maxima).
-
Repeat in solvents of varying polarity to assess any solvatochromic effects, which can provide insight into the change in dipole moment upon excitation.
Protocol: Electrochemical Analysis via Cyclic Voltammetry (CV)
-
Prepare a solution of the compound (e.g., 1 mM) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dry acetonitrile).
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride reference electrode.[6]
-
Scan the potential to negative values to observe reduction events (likely of the nitro group) and to positive values to observe oxidation events (of the indole ring).
-
The resulting voltammogram provides the reduction and oxidation potentials, which are experimental measures directly related to the LUMO and HOMO energy levels, respectively.[6]
Applications in Drug Discovery
The unique electronic structure of this compound makes it a valuable intermediate for synthesizing targeted therapeutic agents. The electron-deficient nature of the ring system can influence protein-ligand interactions, while the bromine atom at C7 serves as a convenient handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).
-
Inhibitors of TNF-α: The compound has been used as a precursor in the synthesis of Tumor Necrosis Factor alpha (TNF-α) inhibitors, which are critical for treating inflammatory diseases.[6]
-
USP7 Inhibitors: It has also served as a starting material for developing inhibitors of Ubiquitin-Specific Protease 7 (USP7), a target for cancer therapy.[5]
-
G-Quadruplex Binders: Related 5- and 7-nitroindole derivatives have been investigated as agents that bind to and stabilize G-quadruplex DNA structures found in the promoter regions of oncogenes like c-Myc, thereby inhibiting their transcription.[2]
Conclusion
This compound is a fascinating heterocyclic compound whose electronic properties are finely tuned by the strategic placement of two powerful electron-withdrawing groups. This guide has provided a theoretical foundation for understanding these properties, outlining both computational and experimental protocols for their detailed investigation. The demonstrated utility of this molecule as a synthetic intermediate in the development of targeted inhibitors for cancer and inflammatory diseases underscores its importance. Further public research into the specific photophysical and electrochemical characteristics of this molecule would be a valuable contribution to the fields of medicinal chemistry and materials science.
References
A consolidated list of all sources cited within this technical guide.
- ResearchGate. (2021). Cyclic voltammetry investigation of indole and bromide salts. Conditions. ResearchGate.
- Jetir.org. (n.d.). FREE RADICAL SCAVENGING AND CYCLIC VOLTAMETRIC STUDIES OF INDOLE ANALOGUES. Jetir.org.
- National Center for Biotechnology Information. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(2), 798.
- National Center for Biotechnology Information. (n.d.). 5-Bromo-7-nitro-1H-indole. PubChem.
- MySkinRecipes. (n.d.). 5-Bromo-7-iodo-1H-indole. MySkinRecipes.
- IRJEdT. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Education and Technology, 5(4).
- ChemRxiv. (n.d.). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv.
- MDPI. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank, 2023(3), M1636.
- International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][5]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. IUCr Journals.
- ResearchGate. (2019). A DFT analysis of the relationships between electronic structure and biological activity of a group of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines. Chemistry Research Journal, 4(5), 34-45.
- ResearchGate. (n.d.). UV-Vis absorption (blue) and fluorescence emission (red) spectra of.... ResearchGate.
- Weber Scientific. (n.d.). This compound. Weber Scientific.
- National Center for Biotechnology Information. (n.d.). 5-Bromo-7-nitroindoline. PubChem.
- National Center for Biotechnology Information. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 14(11), 1109-1121.
- National Center for Biotechnology Information. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 4(11), 2030-2038.
- ResearchGate. (2020). Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects. ResearchGate.
- National Center for Biotechnology Information. (2022). Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 280, 121530.
- ChemBK. (n.d.). 5-BROMO-7-NITRO-1H-INDOLE. ChemBK.
- American Chemical Society. (2024). Blue-Shifted and Broadened Fluorescence Enhancement by Visible and Mode-Selective Infrared Double Excitations. The Journal of Physical Chemistry B, 128(24), 5489–5497.
- ResearchGate. (n.d.). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. ResearchGate.
- ResearchGate. (2024). Electronic Structure and Reactivity Insights into a Brom-Phenyl Derivative via DFT Calculations. ResearchGate.
- Westermann, B. (2013). Novel tools for protein analysis and modification − From chemical probes to new ligation methods (Doctoral dissertation). Martin-Luther-Universität Halle-Wittenberg.
- Google Patents. (2024). WO2024042494A1 - Substituted pyrrolotriazines.
- European Patent Office. (n.d.). EP 2915804 B1 - NOVEL AMINE DERIVATIVE OR SALT THEREOF AS TNF ALPHA INHIBITORS.
- University of Cambridge. (n.d.). The doctoral scholarship was co-funded with resources in the frame....
- University of California, San Diego. (n.d.). Chemical Name CAS RN Molecular Formula Specific SOPs (-).
- European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750.
- Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole - Eureka.
- Justia Patents. (2011). novel process for the manufacture of 5-halogenated-7-azaindoles.
- Google Patents. (2009). WO 2009/144554 A1.
- Google Patents. (n.d.). EA031114B1 - ПРОИЗВОДНЫЕ ДИГИДРОПИРИМИДО[5,4-f....
- Google Patents. (n.d.). CN104387384A - Synthetic process of 5-bromo-7-azaindole.
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EA031114B1 - ÐÐ ÐÐÐÐÐÐÐЫРÐÐÐÐÐÐ ÐÐÐÐ ÐÐÐÐÐ[5,4-f]ÐÐСÐÐÐÐÐÐÐ Ð ÐÐЧÐСТÐÐ ÐÐÐÐÐÐТÐÐ ÐÐ ÐÐÐЦÐÐÐÐÐЦÐÐ ÐÐ ÐЦÐÐТРÐÐСФÐÐ ÐÐЫ - Google Patents [patents.google.com]
- 4. WO2024042494A1 - Substituted pyrrolotriazines - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. ehs.ucr.edu [ehs.ucr.edu]
- 7. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
A Comprehensive Technical Guide on the Solubility of 7-bromo-5-nitro-1H-indole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth exploration of the solubility characteristics of 7-bromo-5-nitro-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Understanding the solubility of this molecule is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. This document will delve into the theoretical underpinnings of solubility, present a systematic approach to its experimental determination, and offer insights into the practical application of this knowledge in a research and development setting.
Introduction: The Significance of this compound and Its Solubility
This compound belongs to the indole class of heterocyclic aromatic compounds, a scaffold that is a cornerstone in the architecture of many natural products and synthetic pharmaceuticals. The indole nucleus is a privileged structure in drug design, appearing in a wide array of therapeutic agents. The specific substitutions of a bromine atom at the 7-position and a nitro group at the 5-position on the indole ring of the target molecule create a unique electronic and steric profile that can significantly influence its biological activity and, crucially, its physicochemical properties, including solubility.
Solubility is a fundamental determinant of a drug candidate's success. It directly impacts bioavailability, formulation development, and the feasibility of in vitro and in vivo screening. A compound with poor solubility can present significant challenges during drug development, leading to increased costs and timelines. Therefore, a thorough characterization of the solubility of this compound in various organic solvents is not merely an academic exercise but a critical step in assessing its potential as a drug lead.
Physicochemical Properties of this compound
Before delving into solubility, it is essential to understand the intrinsic properties of the molecule that govern its behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 241.04 g/mol | [1] |
| Melting Point | 213-215 °C | [2] |
| Appearance | Likely a solid at room temperature | Inferred from melting point |
| Water Solubility | Insoluble | [2] |
The presence of both a hydrogen bond donor (the N-H group of the indole ring) and hydrogen bond acceptors (the nitro group), along with the polar C-Br and C-N bonds, suggests that the polarity of the solvent will play a crucial role in the solubility of this compound. The general principle of "like dissolves like" will be a guiding concept in predicting its solubility in various organic solvents.[3]
Theoretical Framework of Solubility
The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Several factors influence this energetic balance:
-
Polarity: Polar solvents, characterized by a high dielectric constant and the presence of polar functional groups, are generally better at dissolving polar solutes. The nitro group and the indole N-H in this compound contribute to its overall polarity.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly enhance the solubility of a solute that also possesses these capabilities. Solvents like alcohols (e.g., methanol, ethanol) and amides (e.g., dimethylformamide) are prime candidates for dissolving our target compound.
-
Molecular Size and Shape: Larger molecules often have lower solubility due to stronger intermolecular forces in the crystal lattice.
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the increased kinetic energy helps to overcome the lattice energy of the solid.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following is a generalized, yet robust, protocol for determining the solubility of this compound in a range of organic solvents. This method is designed to be a self-validating system, providing reliable and reproducible data.
Materials and Equipment
-
This compound (high purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The experimental workflow for determining the equilibrium solubility of this compound is depicted in the diagram below.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The "excess" is crucial to ensure that a saturated solution is achieved.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Processing:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to prevent undissolved solid from artificially inflating the measured solubility.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (ideally the mobile phase of the HPLC method).
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered sample solutions with a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted samples into the HPLC and record the peak areas.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted samples.
-
Multiply this concentration by the dilution factor to obtain the solubility of the compound in the original solvent. Express the solubility in appropriate units (e.g., mg/mL or mmol/L).
-
Illustrative Solubility Data
Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25 °C.
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) - Illustrative |
| Dimethyl sulfoxide (DMSO) | 47 | > 50 |
| Dimethylformamide (DMF) | 37 | > 50 |
| Acetone | 21 | 5 - 10 |
| Ethanol | 24 | 1 - 5 |
| Methanol | 33 | 1 - 5 |
| Ethyl Acetate | 6 | < 1 |
| Dichloromethane | 9 | < 1 |
| Hexane | 2 | < 0.1 |
Note: The solubility values in this table are for illustrative purposes only and should be experimentally determined.
The expected trend is that highly polar aprotic solvents like DMSO and DMF will be excellent solvents for this compound due to their ability to engage in strong dipole-dipole interactions. Protic solvents like methanol and ethanol are expected to be moderately effective, while non-polar solvents like hexane will likely exhibit very poor solubility.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. A clear understanding of the solubility profile of this compound is paramount for its advancement in the drug discovery and development pipeline. The detailed experimental protocol provided herein offers a robust framework for researchers to generate high-quality, reliable solubility data.
Future work should focus on the experimental determination of the solubility of this compound in a broader range of pharmaceutically relevant solvents and biorelevant media. Additionally, investigating the effect of pH on its aqueous solubility will be a critical next step in its preclinical evaluation.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- PubChem. (n.d.). 5-Bromo-7-nitro-1H-indole.
- ChemBK. (n.d.). 5-BROMO-7-NITRO-1H-INDOLE.
Sources
A Technical Guide to the Stability and Storage of 7-Bromo-5-Nitro-1H-Indole: Principles and Practices for Researchers
Abstract
7-Bromo-5-nitro-1H-indole is a vital heterocyclic building block in medicinal chemistry and drug discovery, valued for its utility in synthesizing a range of complex, biologically active molecules. The integrity and purity of this reagent are paramount to ensure the reliability and reproducibility of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. We will explore the chemical properties influencing its stability, potential degradation pathways, and best practices for handling and storage. Furthermore, this guide outlines a systematic approach to conducting stability studies, including forced degradation, to ensure the long-term viability of this critical research compound.
Introduction: The Significance of this compound in Research
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of bromo and nitro functionalities at the 7- and 5-positions, respectively, of the indole ring in this compound creates a versatile platform for further chemical modifications. The electron-withdrawing nature of the nitro group and the potential for cross-coupling reactions at the bromo-substituted position make this compound a valuable precursor in the synthesis of targeted therapeutics, including kinase inhibitors and other novel drug candidates.
Given its role as a foundational starting material, the chemical stability of this compound is a critical parameter that directly impacts the quality, yield, and purity of its downstream products. Degradation of this starting material can introduce impurities that may be difficult to separate, leading to confounded biological data and wasted resources. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary knowledge to maintain the integrity of this compound in the laboratory.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of this compound is essential for predicting its stability and handling requirements.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [1] |
| Molecular Weight | 241.04 g/mol | [1] |
| Appearance | Typically a solid | N/A |
| Melting Point | Not consistently reported | N/A |
| Solubility | Generally insoluble in water; soluble in organic solvents like DMSO and DMF | [2] |
| pKa | Not readily available, but the N-H proton is weakly acidic, typical for indoles | N/A |
The presence of the nitro group and the bromine atom on the electron-rich indole ring system dictates the molecule's reactivity and susceptibility to degradation.
Key Factors Influencing the Stability of this compound
The stability of this compound is primarily influenced by four key environmental factors: temperature, light, humidity, and pH.
-
Light (Photostability): The indole ring system and the nitroaromatic functionality are known chromophores that can absorb UV-Vis light. This absorption of light energy can lead to photochemical reactions and degradation. Studies on other nitro-aromatic compounds have shown that they can undergo photoreduction in the presence of a photosensitizer.[3]
-
Humidity (Hydrolytic Stability): While this compound does not have readily hydrolyzable functional groups like esters or amides, the presence of moisture can facilitate other degradation reactions, particularly if acidic or basic impurities are present. The compound is generally considered insoluble in water.[2]
-
pH: The indole N-H proton is weakly acidic and can be deprotonated under basic conditions. The resulting indolide anion may have different stability and reactivity. Under strongly acidic conditions, the indole ring can be susceptible to polymerization or other acid-catalyzed degradation pathways.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively reported in the literature, we can postulate potential routes based on the known chemistry of the indole nucleus and nitroaromatic compounds. Forced degradation studies are instrumental in identifying these pathways.[4][5]
Photodegradation
Exposure to light, particularly UV light, can induce photochemical reactions. A plausible pathway involves the photoreduction of the nitro group to a nitroso, hydroxylamino, or even an amino group. The indole ring itself can also be susceptible to photo-oxidation.
Caption: Postulated Photodegradation Pathways.
Oxidative Degradation
The electron-rich indole ring is susceptible to oxidation. Oxidizing agents can lead to the formation of various oxidation products, with the C2 and C3 positions being particularly reactive.
Caption: Potential Oxidative Degradation Pathways.
Thermal Degradation
At elevated temperatures, the nitro group can be a source of instability. Thermal degradation of nitro compounds can be complex, potentially involving radical mechanisms and leading to decomposition.
Recommended Storage and Handling Procedures
Based on the available safety data and general chemical principles, the following storage and handling procedures are recommended to ensure the long-term stability of this compound:
Storage Conditions
-
Temperature: Store in a cool location. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Light: Protect from light. Store in an amber, tightly sealed container.
-
Atmosphere: For optimal long-term stability, store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.
-
Container: Use a tightly sealed container to prevent moisture ingress.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation. |
| Light | Store in the dark (amber vial) | Prevents photodegradation. |
| Humidity | Dry environment | Prevents moisture-facilitated degradation. |
| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents oxidation. |
Handling
-
Handle the compound in a well-ventilated area.
-
Avoid generating dust.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
When preparing solutions, use high-purity solvents and prepare them fresh whenever possible.
-
For solutions intended for storage, consider purging with an inert gas before sealing and storing at low temperatures.
Experimental Protocol: Forced Degradation Study
To experimentally determine the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is essential.[4][5] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Objective
To identify potential degradation products and degradation pathways of this compound under various stress conditions and to develop a stability-indicating HPLC method.
Materials
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Experimental Workflow
Caption: Forced Degradation Study Workflow.
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate the solution at 60 °C.
-
Basic Degradation: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate the solution at 60 °C.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 80 °C. At each time point, dissolve a portion of the solid in the initial solvent to the stock solution concentration.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
Sample Analysis: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a developed and validated stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water (with an acid modifier like 0.1% formic acid) is a good starting point. Monitor the elution profile with a UV detector at a wavelength where the parent compound and potential degradation products absorb. For structural elucidation of degradation products, LC-MS analysis is recommended.
Conclusion
While this compound is a stable compound under recommended storage conditions, its integrity can be compromised by exposure to elevated temperatures, light, and strong oxidizing conditions. For researchers, scientists, and drug development professionals, adherence to proper storage and handling protocols is crucial for ensuring the quality and reliability of this important chemical intermediate. The implementation of systematic stability studies, such as forced degradation, can provide valuable insights into the degradation profile of the molecule and aid in the development of robust analytical methods. By following the principles and practices outlined in this guide, the scientific community can ensure the consistent and effective use of this compound in their research endeavors.
References
- Dong, H., et al. (2015). Enhanced Photoreduction of Nitro-aromatic Compounds by Hydrated Electrons Derived from Indole on Natural Montmorillonite. Environ Sci Technol Lett, 2(7), 203-207.
- Gupta, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing High-Purity 7-Bromo-1H-indole: A Guide for Researchers and Manufacturers.
- ChemBK. (n.d.). 5-BROMO-7-NITRO-1H-INDOLE.
- Alsante, K. M., et al. (2011).
- Grobler, A., et al. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(Suppl 5), 1-9.
Sources
- 1. 165669-16-9|5-Bromo-7-nitro-1H-indole|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced Photoreduction of Nitro-aromatic Compounds by Hydrated Electrons Derived from Indole on Natural Montmorillonite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Indole Derivatives
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals, driving a continuous demand for efficient and versatile synthetic methodologies. Palladium-catalyzed reactions have emerged as a powerful toolkit for the construction of the indole scaffold, offering significant advantages in terms of scope, functional group tolerance, and atom economy over classical methods. This comprehensive guide provides an in-depth exploration of key palladium-catalyzed indole syntheses, including the Larock, Buchwald-Hartwig, Hegedus (Mori-Ban), and modern C-H activation strategies. Designed for both novice and experienced researchers, this document details the underlying mechanistic principles, provides field-proven experimental protocols, and offers practical insights into troubleshooting and safety.
Introduction: The Strategic Advantage of Palladium Catalysis in Indole Synthesis
The indole ring system is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active molecules. Traditional methods for indole synthesis, such as the Fischer, Reissert, and Madelung syntheses, often require harsh reaction conditions, multi-step procedures, and suffer from limited substrate scope. The advent of palladium catalysis has revolutionized the assembly of this important heterocycle, enabling the formation of carbon-carbon and carbon-nitrogen bonds with unprecedented efficiency and selectivity.
Palladium-catalyzed approaches offer several distinct advantages:
-
Mild Reaction Conditions: Many palladium-catalyzed reactions proceed at or near room temperature, preserving sensitive functional groups.
-
Broad Substrate Scope: A wide variety of substituted anilines, alkynes, and other coupling partners can be employed, allowing for the synthesis of diverse indole libraries.
-
High Functional Group Tolerance: Palladium catalysts are often compatible with a range of functional groups, minimizing the need for protecting group strategies.
-
Atom Economy: Cross-coupling and C-H activation strategies can be highly atom-economical, reducing waste generation.
This guide will delve into the practical application of several key palladium-catalyzed methodologies for indole synthesis, providing detailed protocols and the scientific rationale behind them.
The Larock Indole Synthesis: A Powerful Heteroannulation
The Larock indole synthesis is a palladium-catalyzed heteroannulation of an ortho-haloaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles[1]. This reaction is highly versatile and has been widely adopted in both academic and industrial settings[1][2].
Mechanistic Rationale
The catalytic cycle of the Larock indole synthesis is a well-studied process that elegantly showcases the fundamental steps of palladium-catalyzed cross-coupling reactions[1]. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The key steps are as follows[1]:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst, often Pd(OAc)₂.
-
Oxidative Addition: The Pd(0) species undergoes oxidative addition into the carbon-halogen bond of the ortho-haloaniline to form an arylpalladium(II) complex.
-
Alkyne Coordination and Insertion: The alkyne coordinates to the arylpalladium(II) complex and subsequently undergoes migratory insertion into the aryl-palladium bond. This step is often regioselective.
-
Intramolecular Aminopalladation: The nitrogen atom of the aniline attacks the newly formed vinylpalladium species in an intramolecular fashion, forming a six-membered palladacycle.
-
Reductive Elimination: The palladacycle undergoes reductive elimination to form the indole product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1: Catalytic cycle of the Larock indole synthesis.
Experimental Protocol: Synthesis of 2-Phenyl-3-propylindole
This protocol is adapted from a general procedure for the Larock indolization[3].
Materials:
-
2-Iodoaniline (1.0 mmol, 219 mg)
-
1-Phenyl-1-pentyne (1.2 mmol, 173 mg, 180 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)
-
Triphenylphosphine (PPh₃) (0.1 mmol, 26.2 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Lithium chloride (LiCl) (1.0 mmol, 42.4 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.1 mmol), K₂CO₃ (276 mg, 2.0 mmol), and LiCl (42.4 mg, 1.0 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous DMF (5 mL) via syringe, followed by 2-iodoaniline (219 mg, 1.0 mmol) and 1-phenyl-1-pentyne (173 mg, 1.2 mmol).
-
Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2-phenyl-3-propylindole.
Table 1: Typical Reagents and Conditions for Larock Indole Synthesis
| Component | Role | Typical Reagents | Typical Loading |
| Palladium Source | Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 1-5 mol% |
| Ligand | Stabilizes Pd(0), modulates reactivity | PPh₃, P(o-tol)₃, bulky phosphines | 2-10 mol% |
| Base | Neutralizes HX, promotes reductive elimination | K₂CO₃, Cs₂CO₃, NaOAc | 2-3 equivalents |
| Aryl Halide | Substrate | o-iodoanilines, o-bromoanilines | 1.0 equivalent |
| Alkyne | Substrate | Symmetrical and unsymmetrical alkynes | 1.1-2.0 equivalents |
| Solvent | Reaction medium | DMF, DMA, NMP, Toluene | - |
| Additive | Can enhance reactivity | LiCl, n-Bu₄NCl | 1.0 equivalent |
Buchwald-Hartwig Amination for N-Arylindole Synthesis
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, forming a carbon-nitrogen bond[4]. This powerful transformation can be applied to the N-arylation of indoles, a challenging reaction due to the relatively low nucleophilicity of the indole nitrogen[5].
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination of indoles is analogous to that of other amine couplings[4].
-
Catalyst Activation: A Pd(0) species is generated from a Pd(II) precatalyst.
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide to form an arylpalladium(II) complex.
-
Amine Coordination and Deprotonation: The indole (as its corresponding indolate anion, formed by reaction with a base) coordinates to the palladium center, displacing the halide ligand.
-
Reductive Elimination: The N-arylindole product is formed via reductive elimination, regenerating the Pd(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step, which is often rate-limiting[6].
Figure 2: Catalytic cycle for the Buchwald-Hartwig N-arylation of indoles.
Experimental Protocol: Synthesis of 1-(4-methylphenyl)indole
This protocol is a representative example of a Buchwald-Hartwig amination for the N-arylation of indole[7][8].
Materials:
-
Indole (1.0 mmol, 117 mg)
-
4-Bromotoluene (1.2 mmol, 205 mg, 145 µL)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.015 mmol, 8.6 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd(dba)₂ (8.6 mg, 0.015 mmol), XPhos (14.3 mg, 0.03 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Add indole (117 mg, 1.0 mmol) and a magnetic stir bar.
-
Seal the tube with a septum, remove from the glovebox, and place under an argon or nitrogen atmosphere.
-
Add anhydrous toluene (5 mL) and 4-bromotoluene (205 mg, 1.2 mmol) via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(4-methylphenyl)indole.
Hegedus (Mori-Ban) Indole Synthesis: An Intramolecular Heck Approach
The Hegedus indole synthesis, also known as the Mori-Ban synthesis, is an intramolecular Heck reaction of an N-allyl- or N-vinyl-ortho-haloaniline to construct the indole ring system[9][10]. This method is particularly useful for the synthesis of 3-substituted indoles.
Mechanistic Rationale
The mechanism of the Hegedus indole synthesis follows the general principles of the Heck reaction[11].
-
Catalyst Activation: Generation of the active Pd(0) catalyst from a Pd(II) precursor.
-
Oxidative Addition: The Pd(0) species undergoes oxidative addition to the aryl halide of the N-substituted ortho-haloaniline.
-
Intramolecular Carbopalladation: The olefinic moiety of the side chain inserts into the aryl-palladium bond in an intramolecular fashion.
-
β-Hydride Elimination: A β-hydride is eliminated from the resulting alkylpalladium intermediate to form the indole product and a hydridopalladium(II) species.
-
Reductive Elimination: The hydridopalladium(II) species, in the presence of a base, undergoes reductive elimination to regenerate the Pd(0) catalyst.
Figure 3: Catalytic cycle of the Hegedus (Mori-Ban) indole synthesis.
Experimental Protocol: Synthesis of 1-Benzyl-3-methylindole
This protocol is based on established procedures for the Mori-Ban synthesis[11][12].
Materials:
-
N-Allyl-N-benzyl-2-bromoaniline (1.0 mmol, 302 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 mmol, 30.4 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 152 mg, 209 µL)
-
Anhydrous Acetonitrile (MeCN) (5 mL)
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and P(o-tol)₃ (30.4 mg, 0.1 mmol).
-
Seal the tube, evacuate, and backfill with argon.
-
Add anhydrous acetonitrile (5 mL), followed by N-allyl-N-benzyl-2-bromoaniline (302 mg, 1.0 mmol) and triethylamine (152 mg, 1.5 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the mixture and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain 1-benzyl-3-methylindole.
C-H Activation Strategies: The Modern Frontier
Direct C-H activation for indole synthesis represents a highly atom- and step-economical approach, avoiding the need for pre-functionalized starting materials like haloanilines[13]. One prominent example is the palladium-catalyzed reaction of anilines with ketones to form 2-substituted indoles.
Mechanistic Rationale
While various specific mechanisms exist depending on the exact reaction, a general pathway for the synthesis of indoles from anilines and ketones via C-H activation involves[14]:
-
Condensation: The aniline and ketone undergo condensation to form an enamine intermediate.
-
Directed C-H Activation: The palladium catalyst, often directed by the enamine nitrogen, activates a C-H bond on the aniline ring to form a palladacycle.
-
Oxidative Cyclization/Reductive Elimination: The enamine double bond then participates in a cyclization event, followed by a series of steps, often involving an oxidant, to form the indole ring and regenerate the active palladium catalyst.
Figure 4: General workflow for indole synthesis via C-H activation.
Experimental Protocol: Synthesis of 2-Phenylindole from Aniline and Acetophenone
This protocol is a representative example of a palladium-catalyzed C-H activation/cyclization reaction[14].
Materials:
-
Aniline (1.0 mmol, 93 mg, 91 µL)
-
Acetophenone (1.2 mmol, 144 mg, 140 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 mmol, 22.4 mg)
-
Silver(I) acetate (AgOAc) (2.0 mmol, 334 mg)
-
Trifluoroacetic acid (TFA) (2.0 mmol, 228 mg, 154 µL)
-
1,2-Dichloroethane (DCE) (5 mL)
Procedure:
-
To a sealed tube, add Pd(OAc)₂ (22.4 mg, 0.1 mmol) and AgOAc (334 mg, 2.0 mmol).
-
Add 1,2-dichloroethane (5 mL), aniline (93 mg, 1.0 mmol), acetophenone (144 mg, 1.2 mmol), and trifluoroacetic acid (228 mg, 2.0 mmol).
-
Seal the tube and heat the mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane (DCM).
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to afford 2-phenylindole.
Troubleshooting Common Issues in Palladium-Catalyzed Indole Synthesis
Even with robust protocols, challenges can arise. Below is a table summarizing common problems and potential solutions.
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere; use a fresh batch of catalyst and ligands. |
| Poor quality reagents | Purify starting materials; use anhydrous solvents. | |
| Incorrect base or ligand | Screen different bases and ligands. | |
| Formation of Side Products (e.g., Homocoupling) | Reaction temperature too high | Lower the reaction temperature. |
| Oxygen contamination | Thoroughly degas the reaction mixture. | |
| Catalyst Decomposition (Palladium Black) | High temperature | Reduce the reaction temperature. |
| Insufficient ligand | Increase the ligand-to-palladium ratio. | |
| Poor Regioselectivity (in Larock Synthesis) | Steric and electronic factors of the alkyne | Modify the alkyne substituents; screen different ligands. |
Safety Precautions
Working with palladium catalysts and associated reagents requires strict adherence to safety protocols.
-
Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric[15]. Handle in an inert atmosphere and avoid exposure to air, especially when dry[15].
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic[6]. Handle them in a fume hood or glovebox[16].
-
Bases: Strong bases like sodium tert-butoxide are corrosive and react violently with water[1][17][18][19]. Handle with appropriate personal protective equipment (PPE) in a dry environment[1][17][18][19].
-
Solvents: Use anhydrous solvents and perform reactions under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and side reactions.
-
Oxidants: Oxidants like silver acetate can be irritating to the skin and eyes and may be toxic[9]. Handle with care and appropriate PPE[9].
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling these chemicals[15][17].
Conclusion
Palladium-catalyzed reactions provide a powerful and versatile platform for the synthesis of a wide array of indole derivatives. By understanding the underlying mechanisms and following well-defined protocols, researchers can efficiently access these valuable compounds. The methodologies presented in this guide—the Larock, Buchwald-Hartwig, Hegedus, and C-H activation strategies—represent some of the most impactful contributions to this field. With careful experimental execution and adherence to safety guidelines, these reactions can be reliably implemented to accelerate research and development in medicinal chemistry and related disciplines.
References
- Loba Chemie Pvt. Ltd. (2015, April 9). SODIUM TERT-BUTOXIDE EXTRA PURE MSDS.
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET SODIUM-TERT-BUTOXIDE.
- Wikipedia. (2023, October 29). Larock indole synthesis.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Li, J., Chen, J., Wang, L., & Shi, Y. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Letters, 23(9), 3646–3651.
- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.
- SynArchive. (n.d.). Larock Indole Synthesis.
- Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662-5663.
- Hegedus, L. S., Allen, G. F., & Waterman, E. L. (1976). Palladium assisted intramolecular amination of olefins. A new synthesis of indoles. Journal of the American Chemical Society, 98(9), 2674–2676.
- Gäumann, K., et al. (2021). Synthetic strategies towards phosphine ligands suitable for further assembly. Coordination Chemistry Reviews, 429, 213627.
- Li, J., Chen, J., Wang, L., & Shi, Y. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Letters, 23(9), 3626-3630.
- Movassaghi, M., & Schmidt, M. A. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4582–4585.
- Ciamician, G. L., & Magnaghi, P. (1885). Ueber die Einwirkung des Pyrrols auf die Diazobenzolderivate. Berichte der deutschen chemischen Gesellschaft, 18(1), 419-423.
- Yang, Y., Qiu, X., Zhao, Y., Mu, Y., & Shi, Z. (2015). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 137(15), 4924–4927.
- Mori, M., Chiba, K., & Ban, Y. (1977). A new synthesis of indoles and isoquinolines by intramolecular palladium-catalyzed reactions of aryl halides with olefinic bonds. Tetrahedron Letters, 18(12), 1037-1040.
- Maassarani, F., Pfeffer, M., Le Borgne, G., & Jastrzebski, J. T. B. H. (1987). Mori-Ban indole synthesis. Organometallics, 6(10), 2029-2037.
- Wikipedia. (2023, November 29). Buchwald–Hartwig amination.
- Gessner Group. (n.d.). Phosphine ligands and catalysis.
- Wikipedia. (2023, November 29). Hegedus indole synthesis.
- Roy, D., & Gribble, G. W. (2003). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Arkivoc, 2003(7), 101-119.
- Unlock Chemystery. (2020, April 4). Unlocking the Secrets of Mori−Ban Indole Synthesis! [Video]. YouTube.
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. gessnergroup.com [gessnergroup.com]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. cfmot.de [cfmot.de]
- 10. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aksci.com [aksci.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. lobachemie.com [lobachemie.com]
- 17. oxfordlabchem.com [oxfordlabchem.com]
- 18. archpdfs.lps.org [archpdfs.lps.org]
- 19. westliberty.edu [westliberty.edu]
Application Notes and Protocols: Suzuki-Miyaura Coupling with 7-bromo-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, enabling the assembly of complex molecular architectures that are the cornerstone of modern drug discovery.[1] Among the myriad of methods available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool.[2] Its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions have cemented its status as a go-to method for the synthesis of biaryl and heteroaryl structures.[3][4]
This application note focuses on a specific, yet highly relevant, application of this reaction: the coupling of 7-bromo-5-nitro-1H-indole with various boronic acids. The 7-substituted-5-nitroindole scaffold is of significant interest in medicinal chemistry, appearing in a range of biologically active molecules, including potent inhibitors and anticancer agents.[5][6] The electron-withdrawing nature of the nitro group at the 5-position and the bromine at the 7-position presents unique challenges and considerations for optimizing the Suzuki-Miyaura coupling. This guide provides a detailed examination of the reaction mechanism, a comprehensive experimental protocol, and a troubleshooting guide to empower researchers to successfully employ this valuable synthetic transformation.
Understanding the Mechanism: A Step-by-Step Look at the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[7][8] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent Palladium(0) species. This step involves the insertion of the palladium into the carbon-bromine bond, forming a Pd(II) intermediate. The reactivity of the aryl halide is crucial here, with the order of reactivity generally being I > Br > OTf >> Cl.[7] The presence of the electron-withdrawing nitro group can influence the rate of this step.
-
Transmetalation: In this step, the organic group from the organoboron reagent (boronic acid or its ester) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10] The choice of base and solvent is critical for the efficiency of this step.[2]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the Pd(II) complex, which forms the new C-C bond in the desired product (7-aryl-5-nitro-1H-indole) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: A Practical Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization of reaction conditions may be necessary for different boronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | |
| Arylboronic Acid | ≥97% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available | Handle under inert atmosphere |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | |
| Water | Deionized | Laboratory Supply | Degassed |
| Reaction Vessel | Schlenk tube or microwave vial | Flame-dried | |
| Inert Gas | Argon or Nitrogen | High purity |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol, 3-5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, e.g., 4 mL dioxane and 1 mL water). The addition of water is often crucial for the reaction to proceed.[11]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For microwave-assisted reactions, typical conditions are 120-150 °C for 30-60 minutes.[12]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Key Parameters and Optimization
The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the careful selection and optimization of several key parameters.
| Parameter | Options & Considerations | Rationale & Impact |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial.[11] For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base activates the boronic acid for transmetalation.[10] The strength and solubility of the base can significantly impact the reaction rate and yield. Inorganic bases are commonly used, often in aqueous solution.[2] |
| Solvent | Dioxane/Water, Toluene/Water, DMF, THF | The solvent system must solubilize the reactants and catalyst. A mixture of an organic solvent and water is often optimal.[2] The polarity of the solvent can also influence the reaction selectivity and rate.[13] |
| Temperature | 80-120 °C (conventional heating), 120-150 °C (microwave) | Higher temperatures generally increase the reaction rate, but can also lead to decomposition of sensitive substrates or catalysts. |
| Boronic Acid/Ester | Arylboronic acids, pinacol esters (B₂pin₂) | Boronic esters can offer improved stability and are sometimes preferred for challenging couplings.[1] |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the catalyst is fresh and handled under inert conditions. Consider using a pre-catalyst. |
| Insufficiently degassed solvents | Thoroughly degas all solvents by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Inappropriate base or solvent | Screen different bases and solvent systems. The combination is often critical. | |
| Protodeborylation of Boronic Acid | Presence of excess water or acidic impurities | Use anhydrous solvents and ensure the base is of high quality. Minimize reaction time. |
| Formation of Homocoupled Byproducts | Oxygen contamination | Maintain a strict inert atmosphere throughout the reaction. |
| Poor Yields with Electron-Deficient Boronic Acids | Slower transmetalation | Increase the reaction temperature or use a more activating base. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery and development. By understanding the underlying mechanism and carefully optimizing the reaction parameters—particularly the choice of catalyst, base, and solvent—researchers can achieve high yields and purity of the desired 7-aryl-5-nitro-1H-indole products. This application note provides a solid foundation and a practical starting point for scientists and professionals working in this exciting area of medicinal chemistry.
References
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019-02-26). MDPI. [Link]
- Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. (2021-11-16). RSC Publishing. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022-03-29). YouTube. [Link]
- 2.6: Suzuki-Miyaura Coupling. (2019-06-05). Chemistry LibreTexts. [Link]
- Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. (2020-12-10). RSC Publishing - The Royal Society of Chemistry. [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2021-09-01). NIH. [Link]
- Table 1 . Screening of palladium catalysts for the Suzuki coupling of...
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013-10-03). Chemical Society Reviews (RSC Publishing). [Link]
- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][7]-Fused Indole Heterocycles. (2014-02-27).
- Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. [Link]
- Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022-10-14).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021-02-10). PMC - NIH. [Link]
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018-05-23).
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017-05-09). MDPI. [Link]
- First Suzuki–Miyaura type cross-coupling of ortho-azidobromobenzene with arylboronic acids and its application to the synthesis of fused aromatic indole-heterocycles. (2007-08-01).
- Recent advances in the synthesis of indoles and their applications. (2023-09-25). RSC Publishing. [Link]
- Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
- Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in w
- Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (2023-08-03). MDPI. [Link]
- (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019-02-13).
- 5-Nitroindole as an universal base analogue. (1994-01-01). Oxford Academic. [Link]
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2023-05-07). Reddit. [Link]
- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021-05-18). PubMed. [Link]
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010-11-10). ScienceDirect. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 7-Bromo-5-Nitro-1H-Indole in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
Introduction: The Indole Scaffold and the Strategic Importance of 7-Bromo-5-Nitro-1H-Indole
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Within the realm of oncology, indole derivatives have emerged as a particularly fruitful class of kinase inhibitors, targeting a wide spectrum of kinases implicated in cancer progression, including receptor tyrosine kinases (RTKs) like VEGFR and EGFR, as well as intracellular kinases such as SRC and PLK.[3][4][5] The versatility of the indole ring system allows for functionalization at multiple positions, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.
This guide focuses on a highly strategic starting material for the synthesis of kinase inhibitors: This compound . The judicious placement of the bromo and nitro groups on the indole core provides synthetic chemists with orthogonal handles for a stepwise and controlled elaboration of the molecule. The C7-bromo position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties that can interact with the kinase active site. Concurrently, the C5-nitro group can be readily reduced to a C5-amino group, a key pharmacophore in many kinase inhibitors that often forms a crucial hydrogen bond with the hinge region of the kinase. This dual functionality makes this compound a powerful building block for the construction of complex and potent kinase inhibitors.
This document provides detailed protocols and expert insights into the key transformations involving this compound, guiding researchers through the synthesis of advanced kinase inhibitor intermediates.
PART 1: Protection of the Indole Nitrogen - A Critical First Step
Prior to functionalizing the bromo and nitro groups, it is often necessary to protect the indole nitrogen. This prevents unwanted side reactions and can improve the solubility and handling of the indole intermediates. The choice of protecting group is critical and depends on its stability to the downstream reaction conditions and the ease of its eventual removal. Here, we detail the use of the p-toluenesulfonyl (tosyl) group, a robust and widely used protecting group for indoles.
Protocol 1: N-Tosylation of this compound
Rationale: The tosyl group is stable to a wide range of reaction conditions, including palladium-catalyzed cross-coupling and reduction conditions. Its electron-withdrawing nature can also influence the reactivity of the indole ring.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-tosyl-7-bromo-5-nitro-1H-indole.
Table 1: Summary of N-Tosylation Reaction Parameters
| Parameter | Value |
| Equivalents of NaH | 1.2 |
| Equivalents of TsCl | 1.1 |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Workup | Aqueous NaHCO₃ quench, EtOAc extraction |
| Purification | Silica gel column chromatography |
graph Synthetic_Workflow_Part1 { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];A[label="this compound"]; B[label="NaH, DMF, 0 °C to RT"]; C [label="TsCl, 0 °C to RT"]; D [label="N-Tosyl-7-bromo-5-nitro-1H-indole"];
A -> B[label="Deprotonation"]; B -> C [label="Tosylation"]; C -> D; }
Caption: Workflow for the N-tosylation of this compound.
PART 2: Functionalization of the C7-Bromo Position via Suzuki-Miyaura Cross-Coupling
The C7-bromo group serves as a versatile handle for introducing aryl or heteroaryl substituents through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[6][7]
Protocol 2: Suzuki-Miyaura Coupling of N-Tosyl-7-bromo-5-nitro-1H-indole
Rationale: This reaction allows for the formation of a C-C bond at the C7 position, introducing a key structural element for kinase inhibition. The choice of palladium catalyst and ligand is crucial for achieving high yields. Pd(dppf)Cl₂ is a robust and commonly used catalyst for this type of transformation.[8]
Materials:
-
N-Tosyl-7-bromo-5-nitro-1H-indole
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Celite
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add N-tosyl-7-bromo-5-nitro-1H-indole (1.0 equivalent), the arylboronic acid (1.5 equivalents), and potassium carbonate (3.0 equivalents).
-
Add Pd(dppf)Cl₂ (0.05 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 7-aryl-N-tosyl-5-nitro-1H-indole.
Table 2: Summary of Suzuki-Miyaura Coupling Parameters
| Parameter | Value |
| Equivalents of Boronic Acid | 1.5 |
| Equivalents of Base (K₂CO₃) | 3.0 |
| Catalyst Loading (Pd(dppf)Cl₂) | 5 mol% |
| Solvent System | 1,4-Dioxane/Water |
| Temperature | 80-90 °C |
| Reaction Time | 4-12 hours |
| Workup | Filtration through Celite, EtOAc extraction |
| Purification | Silica gel column chromatography |
graph Catalytic_Cycle { graph [splines=ortho, nodesep=0.5]; node [shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];Pd0 [label="Pd(0)Ln"]; OxAdd [label="Oxidative Addition\n(Ar-Br)"]; ArPdBr [label="Ar-Pd(II)(Br)Ln"]; Transmetal [label="Transmetalation\n(Ar'-B(OH)₂)"]; ArPdAr [label="Ar-Pd(II)(Ar')Ln"]; RedElim [label="Reductive Elimination"]; Product [label="Ar-Ar'", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Pd0 -> OxAdd -> ArPdBr; ArPdBr -> Transmetal -> ArPdAr; ArPdAr -> RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; }
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
PART 3: Reduction of the C5-Nitro Group to a C5-Amino Group
The transformation of the nitro group to an amine is a pivotal step in the synthesis of many kinase inhibitors, as the resulting amino group often acts as a key hydrogen bond donor. Several methods are available for this reduction, with catalytic hydrogenation being a clean and efficient option.[9]
Protocol 3: Reduction of the 5-Nitro Group by Catalytic Hydrogenation
Rationale: Catalytic hydrogenation with palladium on carbon (Pd/C) is a high-yielding and clean method for the reduction of aromatic nitro groups. The reaction proceeds under mild conditions and the workup is straightforward.
Materials:
-
7-Aryl-N-tosyl-5-nitro-1H-indole
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
To a solution of the 7-aryl-N-tosyl-5-nitro-1H-indole (1.0 equivalent) in ethanol or ethyl acetate in a hydrogenation flask, add 10% Pd/C (10 mol% by weight).
-
Seal the flask and purge with hydrogen gas (using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-aminoindole derivative. This product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Table 3: Summary of Nitro Group Reduction Parameters
| Parameter | Value |
| Catalyst | 10% Pd/C |
| Catalyst Loading | 10 mol% (by weight) |
| Solvent | Ethanol or Ethyl Acetate |
| Hydrogen Source | H₂ balloon or Parr apparatus |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
| Workup | Filtration through Celite |
| Purification | Optional column chromatography |
PART 4: Deprotection of the Indole Nitrogen
The final step in the synthesis of the core 5-amino-7-aryl-indole is the removal of the N-tosyl protecting group. This can be achieved under basic conditions.
Protocol 4: N-Detosylation of the Indole
Rationale: The tosyl group can be cleaved under basic conditions. Cesium carbonate in a mixture of THF and methanol is a mild and effective method for the deprotection of N-tosyl indoles.[2]
Materials:
-
7-Aryl-N-tosyl-5-amino-1H-indole
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 7-aryl-N-tosyl-5-amino-1H-indole (1.0 equivalent) in a mixture of THF and methanol (e.g., 2:1 v/v), add cesium carbonate (3.0 equivalents).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final 7-aryl-5-amino-1H-indole.
Table 4: Summary of N-Detosylation Reaction Parameters
| Parameter | Value |
| Reagent | Cesium Carbonate (Cs₂CO₃) |
| Equivalents of Reagent | 3.0 |
| Solvent System | THF/Methanol |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 12-24 hours |
| Workup | EtOAc/Water partition |
| Purification | Silica gel column chromatography |
graph Synthetic_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];Start [label="this compound"]; Step1 [label="N-Tosylation\n(Protocol 1)"]; Intermediate1 [label="N-Tosyl-7-bromo-5-nitro-1H-indole"]; Step2 [label="Suzuki Coupling\n(Protocol 2)"]; Intermediate2 [label="7-Aryl-N-tosyl-5-nitro-1H-indole"]; Step3 [label="Nitro Reduction\n(Protocol 3)"]; Intermediate3 [label="7-Aryl-N-tosyl-5-amino-1H-indole"]; Step4 [label="N-Detosylation\n(Protocol 4)"]; Product [label="7-Aryl-5-amino-1H-indole\n(Kinase Inhibitor Core)"];
Start -> Step1 -> Intermediate1; Intermediate1 -> Step2 -> Intermediate2; Intermediate2 -> Step3 -> Intermediate3; Intermediate3 -> Step4 -> Product; }
Caption: A representative synthetic pathway for the preparation of a 7-aryl-5-amino-1H-indole core from this compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The strategic placement of the bromo and nitro functionalities allows for a controlled and modular approach to the construction of complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers to utilize this key building block in their drug discovery programs. By understanding the rationale behind each synthetic step and carefully optimizing the reaction conditions, scientists can efficiently generate novel indole-based kinase inhibitors with the potential to address unmet medical needs in oncology and beyond.
References
- Rathi, A. K., Syed, R., Singh, V., Shin, H. S., & Patel, R. V. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 12(1), 55–72.
- Chen, G. P., Bajwa, J. S., Prasad, K., & Blacklock, T. J. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(38), 6765-6768.
- Reddy, M. V. R., Akula, B., Jatiani, S., Vasquez-Del Carpio, R., Billa, V. K., Mallireddigari, M. R., ... & Reddy, E. P. (2016). Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2). Bioorganic & medicinal chemistry, 24(4), 693–706.
- Patel, R. V., Rathi, A. K., Syed, R., & Shin, H. S. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic Chemistry, 118, 105479.
- Tantray, S. A., Khan, I., & Hamid, H. (2022). Therapeutic Insights of Indole Scaffold-Based Compounds as Protein Kinase Inhibitors. ChemistrySelect, 7(24), e202201349.
- Olgen, S., Kaleli, S., Karaca, B., Demirel, U., & Bristow, H. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(27), 3126-3142.
- Buchwald, S. L., & Hartwig, J. F. (2010). The Buchwald–Hartwig amination. In Palladium-Catalyzed Cross-Coupling Reactions (pp. 1-122). Wiley-VCH.
- A practical route to substituted 7-aminoindoles from pyrrole-3-carboxaldehydes. (2014). The Journal of organic chemistry, 79(23), 11593–11603.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2011). Molecules, 16(12), 10307-10317.
- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2020). ChemMedChem, 15(18), 1759-1768.
- Straightforward Selective Preparation of Nitro- and Amino-Indoles from 2-Halonitroanilines and Alkynes. First Synthesis of 7-Amino-5-nitroindoles. (2011). Organic letters, 13(21), 5784–5787.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Organic Letters, 21(15), 6032-6036.
- Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Medicinal Chemistry, 15(3), 546-591.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(11), 6146-6154.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. (n.d.). BenchChem.
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 997-1003.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole. (n.d.). BenchChem.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 997-1003.
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Molecules, 28(15), 5697.
- The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. (2022). Molecules, 27(19), 6296.
- Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. (2021). Indonesian Journal of Chemistry, 21(4), 896-904.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (2013). Chemistry of Heterocyclic Compounds, 49(1), 113-121.
- A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2015). Frontiers in oncology, 5, 286.
- Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2). (2016). Bioorganic & medicinal chemistry, 24(4), 693–706.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (n.d.). BenchChem.
Sources
- 1. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 3. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 7-Bromo-5-Nitro-1H-Indole as a Versatile Precursor for the Synthesis of Novel Antiviral Compounds
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2][3][4] This has led to the development of numerous indole-containing therapeutics, including potent antiviral agents like Arbidol (Umifenovir), which have demonstrated broad-spectrum activity.[1][5] This application note provides a comprehensive guide for researchers on the strategic use of 7-bromo-5-nitro-1H-indole, a highly functionalized and versatile starting material, for the discovery and development of next-generation antiviral compounds. We will detail key synthetic derivatization protocols, antiviral screening methodologies, and the underlying principles of structure-activity relationship (SAR) exploration.
Introduction: The Strategic Advantage of the this compound Scaffold
The development of effective antiviral therapies is a continuous challenge due to the rapid evolution of viruses and the emergence of drug resistance.[2] The indole scaffold offers a robust framework for creating diverse chemical libraries to meet this challenge. The specific precursor, this compound, is particularly advantageous for several reasons:
-
Orthogonal Functional Handles: The bromo and nitro groups are positioned on the benzene ring portion of the indole, while the indole nitrogen (N-1) and the C-3 position offer additional, distinct sites for modification. This orthogonality allows for selective and stepwise functionalization.
-
C-7 Bromo Group: This position serves as a prime handle for modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the introduction of a vast array of aryl and heteroaryl moieties, which is critical for probing interactions with viral protein pockets and optimizing pharmacokinetic properties.[6]
-
C-5 Nitro Group: As a strong electron-withdrawing group, the nitro substituent modulates the electronic properties of the indole ring. More importantly, it can be readily reduced to a primary amine (aniline derivative), which opens a gateway to a host of subsequent reactions, including amide bond formation, sulfonylation, and reductive amination, dramatically expanding the accessible chemical space.
-
Proven Pharmacophore: Substitutions at the 5 and 7 positions of the indole ring have been shown to significantly influence biological activity in various contexts, including antiviral and anti-inflammatory applications.[7][8]
This guide will provide researchers with the foundational protocols and strategic insights required to unlock the potential of this powerful precursor.
Synthetic Derivatization Pathways
The core of a successful drug discovery campaign lies in the efficient synthesis of a diverse library of analogues. The following section outlines key protocols for the derivatization of the this compound core.
Sources
- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 7-Bromo-5-nitro-1H-indole in Medicinal Chemistry
Introduction: A Privileged Scaffold with Dual Functionality
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds and its ability to mimic peptide structures, enabling reversible binding to numerous enzymes.[1][2][3] Within this esteemed class of heterocycles, 7-bromo-5-nitro-1H-indole emerges as a particularly strategic building block for drug discovery. This scaffold is engineered for versatility, featuring two distinct and orthogonally reactive functional groups.
The 5-nitro group serves as a potent electron-withdrawing feature, significantly influencing the electronic properties of the indole ring. It is a key pharmacophore in its own right, found in molecules designed to act as G-quadruplex binders for anticancer applications.[4][5] Furthermore, it can be readily reduced to the corresponding 5-amino group, a versatile handle for constructing amides, sulfonamides, and other functionalities to explore structure-activity relationships (SAR).
The 7-bromo substituent provides a robust and reliable handle for modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This allows for the strategic introduction of aryl or heteroaryl moieties, a common and highly effective approach in the design of kinase inhibitors and other targeted therapeutics.[6][7]
This guide provides an in-depth analysis of the applications of this compound, presenting it as a versatile precursor for synthesizing diverse compound libraries aimed at key therapeutic targets. We will detail its chemical utility, provide validated protocols for its functionalization, and illustrate its potential in the design of next-generation therapeutics.
Physicochemical Properties and Synthesis Overview
| Property | Value | Reference(s) |
| IUPAC Name | 5-bromo-7-nitro-1H-indole | [8] |
| CAS Number | 165669-16-9 | [8][9][10] |
| Molecular Formula | C₈H₅BrN₂O₂ | [8][9][10] |
| Molecular Weight | 241.04 g/mol | [8][10] |
| Appearance | Solid (typical) | N/A |
| SMILES | O=C1=CC(Br)=CC2=C1NC=C2 | [9] |
While a direct, scalable synthesis protocol for this compound is not extensively published, its preparation can be logically derived from established indole chemistry methodologies, such as the electrophilic nitration of 7-bromo-1H-indole. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent side reactions.
Core Applications in Drug Discovery Programs
The dual functionality of this compound allows for its application in multiple therapeutic areas. Its value lies in its role as a foundational scaffold for building more complex and potent molecules.
Application Focus: Kinase Inhibitor Scaffolds
The azaindole and indole frameworks are prevalent in the design of kinase inhibitors.[7][11][12] The 7-bromo position on the indole ring is an ideal attachment point for moieties that can interact with the hinge region or other key pockets of the kinase active site.
Therapeutic Rationale: Aberrant kinase activity is a hallmark of many cancers and inflammatory diseases.[6] The Suzuki-Miyaura coupling reaction at the C7-position of the indole allows for the efficient synthesis of diverse bi-aryl structures, a common motif in potent kinase inhibitors.[6][13] The 5-nitro group can be retained or converted to an amine to modulate solubility, cell permeability, or to introduce additional hydrogen bonding interactions.
Below is a conceptual workflow for utilizing this scaffold in a kinase inhibitor discovery program.
Caption: Drug discovery workflow using the target building block.
Application Focus: Anticancer Agents Targeting G-Quadruplex DNA
Derivatives of 5-nitroindole have been identified as potent binders and stabilizers of G-quadruplex (G4) DNA structures, particularly in the promoter region of the c-Myc oncogene.[4] Stabilization of these structures inhibits gene transcription, leading to the downregulation of the oncoprotein and subsequent anticancer effects.[4][5]
Therapeutic Rationale: The 5-nitroindole core is the primary pharmacophore responsible for G4 binding.[4] The 7-bromo position on the this compound scaffold offers a unique opportunity for optimization. It can be functionalized to introduce side chains that interact with the grooves or loops of the G4 structure, potentially increasing binding affinity and selectivity. The nitro group itself is crucial for the observed biological activity.[4]
Caption: G-Quadruplex stabilization mechanism by nitroindole derivatives.
Detailed Experimental Protocols
These protocols provide a framework for the key chemical transformations of this compound. Researchers should perform their own optimization based on the specific substrate and desired product.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at the C7-Position
This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the 7-position of the indole scaffold.
Rationale: This reaction is one of the most robust methods for forming C-C bonds.[6] A palladium(0) catalyst, generated in situ, undergoes oxidative addition to the C-Br bond. Following transmetalation with the boronic acid and reductive elimination, the desired product is formed, and the catalyst is regenerated. The choice of ligand (e.g., PPh₃) and base (e.g., K₂CO₃) is crucial for an efficient catalytic cycle.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).
-
Solvent and Base Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O, 4:1 v/v). Add an aqueous solution of a base, such as 2M K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Reaction Execution: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes. Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 7-aryl-5-nitro-1H-indole derivative.
Protocol 2: Reduction of the C5-Nitro Group to a C5-Amino Group
This protocol details the conversion of the electron-withdrawing nitro group to a versatile amino group.
Rationale: The reduction of an aromatic nitro group is a fundamental transformation. Catalytic hydrogenation (H₂ over Pd/C) is a clean method but may be incompatible with other reducible functional groups. Chemical reduction with a metal salt in acidic media, such as tin(II) chloride (SnCl₂), is a widely used and effective alternative that is tolerant of many functional groups.
Step-by-Step Methodology (using SnCl₂):
-
Reagent Preparation: Dissolve the 5-nitroindole derivative (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reductant Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature or gently heat (e.g., 50-60 °C) to drive the reaction to completion. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction mixture and carefully neutralize by adding a saturated aqueous solution of NaHCO₃ or NaOH until the pH is basic (~8-9). This will precipitate tin salts.
-
Extraction and Purification: Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate. Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting 5-aminoindole derivative can be used directly or purified further by column chromatography.
The following diagram illustrates how these two core protocols can be combined to generate a diverse library of compounds from the single starting scaffold.
Caption: Synthetic pathways for library generation.
Conclusion
This compound is more than a simple chemical; it is a highly valuable and strategic platform for medicinal chemistry. Its pre-installed, orthogonally reactive sites—the C7-bromo and C5-nitro groups—provide chemists with a reliable and efficient route to generate vast libraries of diverse molecules. By leveraging established synthetic protocols for cross-coupling and nitro reduction, researchers can rapidly explore structure-activity relationships, accelerating the journey from a starting scaffold to a potent and selective lead candidate. The demonstrated potential of its core motifs in critical therapeutic areas like oncology and neurodegenerative disorders underscores its importance as a key component in the modern drug discovery toolbox.
References
- Bhattacharjee, A., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 12(19), 1667-1676.
- PubChem (n.d.). 5-Bromo-7-nitroindoline. National Center for Biotechnology Information.
- Krasavin, M., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3535.
- Guillon, J., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1502.
- Shaikh, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2828.
- Kumar, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 99(12), 100788.
- Al-Ostath, A., et al. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank, 2022(3), M1453.
- Sun, Z., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(21), 6065-6074.
- Ghorab, M. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(3), 1184.
- Bhattacharjee, A., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistrySelect, 2(29), 9253-9258.
- McCoull, W., et al. (2014). Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. MedChemComm, 5(10), 1533-1539.
- Hvizdáková, N., et al. (2023). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science, 6(9), 1404-1420.
- De Rycker, M., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(8), 6033–6050.
- Guillon, J., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1502.
- Zhou, Y., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(6), 758.
- Kumar, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections.
- Vidler, L. R., et al. (2013). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Journal of Medicinal Chemistry, 56(20), 8071-8077.
- PubChem (n.d.). 5-Bromo-7-nitro-1H-indole. National Center for Biotechnology Information.
- Stieber, F., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3144-3149.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Bromo-7-nitro-1H-indole | C8H5BrN2O2 | CID 816685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Bromo-7-nitro-1H-indole 96% | CAS: 165669-16-9 | AChemBlock [achemblock.com]
- 10. chemscene.com [chemscene.com]
- 11. Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactions with 7-Bromo-5-nitro-1H-indole
Introduction: The Strategic Utility of 7-Bromo-5-nitro-1H-indole in Modern Synthesis
This compound is a highly functionalized indole derivative that serves as a versatile building block for the synthesis of complex heterocyclic systems. Its strategic importance in medicinal chemistry and drug development arises from the orthogonal reactivity of its constituent functionalities. The bromine atom at the 7-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents. The nitro group at the 5-position, a strong electron-withdrawing group, not only modulates the electronic properties of the indole ring but also serves as a synthetic handle for conversion into an amino group, providing a key vector for further diversification. The indole nitrogen (N-H) itself can be readily alkylated or arylated to explore structure-activity relationships.
This guide provides a comprehensive overview of the chemical properties, safety considerations, and detailed experimental protocols for key transformations of this compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles and providing a framework for reaction optimization.
Chemical Properties and Safety Considerations
Before commencing any experimental work, it is imperative to be fully acquainted with the chemical properties and potential hazards associated with this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | |
| Molecular Weight | 241.04 g/mol | |
| Appearance | Solid | |
| SMILES | O=c1cc(Br)c2c(c1)NC=C2 | |
| InChI Key | XXJOZTUJVYCOMP-UHFFFAOYSA-N |
Safety and Handling:
This compound is classified as an acute toxicant if swallowed.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately.[2][3]
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-7 Position
The bromine atom at the C-7 position of the indole scaffold is the primary site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group at the C-5 position can influence the reactivity of the C-Br bond, generally making it more susceptible to oxidative addition to the palladium catalyst.
Suzuki-Miyaura Coupling: Synthesis of 7-Aryl-5-nitro-1H-indoles
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[4][5] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 7-position.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective in promoting the catalytic cycle.[6]
-
Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can be critical, as strong bases like alkoxides may not be compatible with the nitro group.[7]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution is typically used to dissolve both the organic and inorganic reaction components.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)
-
SPhos (0.04-0.10 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and SPhos to the flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture (e.g., toluene and water) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-5-nitro-1H-indole.
Buchwald-Hartwig Amination: Synthesis of 7-Amino-Substituted-5-nitro-1H-indoles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This reaction enables the synthesis of a wide array of 7-amino-substituted-5-nitro-1H-indoles by coupling with primary or secondary amines.
Causality of Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium precursor and a phosphine ligand are essential. Bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often highly effective for C-N bond formation.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Caution is advised as strong bases can sometimes lead to side reactions with the nitro group.[7]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.03 equiv)
-
XPhos (0.02-0.06 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-amino-substituted-5-nitro-1H-indole.
Part 2: Other Important Transformations
Beyond C-7 functionalization, the nitro group and the indole N-H offer further opportunities for synthetic elaboration.
N-Alkylation of the Indole Ring
The indole nitrogen can be readily alkylated to introduce substituents that can modulate the steric and electronic properties of the molecule, which is a common strategy in drug design.[10][11]
Causality of Experimental Choices:
-
Base: A suitable base is required to deprotonate the indole nitrogen. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH). The choice of base depends on the reactivity of the alkylating agent and the desired reaction conditions.[11]
-
Alkylating Agent: A variety of alkylating agents can be used, such as alkyl halides (e.g., methyl iodide, benzyl bromide) or alkyl sulfates.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to facilitate the reaction.[11]
Experimental Protocol: N-Alkylation
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (1.1-1.5 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2-1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Reduction of the Nitro Group to an Amine
The nitro group at the C-5 position can be selectively reduced to an amino group, providing a valuable synthetic handle for further functionalization, such as acylation, sulfonylation, or diazotization.[12]
Causality of Experimental Choices:
-
Reducing Agent: A variety of reducing agents can be employed. Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and efficient method.[13] Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective and can offer different chemoselectivity.[12] The choice of reducing agent should be made carefully to avoid reduction of other functional groups or dehalogenation of the C-Br bond. For instance, Raney nickel is often preferred over Pd/C when dehalogenation is a concern.[13]
Experimental Protocol: Nitro Group Reduction
Materials:
-
This compound (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)
-
Ethanol or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of this compound in ethanol, add tin(II) chloride dihydrate in one portion.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 7-bromo-1H-indol-5-amine.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The protocols outlined in this guide for palladium-catalyzed cross-coupling reactions, N-alkylation, and nitro group reduction provide a solid foundation for the synthesis of a diverse range of complex indole derivatives. A thorough understanding of the underlying chemical principles and careful optimization of reaction conditions will enable researchers to fully exploit the synthetic potential of this important intermediate in their drug discovery and development programs.
References
- Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 9, 2026. [Link]
- Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery. BenchChem. Published 2025.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 9, 2026. [Link]
- Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 7-Nitroindole Deriv
- Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. PubMed Central. Accessed January 9, 2026. [Link]
- Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides | Request PDF.
- 5-BROMO-7-NITROINDOLE - Safety D
- SAFETY DATA SHEET. Fisher Scientific. Published 2025.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. Accessed January 9, 2026. [Link]
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Accessed January 9, 2026. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Published November 6, 2019. Accessed January 9, 2026. [Link]
- Buchwald-Hartwig Amination Mechanism | Organic Chemistry. YouTube. Published June 13, 2020. Accessed January 9, 2026. [Link]
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education. Published February 1, 2021. Accessed January 9, 2026. [Link]
- Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. Royal Society of Chemistry. Accessed January 9, 2026. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2018;14:998-1004. doi:10.3762/bjoc.14.86
- Sonogashira Coupling. Chemistry LibreTexts. Published August 5, 2024. Accessed January 9, 2026. [Link]
- Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. Accessed January 9, 2026. [Link]
- Reduction of nitro compounds. Grokipedia. Accessed January 9, 2026. [Link]
- Application Notes and Protocols for N-Alkylation of 7-Aminoindole. BenchChem. Published 2025.
- Sonogashira Coupling. Chemistry LibreTexts. Published August 5, 2024. Accessed January 9, 2026. [Link]
- Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. BenchChem. Published 2025.
- Nitro Reduction. Common Conditions. Organic Chemistry. Accessed January 9, 2026. [Link]
- Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. PubMed Central. Accessed January 9, 2026. [Link]
- Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers. Royal Society of Chemistry. Accessed January 9, 2026. [Link]
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction | Request PDF.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025. Accessed January 9, 2026. [Link]
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with tert-Butyl 7-bromo-1H-indole-1-carboxyl
- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. Accessed January 9, 2026. [Link]
- Suzuki Coupling. Organic Chemistry Portal. Accessed January 9, 2026. [Link]
- Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. BenchChem. Published 2025.
- Application Notes and Protocols for N-alkylation of 5-Bromoindole. BenchChem. Published 2025.
Sources
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TCI Practical Example: Chemoselective Reduction of Nitro Group Using Diboronic Acid | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Enantioselective Catalytic Synthesis of N-alkylated Indoles | MDPI [mdpi.com]
- 6. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 7. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. jrfglobal.com [jrfglobal.com]
- 13. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable, Regiocontrolled Synthesis of 7-bromo-5-nitro-1H-indole for Pharmaceutical Intermediate Production
An Application Note for the Scale-Up Synthesis of 7-bromo-5-nitro-1H-indole
Abstract
This compound is a pivotal building block in medicinal chemistry, serving as a key intermediate for a variety of therapeutic agents. Its specific substitution pattern makes it an attractive scaffold, but its synthesis presents significant regiochemical and safety challenges, particularly during scale-up. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. We address the core challenges by employing a nitrogen-protection strategy to direct the critical bromination step, ensuring high regioselectivity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, offering field-proven insights into process optimization, safety, and analytical validation.
Introduction & Strategic Overview
The indole nucleus is a cornerstone of numerous biologically active compounds.[1] The specific isomer, this compound, offers three distinct points for further chemical modification: the indole nitrogen, the bromine atom (e.g., for cross-coupling reactions), and the nitro group (e.g., for reduction to an amine). This trifunctional arrangement is highly valuable for building complex molecular architectures.
Direct electrophilic substitution on the indole core is often complicated by the high reactivity of the pyrrole ring, which typically favors substitution at the C3 position.[1][2] Furthermore, nitration reactions are notoriously energetic and require strict safety protocols to prevent thermal runaway.[3][4][5]
To overcome these challenges, our recommended scale-up strategy involves a three-stage process starting from the commercially available 5-nitro-1H-indole:
-
N-Protection: Introduction of a bulky protecting group on the indole nitrogen to sterically hinder the C2 and C6 positions and electronically modulate the ring's reactivity.
-
Regioselective Bromination: Electrophilic bromination, directed to the C7 position by the installed protecting group.
-
Deprotection: Efficient removal of the protecting group to yield the final, high-purity product.
This approach transforms a potentially problematic synthesis into a controlled, predictable, and scalable process.
Process Chemistry & Mechanistic Rationale
Stage 1: N-Protection of 5-nitro-1H-indole
The choice of protecting group is critical. An ideal group should be easy to install, stable to the subsequent reaction conditions, capable of directing bromination to the C7 position, and easy to remove with high yield. We have selected the benzenesulfonyl ("besyl") group for this role.
Reaction: 5-nitro-1H-indole is deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding anion, which then acts as a nucleophile, attacking benzenesulfonyl chloride to form 1-(benzenesulfonyl)-5-nitro-1H-indole.
Causality: The bulky besyl group provides significant steric hindrance around the nitrogen, disfavoring electrophilic attack at the adjacent C2 and C7 positions. However, the electronic influence and the need for the electrophile to approach the pi-system often results in substitution at the available C7 position when C3 is also blocked or its reactivity is tempered.
Stage 2: Regioselective Bromination
With the nitrogen protected, we can proceed with bromination. N-Bromosuccinimide (NBS) is chosen as the bromine source, as it is a solid that is safer and easier to handle on a large scale than elemental bromine.
Reaction: 1-(benzenesulfonyl)-5-nitro-1H-indole is treated with NBS in a suitable solvent like N,N-Dimethylformamide (DMF).
Causality: The electron-withdrawing nature of both the 5-nitro and 1-sulfonyl groups deactivates the indole ring towards electrophilic substitution. However, the inherent reactivity of the indole nucleus is sufficient for the reaction to proceed. The steric bulk of the N-besyl group effectively shields the C2 position. While C3 is electronically favorable, its reactivity is tempered. The C7 position becomes the most accessible site for electrophilic attack by the bromonium ion generated from NBS, leading to the desired 7-bromo isomer with high regioselectivity.
Stage 3: Deprotection
The final step is the removal of the benzenesulfonyl group to liberate the N-H of the indole ring.
Reaction: The 7-bromo-1-(benzenesulfonyl)-5-nitro-1H-indole is subjected to basic hydrolysis, for instance, using sodium hydroxide in a protic solvent mixture like methanol/water.
Causality: The sulfonyl group is readily cleaved under basic conditions. The hydroxide ion attacks the sulfur atom, leading to the cleavage of the S-N bond and regeneration of the indole N-H. An aqueous workup neutralizes the base and allows for the isolation of the final product.
Overall Synthetic Workflow
The diagram below outlines the complete synthetic sequence from the starting material to the final product, including key reagents and intermediate stages.
Caption: High-level workflow for the synthesis of this compound.
Safety & Hazard Management
Executing this synthesis on a large scale requires stringent adherence to safety protocols.
-
Nitration Reactions (General Knowledge): Although we start with a pre-nitrated compound, it is crucial to understand the hazards. Nitration is a highly exothermic process that can lead to runaway reactions if not properly controlled.[4] Always ensure adequate cooling capacity and continuous monitoring of the internal temperature. Use of mixed acids (nitric and sulfuric) creates a highly corrosive and oxidizing environment.[5][6]
-
Sodium Hydride (NaH): Used in the protection step, NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon). All glassware and solvents must be scrupulously dried.
-
N-Bromosuccinimide (NBS): NBS is an irritant and lachrymator. While safer than liquid bromine, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents (THF, DMF): Tetrahydrofuran (THF) can form explosive peroxides upon storage and should be tested before use. N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with care.
-
Emergency Preparedness: All personnel must be trained on the specific hazards of each reagent.[3] Emergency eyewash and shower stations must be readily accessible.[5] Spill kits containing appropriate neutralizing agents and absorbents should be available.[7]
Detailed Experimental Protocol
Note: This protocol is a representative procedure. Optimization for specific reactor setups and scales is recommended.
Stage 1: Synthesis of 1-(Benzenesulfonyl)-5-nitro-1H-indole
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel. Ensure the system is inerted by purging with dry nitrogen.
-
Reagent Charge: Charge the reactor with anhydrous tetrahydrofuran (THF, 8-10 volumes relative to the starting material).
-
NaH Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF.
-
Substrate Addition: Dissolve 5-nitro-1H-indole (1.0 equivalent) in anhydrous THF (2-3 volumes) and add it dropwise to the NaH suspension via the dropping funnel, maintaining the internal temperature below 10°C using the reactor jacket.
-
Stirring: Stir the resulting mixture at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Electrophile Addition: Dissolve benzenesulfonyl chloride (1.1 equivalents) in anhydrous THF (2 volumes) and add it dropwise to the reaction mixture, again maintaining the temperature below 10°C.
-
Reaction Completion: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of cold water. Transfer the mixture to a separation funnel, add ethyl acetate, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can often be used directly in the next step. If required, purify by recrystallization from an ethanol/water mixture.
Stage 2: Synthesis of 7-Bromo-1-(benzenesulfonyl)-5-nitro-1H-indole
-
Reactor Setup: Use a clean, dry reactor equipped as described above.
-
Dissolution: Dissolve the crude 1-(benzenesulfonyl)-5-nitro-1H-indole (1.0 equivalent) in N,N-Dimethylformamide (DMF, 5-7 volumes).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise to the solution, maintaining the temperature between 15-20°C. An initial exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 8-12 hours. Monitor for completion by HPLC.
-
Work-up: Pour the reaction mixture into a larger vessel containing ice-water. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and succinimide, then with a cold non-polar solvent like hexane to aid drying. Dry the solid under vacuum.
Stage 3: Synthesis of this compound (Deprotection)
-
Reactor Setup: Use a reactor equipped for heating and stirring.
-
Suspension: Suspend the crude 7-bromo-1-(benzenesulfonyl)-5-nitro-1H-indole (1.0 equivalent) in methanol (10 volumes).
-
Base Addition: Add a 2M aqueous solution of sodium hydroxide (NaOH, 3.0 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 65°C) for 2-4 hours. Monitor the reaction by HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly add water, which will cause the product to precipitate. Neutralize the mixture to pH ~7 with dilute HCl.
-
Isolation & Purification: Collect the precipitated solid by vacuum filtration. Wash the solid extensively with water until the filtrate is neutral. Dry the crude product. Recrystallize from ethanol or an ethanol/water mixture to obtain the final product with high purity.
Process Parameters & Data Summary
The following table summarizes the key quantitative data for this synthetic protocol.
| Parameter | Stage 1: Protection | Stage 2: Bromination | Stage 3: Deprotection |
| Key Reagents | 5-nitro-1H-indole, NaH, PhSO₂Cl | N-Bromosuccinimide (NBS) | Sodium Hydroxide (NaOH) |
| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | Methanol / Water |
| Temperature | 0-10°C (addition), RT (reaction) | 15-20°C (addition), RT (reaction) | Reflux (~65°C) |
| Typical Time | 5-7 hours | 8-12 hours | 2-4 hours |
| Typical Yield | 90-95% | 85-90% | 90-95% |
| Overall Yield | - | - | ~70-80% |
| Purity (Post-XTAL) | >98% | >98% (crude) | >99% (HPLC) |
Analytical Quality Control
To ensure the identity and purity of the final product, the following analytical methods are essential.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is the primary tool for structural confirmation. Expected signals include:
-
N-H Proton: A broad singlet at ~12.0-12.5 ppm.
-
Aromatic Protons: Signals in the 7.5-8.5 ppm range. The specific splitting patterns (doublets, etc.) will confirm the 5,7-substitution pattern on the benzene ring and the C2/C3 protons on the pyrrole ring.
-
-
¹³C NMR (100 MHz, DMSO-d₆): Confirms the carbon skeleton of the molecule.
-
LC-MS: Used to confirm the molecular weight of the product (C₈H₅BrN₂O₂, MW: 241.04 g/mol ).[8][9] The mass spectrum should show a characteristic isotopic pattern for the bromine atom (¹⁹Br/⁸¹Br).
-
HPLC: The primary method for determining the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile/water gradient and UV detection (e.g., at 254 nm) is typically used.
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for producing high-purity this compound. By employing a nitrogen protection strategy, this protocol successfully overcomes the inherent regioselectivity challenges associated with direct electrophilic substitution on the indole core. The emphasis on process safety, particularly in handling hazardous reagents, ensures that this synthesis can be safely transferred from the laboratory to a pilot plant or manufacturing environment. The detailed analytical procedures provide a clear framework for quality control, guaranteeing that the final intermediate meets the stringent requirements for pharmaceutical development.
References
- Nitration reaction safety - YouTube. (2024).
- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Various Authors. (n.d.). Recent advances in the synthesis of indoles and their applications. RSC Publishing.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Synthesis of 3-Substituted Indoles. TCI Chemicals.
- BLD Pharm. (n.d.). This compound-3-carbaldehyde.
- Various Authors. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health.
- Sigma-Aldrich. (n.d.). 7-Bromo-5-methyl-1H-indole.
- Bhat, P. V., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19, 1282–1285.
- Various Authors. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies.
- Various Authors. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health.
- CN102453145A - Synthetic process of 5-bromo-7-azaindole. (n.d.). Patsnap.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- ChemicalBook. (n.d.). 7-Bromo-1-methyl-5-nitro-1H-indole.
- Various Authors. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications.
- PubChem. (n.d.). 5-Bromo-7-nitro-1H-indole.
- Wikipedia. (n.d.). Bartoli indole synthesis.
- Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. ehs.com [ehs.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 8. 7-Bromo-5-methyl-1H-indole | Sigma-Aldrich [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Strategic C3-Position Derivatization of 7-bromo-5-nitro-1H-indole
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. However, the functionalization of electron-deficient indoles, such as 7-bromo-5-nitro-1H-indole, presents significant synthetic challenges. The strong electron-withdrawing effects of the bromo and nitro substituents deactivate the indole ring, particularly the typically nucleophilic C3 position, complicating traditional electrophilic substitution reactions. This comprehensive guide provides an in-depth exploration of synthetic strategies and detailed protocols for the successful derivatization of this compound at the C3 position. We will delve into the mechanistic rationale behind various methodologies, including Vilsmeier-Haack formylation, Friedel-Crafts acylation, and Mannich reactions, offering field-proven insights to overcome the inherent reactivity challenges.
Introduction: The Challenge and Significance of C3-Functionalized 7-bromo-5-nitro-1H-indoles
The this compound core is a valuable starting material for the synthesis of targeted therapeutics. The bromine atom at the C7 position offers a handle for subsequent cross-coupling reactions, while the nitro group at C5 can be a crucial pharmacophore or a precursor to an amino group. Functionalization at the C3 position is paramount for expanding the chemical space and modulating the biological activity of the resulting molecules.
The primary challenge in the C3-derivatization of this substrate lies in the severely diminished nucleophilicity of the indole ring. The inductive and resonance effects of the nitro and bromo groups withdraw electron density, making the pyrrole moiety less susceptible to attack by electrophiles. Therefore, forcing conditions or highly reactive electrophiles are often necessary to achieve the desired transformation. Understanding the interplay of these electronic effects is critical for selecting the appropriate synthetic strategy.
Strategic Approaches to C3-Derivatization
Several classical and modern synthetic methods can be adapted for the C3-functionalization of electron-deficient indoles. The choice of method depends on the desired C3-substituent and the required reaction conditions.
Vilsmeier-Haack Formylation: Introduction of a Formyl Group
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] It involves an electrophilic aromatic substitution using the Vilsmeier reagent, a chloromethyliminium salt, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[2][3] While the Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts reactions, it is sufficiently reactive to formylate activated aromatic systems.[2] For deactivated substrates like this compound, this reaction may require elevated temperatures and longer reaction times.
The mechanism proceeds through the formation of the electrophilic Vilsmeier reagent, which then attacks the C3 position of the indole. The resulting iminium ion is subsequently hydrolyzed during aqueous workup to yield the desired 3-formylindole.[3][4]
Caption: Vilsmeier-Haack formylation workflow at the C3 position.
Friedel-Crafts Acylation: Installation of Acyl Groups
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] This reaction proceeds via an electrophilic aromatic substitution mechanism.[6] For the highly deactivated this compound, this reaction is challenging and typically requires stoichiometric or even excess amounts of the Lewis acid to drive the reaction to completion. The product ketone forms a stable complex with the Lewis acid, which necessitates a hydrolytic workup to liberate the final product.[5]
The choice of the acylating agent and Lewis acid is critical. More reactive acylating agents and stronger Lewis acids can overcome the deactivation of the indole ring. Intramolecular Friedel-Crafts reactions can also be employed to construct polycyclic systems.[7]
Caption: General workflow for Friedel-Crafts acylation.
Mannich Reaction: Aminomethylation at C3
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, the indole), formaldehyde, and a primary or secondary amine.[8] This reaction introduces an aminomethyl group onto the C3 position of the indole. The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and the amine, which then undergoes electrophilic attack by the indole.[9]
For electron-deficient indoles, the Mannich reaction can be sluggish. However, the use of pre-formed Eschenmoser's salt (dimethyl(methylene)ammonium iodide) can provide a more reactive source of the iminium ion, often leading to improved yields.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: Vilsmeier-Haack Formylation of this compound
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over 15 minutes. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM (20 mL).
-
Add the indole solution to the Vilsmeier reagent mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-formyl-7-bromo-5-nitro-1H-indole.
Table 1: Representative Data for Vilsmeier-Haack Formylation
| Entry | Substrate | Reagents | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | POCl₃, DMF | 40 | 5 | ~65-75 |
Yields are approximate and may vary depending on reaction scale and purification efficiency.
Protocol 2: Friedel-Crafts Acylation of this compound
Materials:
-
This compound
-
Acetyl chloride (or other acyl chloride)
-
Aluminum chloride (AlCl₃), anhydrous
-
Nitrobenzene, anhydrous (as solvent)
-
Hydrochloric acid (1 M)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous nitrobenzene (20 mL) and anhydrous AlCl₃ (2.5 equivalents).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 equivalents) to the suspension.
-
Add this compound (1.0 equivalent) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3 x 40 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 3-acetyl-7-bromo-5-nitro-1H-indole.
Protocol 3: Mannich Reaction of this compound
Materials:
-
This compound
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Acetic acid
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, prepare a solution of this compound (1.0 equivalent) in ethanol (15 mL).
-
Add acetic acid (5 mL) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate beaker, mix dimethylamine solution (1.5 equivalents) and formaldehyde solution (1.5 equivalents) and cool to 0 °C.
-
Slowly add the amine-formaldehyde mixture to the indole solution at 0 °C.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and basify to pH 8-9 with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 3-((dimethylamino)methyl)-7-bromo-5-nitro-1H-indole, can be purified by crystallization or column chromatography.
Characterization of C3-Derivatized Products
The synthesized compounds should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the substitution. The appearance of a new signal corresponding to the C3-substituent and shifts in the aromatic proton signals will be indicative of a successful reaction.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Infrared (IR) Spectroscopy: To identify the functional groups introduced (e.g., a strong carbonyl stretch for formyl and acyl groups).
Conclusion
The C3-derivatization of the electron-deficient this compound scaffold, while challenging, is achievable through the careful selection of synthetic methodologies and optimization of reaction conditions. The protocols detailed in this guide for Vilsmeier-Haack formylation, Friedel-Crafts acylation, and the Mannich reaction provide robust starting points for researchers and drug development professionals. A thorough understanding of the underlying reaction mechanisms and the electronic nature of the substrate is crucial for troubleshooting and adapting these procedures for the synthesis of a diverse range of novel indole derivatives with potential therapeutic applications.
References
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Chen, J., et al. (2018). C3-Arylation of indoles with aryl ketones via C–C/C–H activations. Chemical Communications, 54(74), 10446-10449.
- Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. New Journal of Chemistry.
- Jadhav, V. D., & Patil, U. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(11), 4145.
- Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- Fioravanti, R., et al. (2019). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry, 7, 731.
- Wikipedia. Friedel–Crafts reaction.
- Arresta, S., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(11), 3169-3183.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Wikipedia. Vilsmeier–Haack reaction.
- Trost, B. M., & Quancard, J. (2006). Palladium-catalyzed enantioselective C-3 allylation of 3-substituted-1H-indoles using trialkylboranes. Journal of the American Chemical Society, 128(19), 6314-6315.
- Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic, 915-919.
- ChemTube3D. Indole - Mannich Reaction And Substitution By Elimination.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- Djakovitch, L., & Rollet, P. (2006). First heterogeneously palladium-catalysed fully selective C3-arylation of free NH-indoles. Tetrahedron Letters, 47(36), 6343-6346.
- van Rensburg, M., et al. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank, 2022(2), M1386.
- Kubota, K., et al. (2016). C7-Derivatization of C3-Alkylindoles Including Tryptophans and Tryptamines. The Journal of Organic Chemistry, 81(15), 6332-6345.
- Pazur, E. J., Tasker, N. R., & Wipf, P. (2022). Direct C3-functionalization of indoles with α-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv.
- Loyola eCommons. (1995). Novel Synthetic Route to 5-Substituted Indoles.
- Ismail, Y., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2.
- Trost, B. M., & Quancard, J. (2006). Palladium-catalyzed enantioselective C-3 allylation of 3-substituted-1H-indoles using trialkylboranes. Journal of the American Chemical Society, 128(19), 6314-6315.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube.
- Wang, C., et al. (2017). Palladium-catalyzed direct C(sp3)–H arylation of indole-3-ones with aryl halides: a novel and efficient method for the synthesis of nucleophilic 2-monoarylated indole-3-ones. Organic & Biomolecular Chemistry, 15(48), 10178-10182.
- Khilya, V. P., et al. (1983). Mannich reaction in the series of 7-hydroxy-3-phenoxychromones and their derivatives. Chemistry of Natural Compounds, 19(3), 304-309.
- Czech, K., et al. (2017). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. Molbank, 2017(3), M941.
- QM Magic Class. (n.d.). Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics-Chemistry.
- PubChem. 7-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione.
- PubChem. This compound-2,3-dione.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Application Notes and Protocols for the Reduction of 7-bromo-5-nitro-1H-indole
Introduction: Strategic Reduction in Heterocyclic Synthesis
The selective reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. The 7-bromo-5-nitro-1H-indole scaffold is a key intermediate, with the nitro group serving as a precursor to the versatile amino functionality, which can be further elaborated to introduce diverse pharmacophores. The presence of a bromine atom on the indole ring necessitates a chemoselective reduction method to avoid undesired dehalogenation, a common side reaction with certain reducing agents.
This technical guide provides a comprehensive overview of established and reliable methods for the chemoselective reduction of this compound to 5-amino-7-bromo-1H-indole. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and comparative data to assist researchers in selecting the optimal conditions for their specific needs. The protocols outlined herein are designed to be self-validating, with clear explanations for each experimental choice to ensure reproducibility and success.
Choosing the Right Path: A Comparative Overview of Reduction Strategies
The primary challenge in the reduction of this compound lies in achieving high chemoselectivity, preserving the C-Br bond while efficiently converting the nitro group. Three principal methods have demonstrated efficacy in this regard:
-
Catalytic Hydrogenation with Raney Nickel: This method offers a clean and efficient route, often with high yields. Raney Nickel is particularly advantageous over other catalysts like Palladium on carbon (Pd/C) for halogenated substrates, as it is less prone to causing dehalogenation.
-
Metal-Mediated Reduction with Tin(II) Chloride (SnCl₂): A classic and robust method, the use of stannous chloride in an acidic medium is highly selective for the reduction of aromatic nitro groups and is well-tolerated by aryl halides.[1][2] The workup, however, can be more involved due to the formation of tin salts.
-
Metal-Mediated Reduction with Iron (Fe) in Acidic Media: Similar to SnCl₂, reduction with iron powder in the presence of an acid (e.g., HCl or acetic acid) is a cost-effective and highly chemoselective method for nitro group reduction that does not typically affect aryl halides.[1][3]
The choice of method will depend on factors such as available equipment, scale of the reaction, and tolerance of the substrate to acidic conditions.
Mechanism Spotlight: Understanding the Transformation
A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Catalytic Hydrogenation
In catalytic hydrogenation, molecular hydrogen is activated on the surface of the metal catalyst (e.g., Raney Nickel). The nitro group on the indole substrate adsorbs to the catalyst surface and undergoes a stepwise reduction, likely proceeding through nitroso and hydroxylamine intermediates, before the final amine is formed and desorbed from the catalyst surface.
Caption: Simplified workflow of catalytic hydrogenation.
Metal-Mediated Reductions (SnCl₂ and Fe)
Reductions with SnCl₂ or Fe in acidic media proceed through a series of single electron transfers from the metal to the nitro group. The acidic environment provides the necessary protons for the formation of water as a byproduct. The metal is oxidized in the process (Sn²⁺ to Sn⁴⁺ or Fe⁰ to Fe²⁺/Fe³⁺).
Sources
Application Notes & Protocols: 7-Bromo-5-nitro-1H-indole as a Strategic Building Block for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of a Multifunctional Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmacologically active molecules.[1] Its unique electronic properties and geometric structure allow it to interact with a multitude of biological targets, leading to its incorporation into drugs ranging from anti-cancer agents to neurological therapies.[2][3][4] Within the expansive library of indole building blocks, 7-bromo-5-nitro-1H-indole stands out as a particularly versatile and strategic starting material for researchers, scientists, and drug development professionals.
The power of this reagent lies in its trifunctional nature. Each component of the molecule offers a distinct and orthogonal handle for chemical manipulation:
-
C7-Bromine Atom: This position is an ideal site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, or alkyl substituents through the formation of new carbon-carbon and carbon-nitrogen bonds.[5][6]
-
C5-Nitro Group: As a potent electron-withdrawing group, the nitro moiety modulates the reactivity of the indole ring. More importantly, it serves as a synthetic precursor to the 5-amino group, a critical functional handle for constructing amides, sulfonamides, and other key pharmacophores.[7][8]
-
N1-Proton: The indole nitrogen is readily deprotonated and can be functionalized through N-alkylation or N-arylation, providing another axis for structural diversification and for fine-tuning the physicochemical properties of the final compound, such as solubility and metabolic stability.[9][10][11]
This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed, field-proven protocols and explanations of the underlying chemical principles.
Section 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[12][13] For this compound, this reaction provides a powerful method to introduce a wide variety of aryl and heteroaryl moieties at the 7-position, which is a common strategy in the design of kinase inhibitors and other targeted therapeutics.[2]
Causality Behind Experimental Choices: The reaction's success hinges on a palladium catalyst, typically in its Pd(0) active form, which undergoes oxidative addition with the C-Br bond. A base is required to activate the boronic acid partner, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[12][13] The choice of ligand, solvent, and base is critical for achieving high yields and preventing side reactions like dehalogenation.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for Suzuki-Miyaura reactions on related heterocyclic systems.[6][14]
Materials & Reagents:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos
-
Cesium carbonate (Cs₂CO₃), finely ground
-
Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.3 eq), and cesium carbonate (2.5 eq).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.05 eq) and PPh₃ (0.10 eq). Add this catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous dioxane and degassed water in a 4:1 ratio via syringe. The final concentration of the indole should be approximately 0.1 M.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-phenyl-5-nitro-1H-indole.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | A common, cost-effective system for many Suzuki couplings. |
| Base | Cs₂CO₃ | Highly effective base for activating boronic acids.[6] |
| Solvent | Dioxane/Water (4:1) | A polar aprotic/protic mixture that aids in dissolving both organic and inorganic reagents. |
| Temperature | 90-100 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant decomposition. |
Section 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a transformation that is otherwise challenging using classical methods.[15] This reaction is invaluable for synthesizing arylamines, which are key components of many pharmaceuticals.[16] Applying this to this compound allows for the direct installation of primary or secondary amines at the 7-position.
Causality Behind Experimental Choices: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The key difference is the nucleophile—an amine. The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a strong, non-nucleophilic base (like NaOtBu) to form a palladium-amido complex, and finally, reductive elimination to give the C-N coupled product.[15] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical to facilitate the reductive elimination step, which is often rate-limiting.[7][8]
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol is based on general procedures for the amination of aryl bromides.[7][17]
Materials & Reagents:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the tube, remove it from the glovebox (if used), and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by morpholine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Washing and Drying: Wash the combined filtrate with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 7-(morpholino)-5-nitro-1H-indole.
| Parameter | Recommended Condition | Rationale |
| Catalyst/Ligand | Pd(OAc)₂ / XPhos | XPhos is a bulky, electron-rich ligand known to be highly effective for C-N couplings.[7] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine within the catalyst coordination sphere. |
| Solvent | Toluene | A common, non-polar aprotic solvent for Buchwald-Hartwig reactions. Must be anhydrous. |
| Temperature | 100-110 °C | Necessary to overcome the activation energy for the catalytic cycle, particularly the reductive elimination step. |
Section 3: Functionalization of the Indole Nitrogen and Nitro Group
Orthogonal to the C7-position, the indole N-H and C5-nitro group provide further opportunities for diversification. N-alkylation can modulate lipophilicity and receptor binding, while reduction of the nitro group to an amine is a gateway to a host of new functionalities.[18]
Protocol 3A: N-Alkylation of this compound
The N-alkylation of indoles is a fundamental transformation typically achieved by deprotonating the indole nitrogen with a base, followed by nucleophilic attack on an alkylating agent.[10][11]
Materials & Reagents:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (or other alkyl halide)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF. Stir until fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all equipment is dry. Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the indolide anion may be accompanied by a color change.
-
Alkylation: Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.
-
Work-up: Once complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 7-bromo-1-methyl-5-nitro-1H-indole.[19]
Protocol 3B: Reduction of the C5-Nitro Group
The reduction of an aromatic nitro group to an amine is a classic and highly reliable transformation. Tin(II) chloride is a mild and effective reagent for this purpose.
Materials & Reagents:
-
This compound (or its N-alkylated derivative)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Neutralization: Add ethyl acetate and cool the mixture in an ice bath. Slowly and carefully add saturated aqueous NaHCO₃ solution until the pH is basic (pH ~8-9) to neutralize the acidic tin salts. A thick white precipitate will form.
-
Filtration and Extraction: Filter the mixture through Celite®, washing the pad extensively with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 7-bromo-1H-indol-5-amine. The product may require further purification by chromatography.
Application Example: Workflow for Kinase Inhibitor Discovery
The strategic functionalization of this compound makes it an exemplary starting point for generating libraries of potential kinase inhibitors.[2][5][20] Kinase inhibitors often feature a heterocyclic core that binds to the ATP-binding site of the enzyme, with various substituents projecting into different pockets to achieve potency and selectivity.
The following workflow illustrates how this building block can be used in a typical medicinal chemistry campaign.
This logical, multi-step synthesis allows for the creation of a diverse library of compounds where:
-
R¹ , introduced via Suzuki coupling, can explore a hydrophobic pocket.
-
R² , introduced via amide coupling, can form key hydrogen bonds in the hinge region of the kinase.
-
The indole N-H can be further alkylated to modulate solubility or occupy additional space.
Conclusion
This compound is far more than a simple chemical reagent; it is a platform for innovation. Its strategically placed functional groups provide chemists with a reliable and versatile toolkit for constructing complex heterocyclic molecules. The robust and well-documented reactions it undergoes—including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, N-alkylation, and nitro reduction—make it an invaluable asset in the pursuit of novel therapeutics, particularly in the field of kinase inhibitor development. The protocols and workflows detailed in this guide serve as a foundation for researchers to harness the full synthetic potential of this powerful building block.
References
- Benchchem. The Strategic Role of (7-Bromo-1H-indol-2-yl)boronic Acid in Modern Medicinal Chemistry.
- Wikipedia. Buchwald–Hartwig amination.
- Benchchem. Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery.
- National Center for Biotechnology Information (PMC). The Azaindole Framework in the Design of Kinase Inhibitors.
- MDPI. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- National Institutes of Health. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
- Benchchem. Application Notes and Protocols for N-Alkylation of 7-Aminoindole.
- MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Organic Chemistry Portal. Suzuki Coupling.
- BLD Pharm. This compound.
- National Center for Biotechnology Information (PMC). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
- RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
- RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
- Benchchem. Application Notes and Protocols for N-alkylation of 5-Bromoindole.
- National Center for Biotechnology Information (PMC). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ResearchGate. Indolinone based phosphoinositide-dependent kinase-1 (PDK1) inhibitors. Part 1: Design, synthesis and biological activity.
- Benchchem. N-alkylation of 1H-indole-2,3-dione using 1-bromohexadecane.
- Semantic Scholar. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- National Center for Biotechnology Information (PMC). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.
- ChemicalBook. 7-Bromo-1-methyl-5-nitro-1H-indole CAS.
- BLD Pharm. This compound-3-carbaldehyde.
- Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole.
- Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole.
- MySkinRecipes. 5-Bromo-7-iodo-1H-indole.
- MedchemExpress.com. 7-Bromo-1H-indole | Biochemical Reagent.
- Sigma-Aldrich. Heterocyclic Building Blocks.
- indole-building-blocks.com. Indole Building Blocks.
- ChemicalBook. 5-Bromo-7-azaindole synthesis.
- AChemBlock. 7-Bromo-5-methoxy-1H-indole 98.00% | CAS: 408355-12-4.
Sources
- 1. indole-building-block.com [indole-building-block.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 7-Bromo-1-methyl-5-nitro-1H-indole CAS#: 1609130-92-8 [amp.chemicalbook.com]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-5-Nitro-1H-Indole
Welcome to the technical support resource for the synthesis of 7-bromo-5-nitro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic substitution on the indole nucleus. This compound is a valuable building block in medicinal chemistry, particularly for developing kinase inhibitors and other therapeutic agents.[1][2] However, its synthesis is fraught with challenges related to regioselectivity and the inherent sensitivity of the indole ring.
This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to enable a successful and reproducible synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the direct synthesis of this compound from indole so challenging?
The primary challenge lies in the fundamental reactivity of the indole nucleus. The pyrrole ring is significantly more electron-rich than the benzene ring, making the C-3 position the most nucleophilic and the default site for electrophilic attack under mild conditions.[3][4] Attempting to force substitution onto the benzene ring, especially at the sterically hindered C-7 position, requires overcoming this inherent reactivity profile. Furthermore, the use of strong acidic conditions (e.g., concentrated nitric and sulfuric acids) required for nitration often leads to acid-catalyzed polymerization of the indole, resulting in the formation of intractable tars and drastically low yields.[3]
Q2: I attempted to nitrate 7-bromoindole directly. Why did I get a complex mixture of products and very little of the desired 7-bromo-5-nitro isomer?
This is an expected outcome due to competing directing effects and the high reactivity of the intermediate. The bromine atom at C-7 is a deactivating but ortho-, para-directing substituent. It will direct incoming electrophiles (like the nitronium ion) primarily to the C-2, C-4, and C-6 positions. The inherent preference for C-3 substitution also remains a competing pathway. The combination of these factors means that the nitration of 7-bromoindole will almost certainly produce a mixture of regioisomers (e.g., 7-bromo-3-nitro, 7-bromo-4-nitro, 7-bromo-6-nitro) that are difficult to separate, with the desired 5-nitro product being a minor component at best.
Q3: What is the most effective strategy to achieve the desired 5,7-disubstitution pattern on the indole ring?
The most robust and reliable strategy involves temporarily masking the indole's aromaticity by using an indoline (2,3-dihydroindole) intermediate . This approach fundamentally alters the electronic properties of the molecule to favor substitution on the benzene ring. The lone pair of the nitrogen atom in indoline powerfully activates the aromatic ring, making it behave like a substituted aniline. By protecting the nitrogen (e.g., as an acetamide), the N-acetyl group becomes a powerful ortho-, para-director, guiding electrophiles to the C-5 (para) and C-7 (ortho) positions with high fidelity. The indole aromaticity is then restored in a final dehydrogenation step. The reported existence of 5-bromo-7-nitroindoline as a chemical intermediate supports this as a viable synthetic pathway.[5]
Q4: What are the primary side reactions to anticipate and mitigate?
-
Polymerization: As mentioned, this is a major issue under strong acidic conditions. It can be mitigated by using N-protection and milder, non-acidic nitrating agents.[3][4]
-
Over-nitration: The formation of dinitro products can occur if the reaction temperature is too high or if an excess of the nitrating agent is used. This is best controlled by careful stoichiometry and maintaining low temperatures (e.g., 0 to -10 °C).[4]
-
Oxidation: The indole ring is susceptible to oxidation, especially with nitric acid. This can lead to a variety of undesired byproducts. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions.
Part 2: Troubleshooting Guide
This guide addresses common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield; Significant Tar Formation | Acid-Catalyzed Polymerization: Using strong acids (e.g., HNO₃/H₂SO₄) directly on an unprotected indole or indoline. | Adopt the Indoline Strategy: Work with N-acetylindoline, which is more stable. Use Milder Nitrating Agents: Avoid the classic mixed acid system. Employ agents like acetyl nitrate (prepared in situ from HNO₃ and acetic anhydride) or non-acidic reagents.[3] Maintain strict temperature control below 5°C. |
| Reaction Temperature Too High: Allowing the exothermic nitration reaction to proceed uncontrolled. | Ensure Efficient Cooling: Use an ice-salt or dry ice-acetone bath. Add the nitrating agent slowly and dropwise to the substrate solution to manage heat generation. | |
| Formation of Multiple Isomers; Difficult Purification | Incorrect Synthetic Route: Attempting direct electrophilic substitution on a substituted indole (e.g., nitrating 7-bromoindole or brominating 5-nitroindole). | Switch to the Indoline Route: This provides superior regiochemical control. The N-acetyl group will direct bromination to the C-5 position (para) and subsequent nitration to the C-7 position (ortho). |
| Over-Nitration/Bromination: Excess reagent or prolonged reaction time. | Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the electrophilic reagent. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and stop the reaction once it is complete to prevent the formation of di-substituted products. | |
| Incomplete Dehydrogenation (Aromatization) of Indoline | Ineffective Oxidizing Agent: The chosen reagent is not strong enough to aromatize the electron-deficient 7-bromo-5-nitro-N-acetylindoline ring. | Select a Suitable Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective reagent for this transformation. Manganese dioxide (MnO₂) can also be used, though it may require higher temperatures and longer reaction times. |
| Product Degradation: The final product may be unstable under the aromatization or subsequent deprotection conditions. | Optimize Conditions: Screen different solvents and temperatures for the dehydrogenation. For the final deacetylation step, use mild basic (e.g., K₂CO₃ in methanol) or acidic conditions and monitor carefully to avoid degradation of the target molecule. |
Part 3: Recommended Experimental Workflow (Indoline Route)
This multi-step protocol is designed to maximize regiochemical control and overall yield by leveraging the directing effects within an N-acetylindoline framework.
Sources
Technical Support Center: Synthesis of 7-bromo-5-nitro-1H-indole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 7-bromo-5-nitro-1H-indole. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this and related substituted indoles. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the formation of frequent side products.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis is often plagued by issues such as low yields, polymerization, and the formation of difficult-to-separate isomeric side products. The electron-rich nature of the indole nucleus makes it highly susceptible to electrophilic attack, but controlling the regioselectivity of these reactions—particularly nitration and bromination—requires careful optimization of reaction conditions. This guide provides a structured, problem-solving approach to help you overcome these synthetic hurdles.
Synthetic Strategy Overview
A common and logical synthetic pathway to this compound involves the regioselective nitration of 7-bromo-1H-indole. This approach leverages the directing effects of the existing bromo-substituent and the indole nitrogen. The following workflow diagram outlines the key transformation and highlights potential pitfalls.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Question 1: My reaction turned into a dark, insoluble tar with little to no desired product. What went wrong?
Answer: This is a classic sign of acid-catalyzed polymerization of the indole ring. The indole nucleus, particularly the C3 position, is highly nucleophilic and prone to protonation under strongly acidic conditions. The resulting indoleninium ion is a potent electrophile that can be attacked by another neutral indole molecule, initiating a chain reaction that leads to polymer formation.[1][2]
Root Causes & Solutions:
| Potential Cause | Recommended Solution |
| Use of strong acids (e.g., mixed H₂SO₄/HNO₃) | Avoid strong protic acids. Employ milder, non-acidic nitrating agents such as benzoyl nitrate or acetyl nitrate. These reagents generate the nitronium ion (NO₂⁺) in situ under less harsh conditions.[1][2] |
| Elevated reaction temperature | Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to minimize the rate of polymerization and other side reactions. |
| High concentration | Running the reaction at a lower concentration can sometimes reduce the rate of bimolecular polymerization. |
Expert Tip: Consider protecting the indole nitrogen (e.g., with a tosyl or Boc group) before electrophilic substitution. While this adds steps, an N-protecting group can reduce the electron density of the pyrrole ring, decreasing its susceptibility to polymerization and influencing the regioselectivity of the nitration.[1]
Question 2: My analysis shows a mixture of nitro-isomers. How can I improve the selectivity for the 5-position?
Answer: Achieving high regioselectivity in the nitration of substituted indoles is a significant challenge. The final distribution of isomers is a delicate balance of electronic and steric effects. While the C3 position is generally the most kinetically favored site for electrophilic attack on an unsubstituted indole, the presence of substituents and the reaction conditions can drastically alter this preference.[1][3]
Controlling Factors:
-
Directing Effects: The C7-bromo substituent is an ortho-, para-director. However, the directing influence of the indole nitrogen is often dominant. Nitration typically occurs on the benzene ring (the "bz" positions).
-
Nitrating Agent: Highly reactive agents (like mixed acid) can be less selective. Milder reagents often provide better control.[1]
-
Solvent: The choice of solvent can influence the solubility of the nitrating agent and the stability of the reaction intermediates, thereby affecting the isomer ratio.
Troubleshooting Isomer Formation:
| Observed Side Product | Potential Cause | Recommended Action |
| Significant 3-nitro isomer | Kinetically favored pathway. The C3 position is highly electron-rich. | Use of an N-protecting group can sterically hinder the C2 and C3 positions and electronically deactivate the pyrrole ring, favoring substitution on the benzene ring. |
| 4- and 6-nitro isomers | These are common bz-nitrated side products in the nitration of indoles with electron-withdrawing groups.[3] | Systematically screen milder nitrating agents (e.g., acetyl nitrate, tetramethylammonium nitrate/TFA) and solvents (e.g., acetic anhydride, acetonitrile, DMF) at low temperatures to find the optimal conditions for 5-nitro formation. |
Question 3: I am observing a significant amount of a di-nitrated byproduct. How can I prevent this?
Answer: The formation of di-substituted products, such as 7-bromo-3,5-dinitro-1H-indole, occurs when the desired mono-nitrated product reacts further with the nitrating agent.[1] This is a common issue when the reaction is not carefully controlled.
Prevention Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the nitrating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) but avoid a large excess.
-
Controlled Addition: Add the nitrating agent slowly and portion-wise to the solution of 7-bromo-1H-indole at a low temperature. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
Question 4: I've identified an N-nitroso impurity in my crude product. What is the source?
Answer: N-nitrosoindoles can be generated in the presence of nitrous acid (HONO), which can form from nitrite impurities in nitric acid or as a byproduct of certain nitration reactions.[1] While N-nitrosation is a possibility, it's crucial to distinguish it from N-nitration. The resulting N-nitroso compound is generally not considered a stable nitrosamine in the regulatory sense for aromatic heterocycles but is still an undesirable impurity.[4][5]
Mitigation:
-
Use freshly opened or purified nitric acid to minimize nitrite impurities.
-
Avoid conditions that could generate nitrous acid.
-
In some cases, the addition of a nitrous acid scavenger, such as urea or sulfamic acid, can be beneficial, but this should be tested carefully as it can also react with the primary nitrating agent.
Mechanistic Insights
Understanding the underlying reaction mechanisms is key to troubleshooting. The following diagrams illustrate the desired reaction pathway and a common side reaction.
Caption: Favorable pathway for C5 nitration via a stabilized Wheland intermediate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Aromatic nitrogen "Is it possible for aromatic nitrogen to convert nitrosamine?"- Indole - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7-bromo-5-nitro-1H-indole Synthesis
Welcome to the technical support center for the synthesis and optimization of 7-bromo-5-nitro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges you may face in the lab, providing troubleshooting guides and in-depth FAQs to ensure the successful and efficient synthesis of this critical building block.
Introduction: The Significance of this compound
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole core is a privileged scaffold found in numerous biologically active compounds and natural products.[1] The specific substitution pattern of a bromine atom at the C7 position and a nitro group at the C5 position makes it a versatile intermediate for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.
However, the synthesis of polysubstituted indoles, especially those with deactivating groups like the nitro moiety, presents unique challenges, including regioselectivity control, potential for side reactions, and purification difficulties. This guide provides expert insights to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy to prepare this compound?
A1: A robust and logical synthetic approach involves a multi-step sequence starting from a commercially available indole. The most common strategy is a protection-bromination-deprotection sequence. An alternative, the Fischer indole synthesis, is also viable but can be more complex depending on the availability of the required phenylhydrazine precursor.[2]
Recommended Strategy: Halogenation of a Protected 5-Nitroindole
-
N-Protection: The indole nitrogen is nucleophilic and can interfere with subsequent electrophilic aromatic substitution reactions. Protecting this position is critical to direct the bromination to the benzene portion of the indole and prevent unwanted side reactions at the C3 position. The tosyl (Ts) or Boc (tert-butyloxycarbonyl) groups are excellent choices.
-
Bromination: With the nitrogen protected, electrophilic bromination can be performed. The directing effects of the C5-nitro group (a meta-director) and the fused pyrrole ring must be considered.
-
N-Deprotection: Removal of the protecting group under appropriate conditions yields the final product.
The reverse strategy, nitration of a 7-bromoindole, is generally less favored due to the harsh conditions typically required for nitration, which can lead to degradation or complex product mixtures.
Q2: How do I choose the right brominating agent for the C7 position?
A2: The choice of brominating agent is critical for achieving high regioselectivity and yield. The indole ring system is electron-rich and susceptible to over-bromination or reaction at undesired positions.
| Brominating Agent | Recommended Conditions | Rationale & Key Considerations |
| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) or Dichloromethane (DCM), 0°C to room temperature. | Primary Choice. NBS is a mild and selective source of electrophilic bromine. It minimizes the formation of acidic byproducts (HBr) that can degrade the indole core. The reaction is typically clean and easy to control. |
| Bromine (Br₂) | Acetic Acid (AcOH) or a chlorinated solvent, often with a scavenger like pyridine. | Use with Caution. Br₂ is highly reactive and can lead to over-bromination and side reactions.[2] If used, it must be added slowly at low temperatures (0-5°C) with precise stoichiometric control. |
| Pyridinium Bromide Perbromide (Py·HBr₃) | Tetrahydrofuran (THF) or Acetic Acid (AcOH). | A solid, stable source of bromine that is easier to handle than liquid Br₂. It offers a controlled release of bromine, improving selectivity. |
For the synthesis of this compound, N-Bromosuccinimide (NBS) is the recommended starting point due to its superior selectivity and milder reaction conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Low or No Yield of the Desired Product
A low yield can be attributed to several factors, from starting material quality to reaction conditions. Our logical troubleshooting workflow can help you diagnose the issue.
}
Caption: Troubleshooting workflow for low yield diagnosis.Problem 2: Presence of Multiple Spots on TLC After Bromination
Cause: This is a classic sign of either incomplete reaction, over-bromination (di- or tri-brominated species), or the formation of regioisomers. The electron-rich indole nucleus is prone to multiple substitutions if conditions are not carefully controlled.[2]
Solutions:
-
Confirm N-Protection: Before bromination, ensure the protection step has gone to completion. An unprotected indole nitrogen will direct bromination to the C3 position, leading to a significant impurity.
-
Control Stoichiometry: Use no more than 1.0-1.1 equivalents of your brominating agent (e.g., NBS).
-
Temperature Control: Perform the bromination at 0°C or below. Add the brominating agent slowly and portion-wise to dissipate any localized heat and maintain control over the reaction rate.
-
Solvent Choice: Aprotic solvents like THF, DCM, or MeCN are generally preferred over protic solvents like acetic acid, which can sometimes facilitate side reactions.
Problem 3: Difficulty in Purifying the Final Product
Cause: Nitro-containing aromatic compounds are often highly colored (typically yellow or orange) and can be challenging to purify. Impurities, especially colored ones, can be difficult to separate. Crude bromoindoles can also be dark and hard to decolorize.[3]
Solutions:
-
Column Chromatography: This is the most effective method.
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 5% EtOAc/Hexanes and gradually increase the polarity. The product is expected to be moderately polar.
-
TLC Analysis: Carefully run TLC plates with different solvent systems to find the optimal separation conditions before loading the column.
-
-
Recrystallization:
-
This can be effective if the product is the major component and has good crystallinity.
-
Solvent Screening: Test solvents like ethanol/water, ethyl acetate/hexanes, or isopropanol. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.
-
Decolorization: If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution before filtering and cooling. Use charcoal sparingly, as it can adsorb your product and reduce yield.
-
Experimental Protocols
Protocol 1: Synthesis of 1-Tosyl-5-nitro-1H-indole
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous DMF at 0°C under a nitrogen atmosphere, add a solution of 5-nitro-1H-indole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0°C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous DMF dropwise.
-
Stir the reaction at room temperature overnight. Monitor progress by TLC (e.g., 20% EtOAc/Hexanes).
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and then with cold hexanes to remove mineral oil.
-
Dry the solid under vacuum to yield 1-tosyl-5-nitro-1H-indole, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 7-bromo-5-nitro-1-tosyl-1H-indole
-
Dissolve 1-tosyl-5-nitro-1H-indole (1.0 eq.) in anhydrous acetonitrile (MeCN) or THF in a flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.
-
Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution (to quench any remaining NBS/bromine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give the crude product. Purify by column chromatography (silica gel, EtOAc/Hexanes gradient).
Protocol 3: Deprotection to Yield this compound
-
Dissolve the purified 7-bromo-5-nitro-1-tosyl-1H-indole (1.0 eq.) in a mixture of methanol (MeOH) and THF.
-
Add a solution of potassium hydroxide (KOH, 5-10 eq.) in water.
-
Heat the mixture to reflux (around 60-70°C) and stir for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, neutralize the mixture with aqueous HCl (e.g., 1M) until the pH is ~7.
-
Remove the organic solvents (MeOH/THF) under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude solid by column chromatography or recrystallization to obtain pure this compound.
References
- Sattar, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
- BenchChem (2025). Common side reactions in the synthesis of 5-Bromoindole. BenchChem Technical Support.
- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 816685, 5-Bromo-7-nitro-1H-indole. PubChem.
- Patil, S. A., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry.
- Google Patents (2013). CN103387530A - 5-bromoindole preparation method.
- Schultz, A. G. (2011). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
Sources
Technical Support Center: Overcoming Low Yields in 7-Bromo-5-Nitro-1H-Indole Reactions
Welcome to the technical support center for reactions involving 7-bromo-5-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common low-yield issues encountered with this versatile but challenging substrate. The inherent electronic properties of this molecule—specifically the strongly electron-withdrawing nitro group and the deactivating bromo substituent—necessitate careful optimization of reaction conditions.
This center is structured to provide direct, actionable advice through a series of frequently asked questions and reaction-specific troubleshooting guides. We will delve into the causality behind experimental choices, ensuring that every recommendation is grounded in solid mechanistic understanding.
Part 1: Frequently Asked Questions (FAQs) about this compound
This section addresses general questions about the handling, properties, and reactivity of the substrate, which are crucial for successful experimentation.
Q1: My this compound has poor solubility in common cross-coupling solvents like toluene or dioxane. What are my options?
A1: This is a frequent challenge. The polar nitro group and the indole N-H contribute to its limited solubility in nonpolar solvents.
-
Solvent Choice: Consider more polar aprotic solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP).[1] These can significantly improve the solubility of the starting material.
-
Co-Solvents: For reactions like Suzuki-Miyaura coupling, using a mixture of solvents such as dioxane/water or THF/water can be highly effective.[2][3] The aqueous phase helps dissolve the inorganic base, while the organic solvent dissolves the substrate.
-
Gentle Heating: Applying gentle heat can aid in dissolution. However, exercise caution, as prolonged heating in the presence of a strong base can lead to decomposition. Monitor the reaction closely for color changes that may indicate degradation.
Q2: I'm observing decomposition of my starting material, characterized by the formation of dark tars. What is causing this?
A2: The indole N-H is significantly acidified by the electron-withdrawing nitro group, making it susceptible to deprotonation by strong bases.
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), especially at elevated temperatures, can lead to decomposition.[1] Consider using weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1][4]
-
Temperature Control: If a strong base is required for your transformation, conduct the reaction at the lowest possible temperature that still allows for efficient conversion.
Q3: What is the best practice for purifying the final coupled products derived from this compound?
A3: The polarity of the nitro group and the indole N-H often makes purification by standard column chromatography challenging.
-
Normal Phase Chromatography: Products are often quite polar. You may need to use a more polar eluent system than standard hexane/ethyl acetate. Dichloromethane/methanol gradients are often effective for purine derivatives and other polar nitrogen heterocyles.[5] Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape and prevent streaking on silica gel.[5]
-
Reversed-Phase Chromatography (C18): For highly polar products, reversed-phase chromatography using water/acetonitrile or water/methanol gradients can be an excellent alternative.[5][6] Often, an acidic modifier like formic acid or trifluoroacetic acid (TFA) is added to the mobile phase to improve peak sharpness.[5]
-
Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for obtaining high-purity material and is preferable to chromatography for large-scale work.
Part 2: Reaction-Specific Troubleshooting Guides
This section provides detailed troubleshooting for the most common palladium-catalyzed cross-coupling reactions performed on this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the electronic nature of this compound can render this reaction sluggish.
Q: My Suzuki-Miyaura reaction is incomplete, with significant starting material remaining even after prolonged reaction times. What are the key parameters to adjust?
A: Incomplete conversion is the most common failure mode. The electron-deficient nature of the indole ring can slow down the initial oxidative addition step of the palladium catalyst to the C-Br bond.[1] A systematic approach is required to address this.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yielding Suzuki reactions.
Detailed Recommendations:
| Parameter | Recommendation | Rationale & Causality |
| Catalyst/Ligand | Switch to a modern, bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[4][7][8] Use a corresponding palladium pre-catalyst (e.g., XPhos Pd G3) for reliable generation of the active Pd(0) species.[4] | The electron-donating ligand accelerates the oxidative addition of the electron-poor aryl bromide to the palladium center. Bulky ligands also promote the final reductive elimination step.[9] Pre-catalysts are more stable and ensure efficient generation of the active catalyst compared to older sources like Pd(OAc)₂. |
| Base | Use a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous.[10] | A stronger base can accelerate the transmetalation step, where the organic group is transferred from boron to palladium. Water content can lead to competitive protodeboronation of the boronic acid, reducing its effective concentration.[10] |
| Temperature & Solvent | Increase the reaction temperature to 90-120 °C.[4] Use a higher-boiling aprotic solvent like dioxane or toluene.[4] | The oxidative addition step is often the rate-limiting step for electron-deficient aryl halides and is significantly accelerated by heat. These solvents are well-suited for the higher temperatures required. |
| Reagent Quality | Use fresh, high-purity boronic acid. Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[10][11] | Boronic acids can degrade upon storage, leading to lower yields.[10] Oxygen can oxidize the active Pd(0) catalyst to inactive palladium black, halting the catalytic cycle.[11] |
Sonogashira Coupling
This reaction is vital for installing alkyne moieties. Key failure modes include low conversion and homocoupling of the terminal alkyne (Glaser coupling).
Q: My Sonogashira coupling is giving a low yield of the desired product, and I'm observing a significant amount of alkyne homocoupling. How can I improve this?
A: This indicates an imbalance in the catalytic cycle rates. The homocoupling pathway is often favored when the cross-coupling is slow.
Troubleshooting Recommendations for Sonogashira Coupling:
| Parameter | Recommendation | Rationale & Causality |
| Copper Co-catalyst | Consider running the reaction under copper-free conditions. If using copper, ensure CuI is fresh and use a minimal effective amount (e.g., 2-5 mol%). | While copper (I) facilitates the formation of a copper acetylide to speed up transmetalation, it is also a primary catalyst for oxidative alkyne homocoupling, especially in the presence of oxygen.[4][12] Copper-free conditions can mitigate this side reaction entirely.[13] |
| Base & Solvent | Use an amine base that can also act as a solvent or co-solvent, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[4] | The amine base is crucial for deprotonating the terminal alkyne. Using it in excess ensures a sufficient concentration of the active acetylide species and can improve reaction rates.[12] A polar aprotic solvent like DMF can also be beneficial.[4] |
| Ligand | For difficult couplings, a more active, electron-rich ligand like P(t-Bu)₃ or XPhos may be required.[4][14] | Similar to Suzuki coupling, a more electron-rich ligand system can accelerate the oxidative addition of the C-Br bond, making the cross-coupling pathway more competitive with homocoupling. |
| Atmosphere | A rigorously inert atmosphere is critical. Degas all solvents and reagents thoroughly with argon or nitrogen. | Oxygen is the primary oxidant that drives the unwanted Glaser homocoupling reaction.[4] Eliminating oxygen is the most effective way to suppress this side product. |
Buchwald-Hartwig Amination
Forming a C-N bond at the 7-position can be challenging due to potential catalyst inhibition and side reactions like dehalogenation.
Q: I am attempting a Buchwald-Hartwig amination and observing significant dehalogenation (hydrodehalogenation) of my this compound starting material instead of the desired amine product. What is the cause and solution?
A: Dehalogenation is a common side reaction, particularly with electron-deficient aryl halides. It occurs when the palladium intermediate undergoes a competing reaction pathway instead of reductive elimination of the desired product.
Mitigation Strategies for Dehalogenation in Buchwald-Hartwig Amination:
Caption: Key strategies to minimize dehalogenation in Buchwald-Hartwig amination.
Detailed Recommendations:
| Parameter | Recommendation | Rationale & Causality |
| Ligand Choice | This is the most critical factor. Employ a bulky, electron-rich biarylphosphine ligand such as XPhos, BrettPhos, or RuPhos.[1][4] | Bulky ligands create a sterically hindered environment around the palladium center. This steric crowding promotes the desired C-N bond-forming reductive elimination, which is kinetically faster, over competing pathways like β-hydride elimination (if an appropriate β-hydrogen is present on the amine) or reaction with base/solvent that can lead to dehalogenation. |
| Base Selection | The N-H of the indole is acidic. While a strong base (like NaOtBu or LHMDS) is needed to deprotonate the incoming amine nucleophile, it can also deprotonate the indole N-H, potentially leading to catalyst inhibition or substrate decomposition.[1] | If the amine nucleophile is sufficiently acidic, a weaker base like Cs₂CO₃ or K₃PO₄ may suffice and is generally less destructive.[4] If a strong base is necessary, running the reaction at a lower temperature (e.g., 60-80 °C) can often find a balance between efficient amination and minimal side reactions.[1] |
| Catalyst System | Use a well-defined pre-catalyst (e.g., XPhos Pd G3) to ensure the formation of a clean, active L-Pd(0) species. | In-situ generation from Pd(OAc)₂ or Pd₂(dba)₃ can sometimes be less efficient and lead to the formation of palladium black or other inactive species, which can favor side reactions. |
By systematically addressing these parameters, researchers can overcome the inherent challenges of working with this compound and significantly improve reaction yields and product purity.
References
- Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling - Benchchem.
- troubleshooting low yield in 1-Iodohexane coupling reactions - Benchchem.
- Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl - Benchchem.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a].
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Technical Support Center: Optimizing 5-Nitroindole Coupling Reactions - Benchchem.
- Purine and Related Compound Purification Str
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. DSpace [repository.kaust.edu.sa]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting N-Protection of 7-Bromo-5-nitro-1H-indole
Welcome to the technical support center for the N-protection of 7-bromo-5-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-deficient indole substrate. The question-and-answer format directly addresses potential issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles.
Section 1: Understanding the Substrate's Reactivity
Q1: Why is the N-protection of this compound more challenging than that of a simple indole?
A1: The primary challenge stems from the electronic properties of the this compound. The presence of two strong electron-withdrawing groups, the nitro group at the 5-position and the bromine atom at the 7-position, significantly decreases the electron density of the indole ring system. This has two major consequences for N-protection:
-
Decreased Nucleophilicity of the Indole Nitrogen: The electron-withdrawing groups pull electron density away from the indole nitrogen, making it less nucleophilic and therefore less reactive towards electrophilic protecting group reagents.[1] This can lead to sluggish or incomplete reactions.
-
Increased Acidity of the N-H Proton: The inductive and resonance effects of the nitro and bromo substituents make the N-H proton more acidic (predicted pKa ≈ 13.00) compared to unsubstituted indole (pKa ≈ 17 in DMSO).[1][2] While this facilitates deprotonation, it also means that the resulting indolide anion is more stable and less reactive.
Section 2: Choosing the Right Protecting Group and Conditions
Q2: I'm planning to protect this compound. Which protecting group should I choose?
A2: The choice of protecting group is critical and depends on the planned downstream reaction conditions. For this electron-deficient indole, robust protecting groups are generally preferred. Here’s a comparison of common options:
| Protecting Group | Key Advantages | Common Deprotection Conditions | Considerations for this compound |
| Boc (tert-butoxycarbonyl) | Easily introduced; generally acid-labile.[3] | Strong acids (e.g., TFA, HCl).[3] | The electron-withdrawing nature of the indole may make the Boc group more stable to acid than usual. Deprotection might require harsher conditions. |
| Ts (Tosyl) | Very stable to a wide range of conditions, including strong acids and bases.[4] | Reductive cleavage (e.g., Mg/MeOH, Na/NH3).[4] | A good choice for multi-step syntheses requiring robust protection. However, removal can be challenging. |
| SEM (2-(trimethylsilyl)ethoxymethyl) | Stable to many reagents; removable under mild, fluoride-mediated conditions.[5][6] | Fluoride sources (e.g., TBAF, HF).[5][7] | An excellent option when acid- or base-labile groups are present elsewhere in the molecule. The introduction is generally straightforward. |
Recommendation: For general robustness, a sulfonyl group like tosyl (Ts) is a reliable choice. If milder deprotection is a priority, SEM is highly recommended.
Section 3: Troubleshooting Common Experimental Issues
Q3: My N-protection reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What's going wrong?
A3: This is a common issue with electron-deficient indoles.[1] Here’s a systematic troubleshooting approach:
-
Inadequate Deprotonation: Even though the N-H is more acidic, complete deprotonation is crucial for the reaction to proceed.
-
Solution: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide.[1] Ensure you are using at least 1.1 equivalents of the base. For NaH, it's critical to use a fresh, high-quality dispersion and to wash it with anhydrous hexanes to remove the mineral oil, which can interfere with the reaction. The reaction should be performed under strictly anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).[8]
-
-
Poor Solubility: The indole substrate or its corresponding salt may have limited solubility in the reaction solvent.
-
Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally good choices.[1] If solubility is still an issue, gentle warming of the reaction mixture after the addition of the base may help.
-
-
Low Reactivity of the Protecting Group Reagent: The combination of a stabilized indolide anion and a moderately reactive electrophile can lead to a slow reaction.
-
Solution: If using a protecting group like Boc-anhydride, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP). For sulfonyl or SEM protection, ensure the corresponding chloride reagent (e.g., Ts-Cl, SEM-Cl) is of high purity.
-
Q4: I'm observing the formation of a side product that I suspect is the result of C-alkylation instead of N-alkylation. How can I improve the N-selectivity?
A4: While less common with such an electron-deficient system, C3-alkylation can still occur, especially if deprotonation is incomplete.[8] The indolide anion exists in equilibrium, and while the negative charge is predominantly on the nitrogen, there is some charge density at the C3 position.
-
Ensure Complete Deprotonation: As mentioned in Q3, using a sufficient excess of a strong base is the first step to favor N-alkylation.[1][8]
-
Choice of Base and Counterion: The counterion of the base can influence the regioselectivity. Ionic salts, such as those formed with NaH or KH, generally favor N-alkylation.[1]
-
Reaction Temperature: Lowering the reaction temperature (e.g., 0 °C or -78 °C) after deprotonation and during the addition of the electrophile can sometimes enhance N-selectivity.
Section 4: Experimental Protocols
Here are detailed, step-by-step methodologies for the recommended N-protection strategies.
Protocol 1: N-SEM Protection of this compound
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolve the indole in anhydrous DMF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in small portions.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Slowly add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-SEM protected product.[5][9]
Protocol 2: N-Tosyl (Ts) Protection of this compound
-
Follow steps 1-5 from Protocol 1, using anhydrous THF as the solvent.
-
Add p-toluenesulfonyl chloride (Ts-Cl, 1.2 eq.), either as a solid in portions or as a solution in a small amount of anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the N-tosyl protected indole.
Section 5: Deprotection Strategies
Q5: I have successfully protected my indole, but now I'm struggling with the deprotection step. What are some effective methods?
A5: Deprotection can be as challenging as the protection step, especially with robust protecting groups.
-
N-Tosyl (Ts) Deprotection: The N-Ts group is notoriously difficult to remove.
-
Solution: Harsh conditions are often required. One effective method is using magnesium powder in methanol with sonication. Another approach is using reducing agents like sodium naphthalenide. For some substrates, treatment with strong bases at elevated temperatures, such as potassium tert-butoxide in THF, can be effective.[10]
-
-
N-SEM Deprotection: This is generally a milder transformation.
-
Solution: The most common method is treatment with a fluoride source. Tetrabutylammonium fluoride (TBAF) in THF is a standard choice.[5][7] The reaction may require gentle heating (e.g., 45-60 °C) to proceed at a reasonable rate.[5] Acidic conditions (e.g., aqueous HCl in ethanol) can also be used, but this may not be compatible with the nitro group.[7]
-
References
- SEM Protecting Group: SEM Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(07), 1117–1122.
- Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. (2020). ResearchGate.
- Phillips, J. G., Jaworska, M., & Lew, W. (2009). A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole. Synlett, 2009(19), 3105–3107.
- SEM Protection - Common Conditions. (n.d.). Organic Chemistry Data.
- What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate.
- A New Protecting-Group Strategy for Indoles. (n.d.). ResearchGate.
- 5-BROMO-7-NITRO-1H-INDOLE - Physico-chemical Properties. (n.d.). ChemBK.
- Sulfonyl Protective Groups. (2014). Chem-Station.
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (1981). Journal of Organic Chemistry.
- Molecular-editing reaction expands indoles with nitrogen. (2022). C&EN Global Enterprise.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. SEM Protection - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 7-bromo-5-nitro-1H-indole
An in-depth guide to identifying impurities in 7-bromo-5-nitro-1H-indole by HPLC, designed for researchers, scientists, and drug development professionals.
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. This resource is designed to provide you with expert insights, actionable protocols, and robust troubleshooting strategies to ensure the accuracy and reliability of your impurity profiling studies. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. This guide follows a question-and-answer format to directly address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is HPLC the preferred method for analyzing this compound and its impurities?
High-Performance Liquid Chromatography (HPLC) is the industry standard for analyzing pharmaceutical intermediates like this compound for several key reasons. Firstly, the technique excels at separating complex mixtures with high resolution, allowing for the detection and quantification of closely related impurities.[1][2] The compound possesses chromophores (the nitro and indole groups) that make it highly suitable for UV detection, a common and robust HPLC detection method.[1][3] Furthermore, HPLC methods, particularly reversed-phase chromatography, are highly reproducible and can be validated to meet stringent regulatory requirements set by bodies like the ICH.[4][5]
Q2: What are the common types of impurities I should expect to find in a sample of this compound?
Impurities in a synthesized compound can generally be categorized as starting materials, intermediates, by-products from side reactions, and degradation products. While a definitive list depends on the specific synthetic route, you can anticipate the following:
-
Process-Related Impurities: These originate from the manufacturing process.
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomers: Positional isomers, such as 5-bromo-7-nitro-1H-indole, can be formed if the regioselectivity of the bromination or nitration steps is not perfectly controlled.[6][7]
-
Related Substances: Compounds formed from side-reactions, such as debrominated (5-nitro-1H-indole) or denitrated (7-bromo-1H-indole) species.
-
-
Degradation Products: These form over time due to exposure to stress conditions like heat, light, humidity, acid, base, or oxidation.[8] Conducting forced degradation studies is crucial to identify these potential degradants and develop a stability-indicating method.[5][9]
Q3: What is a "stability-indicating method," and why is it important for this analysis?
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect and quantify the active pharmaceutical ingredient (API) or key intermediate in the presence of its impurities and degradation products.[5][8] Its primary purpose is to provide a clear picture of the compound's stability over time and under various environmental conditions. For this compound, a SIAM is critical because it ensures that any observed decrease in the main compound's peak is directly and accurately correlated with an increase in the peaks of its degradants, providing trustworthy data for shelf-life determination and storage condition optimization.[4]
HPLC Method Development & Protocols
Q4: Can you provide a robust starting HPLC method for analyzing this compound?
Certainly. The following method is a well-established starting point for the analysis of nitroaromatic and indole-containing compounds.[2][3][10][11] Optimization will likely be necessary based on your specific impurity profile and instrumentation.
-
Column Selection:
-
Primary: A high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is the workhorse for this type of analysis.
-
Alternative: For different selectivity, especially with nitroaromatic compounds, an Ascentis Phenyl or Discovery HS F5 column can be effective.[12]
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Deionized water with 0.1% formic acid (v/v). The acid is crucial for controlling the ionization of the indole N-H and any acidic/basic impurities, leading to better peak shapes.[3][13]
-
Mobile Phase B (Organic): Acetonitrile with 0.1% formic acid (v/v). Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Maintaining a constant temperature is critical for reproducible retention times.[14]
-
Detection: UV at 254 nm. For comprehensive analysis, a Photo Diode Array (PDA) detector is recommended to check for peak purity and identify impurities by their UV spectra.[2]
-
Injection Volume: 5 µL. This should be optimized to avoid column overload.[14]
-
-
Gradient Elution Program: A gradient is recommended to elute both polar and non-polar impurities in a reasonable timeframe.
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL. Using a diluent similar in composition to the initial mobile phase is critical to prevent peak distortion.[14]
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulates and protect the column.
-
Caption: Standard workflow for HPLC impurity analysis.
Troubleshooting Guide
Q5: My main peak is tailing severely. What is the cause and how can I fix it?
Peak tailing, where the back of the peak is elongated, is a common issue. It compromises resolution and integration accuracy.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The indole N-H can interact with residual acidic silanol groups on the silica-based C18 column, causing tailing.
-
Solution: Ensure your mobile phase is adequately buffered. The 0.1% formic acid in the recommended method should help suppress silanol activity. If tailing persists, consider using a column with advanced end-capping or a different stationary phase like a phenyl-hexyl column.[15]
-
-
Column Contamination/Wear: Accumulation of strongly retained matrix components at the column inlet can distort peak shape.[16] This can also happen if the column is operated outside its stable pH range (typically pH 2-8 for silica columns).[13][17]
-
Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Always try to dissolve your sample in the initial mobile phase composition or a weaker solvent.[14]
-
Q6: I'm seeing peak fronting (a "shark fin" shape). What does this mean?
Peak fronting is less common than tailing and is almost always caused by one of two issues.[18]
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample mass onto the column saturates the stationary phase, leading to a fronting peak shape.[14][18]
-
Solution: The fix is straightforward: dilute your sample or reduce the injection volume. Perform a dilution series (e.g., 1:2, 1:5, 1:10) to find a concentration where the peak shape becomes symmetrical.
-
-
Solvent Incompatibility: If the sample is dissolved in a solvent in which it has very high solubility, but which is immiscible or poorly miscible with the mobile phase, it can cause severe fronting.
-
Solution: As with tailing, ensure your sample solvent is compatible with and ideally weaker than your mobile phase.[14]
-
Q7: My retention times are drifting between injections. How do I stabilize them?
Unstable retention times make peak identification unreliable and are a critical failure for any validated method.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: If you are running a gradient, the column must fully return to its initial conditions before the next injection.
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.[14]
-
-
Mobile Phase Composition Change: The mobile phase composition can change due to evaporation of the more volatile component (acetonitrile) or improper mixing.
-
Temperature Fluctuations: The column temperature directly affects retention.[14]
-
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. scispace.com [scispace.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 165669-16-9|5-Bromo-7-nitro-1H-indole|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. pharmasm.com [pharmasm.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Developing HPLC Methods [sigmaaldrich.com]
- 13. moravek.com [moravek.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. hplc.eu [hplc.eu]
- 18. youtube.com [youtube.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: A Guide to Minimizing Regioisomer Formation in Indole Synthesis
Introduction
The indole nucleus is a cornerstone of numerous pharmaceuticals, natural products, and functional materials.[1][2] Consequently, its synthesis is a focal point of extensive research. However, many classical and modern indole syntheses are plagued by a common challenge: the formation of regioisomers. This occurs when a reaction can proceed via multiple, energetically similar pathways, leading to a mixture of structurally distinct products. Separating these isomers can be a costly and time-consuming endeavor, significantly impacting overall yield and process efficiency.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. Organized in a question-and-answer format, it addresses specific issues of regioisomer formation in key indole syntheses, offering mechanistic explanations and actionable protocols to steer your reaction toward the desired product.
Part 1: General Strategies for Regiocontrol
Before delving into method-specific issues, several overarching principles can be applied to control regioselectivity.
Q: I'm designing a new indole synthesis. What are the key factors I should consider upfront to avoid regioisomer issues?
A: Proactive planning is crucial. Consider these three pillars:
-
Symmetry of Starting Materials: The most straightforward way to prevent regioisomerism is to use symmetrical reactants. For instance, in the Fischer indole synthesis, using a symmetrical ketone (e.g., cyclohexanone) or a phenylhydrazine with identical ortho-substituents will yield a single product. When unsymmetrical starting materials are unavoidable, the other two pillars become critical.
-
Electronic Effects: The electronic nature of substituents on your starting materials can profoundly influence the reaction pathway. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize key intermediates, thereby favoring one regioisomeric pathway over another. For example, in the Fischer indole synthesis, an EWG on the phenylhydrazine ring can disfavor the[4][4]-sigmatropic rearrangement that would lead to an undesired isomer.[4][5]
-
Steric Hindrance: Bulky substituents can block a potential reaction site, forcing the reaction to proceed at a less hindered position. This steric guidance is a powerful tool for controlling regioselectivity.
Part 2: Method-Specific Troubleshooting Guides
The Fischer Indole Synthesis
This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and an aldehyde or ketone.[1][6] Regioisomerism is a frequent challenge when using unsymmetrical ketones.
Q: My Fischer synthesis using methyl ethyl ketone is giving me a mixture of 2,3-dimethylindole and 1,2-dimethyl-1H-indole. How can I control the outcome?
A: This is a classic regioselectivity problem in the Fischer synthesis. The product distribution is highly dependent on the acid catalyst and its concentration.[7] The reaction proceeds via the formation of an enamine intermediate, and the unsymmetrical ketone can form two different enamines, leading to two different indole products.
Underlying Mechanism: The choice of acid catalyst influences the protonation equilibrium and the stability of the transition states for the key[4][4]-sigmatropic rearrangement step.[6] Stronger acids or higher concentrations of acid can favor the formation of the more substituted enamine, leading to one regioisomer, while milder conditions might favor the other.[7]
Troubleshooting Protocol: Catalyst Screening for Regiocontrol
-
Set up Parallel Reactions: Prepare a series of small-scale reactions using your arylhydrazine and methyl ethyl ketone.
-
Vary the Acid Catalyst: Use a different acid catalyst for each reaction. Common choices include:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of each reaction and determine the ratio of the two regioisomers.
-
Analyze the Results: Compare the regioisomeric ratios obtained with each catalyst to identify the optimal conditions for your desired product.
| Catalyst System | Typical Regioisomeric Outcome | Reference |
| 90% (w/w) H₃PO₄ | Favors the less substituted indole. | [7] |
| 83% (w/w) P₂O₅ in H₂O | Favors the more substituted indole. | [7] |
| Eaton's Reagent | Often provides high regiocontrol for 3-unsubstituted indoles. | [8] |
Diagram: Competing Pathways in Fischer Indole Synthesis
Caption: Competing pathways in Fischer synthesis with an unsymmetrical ketone.
The Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-haloacetophenone with an excess of an aniline to form a 2-arylindole.[2] While useful, it is notorious for harsh reaction conditions and often unpredictable regioselectivity.[2][9]
Q: My Bischler-Möhlau synthesis is producing a complex mixture of products instead of the desired 2-arylindole. What can I do to improve the selectivity?
A: The traditional Bischler-Möhlau synthesis often requires high temperatures, which can lead to side reactions and decomposition. The key to improving selectivity is to use milder reaction conditions.
Underlying Mechanism: The reaction proceeds through the formation of an α-arylamino ketone intermediate, which then undergoes cyclization.[2][9] Harsh conditions can promote undesired side reactions of this intermediate.
Troubleshooting Protocol: Milder Conditions for Bischler-Möhlau Synthesis
-
Catalyst Modification: Instead of relying on thermal conditions alone, introduce a milder catalyst. Lithium bromide (LiBr) has been shown to facilitate the reaction under more controlled conditions.[10]
-
Microwave Irradiation: Employ microwave synthesis as an alternative to conventional heating. Microwave irradiation can often promote the desired reaction at lower bulk temperatures and shorter reaction times, minimizing byproduct formation.[9]
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Experiment with different high-boiling point, polar aprotic solvents to find one that favors the desired pathway.
| Condition | Advantage | Reference |
| LiBr Catalyst | Milder reaction conditions, potentially higher yields. | [10] |
| Microwave Irradiation | Shorter reaction times, reduced side products. | [9] |
The Larock Indole Synthesis
The Larock synthesis is a powerful palladium-catalyzed reaction that forms indoles from o-haloanilines and alkynes.[11][12] When an unsymmetrical alkyne is used, the regioselectivity of the alkyne insertion becomes a critical factor.
Q: I am using an unsymmetrical alkyne in my Larock indole synthesis, and I'm getting a mixture of 2,3-disubstituted indoles. How can I direct the reaction to favor one isomer?
A: The regioselectivity in the Larock indole synthesis is primarily governed by steric and electronic factors of the alkyne substituents.[11] Generally, the larger substituent on the alkyne tends to be placed at the 3-position of the indole ring.[12]
Underlying Mechanism: The reaction proceeds via migratory insertion of the alkyne into an aryl-palladium bond. The regioselectivity is determined during this step, with the alkyne orienting itself to minimize steric interactions in the transition state.[12]
Troubleshooting Protocol: Enhancing Regioselectivity in Larock Synthesis
-
Maximize Steric Differentiation: To achieve high regioselectivity, choose an unsymmetrical alkyne with a significant difference in the steric bulk of its two substituents. For example, using an alkyne with a t-butyl group and a methyl group will strongly favor the placement of the t-butyl group at the 3-position.
-
Ligand Modification: While the substrate often has the largest influence, the choice of phosphine ligand on the palladium catalyst can sometimes modulate the regioselectivity. Experiment with different bulky phosphine ligands to see if they can enhance the preference for one isomer.
-
Use of Directing Groups: In some cases, a functional group on the alkyne can act as a directing group, influencing the regioselectivity. However, studies have shown that some common functional groups like esters and Boc-protected amines do not exert a strong directing effect in this reaction.[13][14]
Diagram: Decision Workflow for Regiocontrol
Caption: Decision workflow for achieving regiocontrol in indole synthesis.
References
- Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. [Link]
- Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modul
- Larock indole synthesis. Grokipedia. [Link]
- Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Str
- Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study.
- Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic. [Link]
- Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. J-Stage. [Link]
- Controlling selectivity in N-heterocycle directed boryl
- Fischer indole synthesis applied to the total synthesis of n
- Larock indole synthesis. Wikipedia. [Link]
- Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. [Link]
- Regioselectivity of Larock indole synthesis using functionalized alkynes. PubMed. [Link]
- Recent advances in the synthesis of indoles and their applic
- Bischler–Möhlau indole synthesis. Wikipedia. [Link]
- Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. Oxford Academic. [Link]
- Regioselectivity of different directing groups.
- Möhlau‐Bischler indole synthesis.
- Synthesis of indoles. Organic Chemistry Portal. [Link]
- Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step.
- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PubMed. [Link]
- Regioselectivity observed in the Bischler method and in the reactions between anilines, phenols, and DDS.
- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
- Bischler-Möhlau indole synthesis. chemeurope.com. [Link]
- Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with New Jersey. [Link]
- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. [Link]
- New indole building blocks for the regiocontrolled construction of indole appended pyrimidines and pyrazoles.
- A Review of the Indole Synthesis Reaction System.
- Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. [Link]
- Fischer indole synthesis. Wikipedia. [Link]
- Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. PMC. [Link]
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchwithnj.com [researchwithnj.com]
- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes [jstage.jst.go.jp]
- 14. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 7-bromo-5-nitro-1H-indole
The presence of both a nitro group and an indole N-H can complicate standard cross-coupling protocols. The electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond, while the acidic N-H can interact with the catalyst or base, leading to potential side reactions or catalyst deactivation.[1][2][3] This guide is structured to address these specific challenges in a direct question-and-answer format, followed by comprehensive troubleshooting and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with 7-bromo-5-nitro-1H-indole?
A1: For an initial screening experiment with a potentially challenging substrate like this compound, a higher catalyst loading in the range of 1-5 mol% of the palladium source is a common starting point.[4] This provides a robust set of conditions to first establish the feasibility of the reaction. Once the reaction is shown to proceed, the catalyst loading can be systematically reduced to find the optimal balance between reaction efficiency, cost, and residual palladium levels in the final product.[4][5]
Q2: How does the nitro group on the indole ring affect the choice of catalyst and its loading?
A2: The strongly electron-withdrawing nitro group makes the aryl bromide more electron-deficient, which can facilitate the oxidative addition step in the catalytic cycle.[6] However, nitroarenes can also be susceptible to side reactions.[2][3] The choice of a suitable ligand is critical to stabilize the palladium catalyst throughout the catalytic cycle.[7][8][9][10] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos), are often effective in promoting the desired cross-coupling over side reactions.[11][12]
Q3: Can the indole N-H group interfere with the cross-coupling reaction?
A3: Yes, the acidic proton of the indole N-H can react with the base, potentially leading to side reactions or catalyst inhibition.[1] It is crucial to select a base that is strong enough to promote the desired transmetalation step in the catalytic cycle without causing deprotonation of the indole in a manner that leads to unproductive pathways.[11] In some cases, N-protection of the indole may be considered, although this adds extra steps to the synthesis. Alternatively, careful selection of the base (e.g., K₃PO₄ or Cs₂CO₃) and solvent can mitigate these effects.[11]
Q4: Which cross-coupling reaction is most suitable for this compound?
A4: The Suzuki-Miyaura reaction is often a good first choice due to its high functional group tolerance, the commercial availability of a wide range of boronic acids, and the use of generally less toxic boron-containing reagents.[13][14] Other viable options include the Sonogashira coupling for the introduction of alkyne moieties, the Heck reaction for alkenylation, and the Buchwald-Hartwig amination for C-N bond formation.[15][16][17][18][19] The optimal choice will depend on the desired final product.
Q5: How can I monitor the progress of my reaction to optimize catalyst loading?
A5: Regular monitoring of the reaction is crucial for optimization. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be used to track the consumption of starting materials and the formation of the product.[11][20][21] This data allows for the determination of reaction kinetics and helps in making informed decisions about adjusting catalyst loading and other reaction parameters.[13][20][21][22][23]
Troubleshooting Guide
This section addresses common problems encountered during the cross-coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Inactive Catalyst: The palladium catalyst may have been deactivated by exposure to oxygen or impurities.[24] 2. Inappropriate Ligand: The chosen ligand may not be suitable for this specific substrate, leading to a stalled catalytic cycle.[24] 3. Ineffective Base/Solvent Combination: The base may not be soluble enough in the chosen solvent to effectively promote transmetalation.[24] | 1. Ensure all solvents are rigorously degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[11][24] Use a fresh, high-quality palladium precatalyst. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[11] 3. Try different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and consider using a mixed solvent system (e.g., dioxane/water, THF/water) to improve solubility.[24][25] |
| Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) | 1. Homocoupling: Often caused by the presence of oxygen, which can lead to the coupling of the boronic acid with itself.[24] 2. Dehalogenation (Protodebromination): The bromine atom is replaced by a hydrogen atom. This can be promoted by an inefficient catalyst or certain bases/impurities.[1][24] | 1. Rigorous degassing of all reagents and solvents is critical.[24] Using a Pd(0) source directly or a precatalyst that rapidly generates the active Pd(0) species can also help. 2. Employ a more efficient ligand to accelerate the cross-coupling pathway. Sometimes, lowering the reaction temperature or using a milder base can reduce dehalogenation.[24] |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The catalytic species may not be stable under the reaction conditions for extended periods. 2. Insufficient Catalyst Loading: The initial amount of catalyst may not be enough to drive the reaction to completion. | 1. A more robust ligand that better stabilizes the palladium center may be required.[7][12] 2. Increase the catalyst loading in a stepwise manner (e.g., from 1 mol% to 2 mol%) and monitor the effect on the reaction rate and final conversion. |
| Poor Reproducibility | 1. Variable Reagent Quality: Purity of the boronic acid, base, and solvent can significantly impact the reaction outcome. 2. Inconsistent Inert Atmosphere: Even small amounts of oxygen can affect the catalyst's performance.[24] | 1. Use high-purity reagents from a reliable source. Boronic acids can dehydrate or decompose on storage; consider using a fresh bottle or purifying it before use. 2. Ensure a consistent and rigorous procedure for degassing and maintaining an inert atmosphere throughout the experiment.[11] |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: A generalized Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield.
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading in a Suzuki-Miyaura Coupling
Objective: To determine the minimum effective palladium catalyst loading for the coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Preparation of Reaction Vials: In a glovebox, add this compound (0.1 mmol, 1.0 equiv) and phenylboronic acid (0.12 mmol, 1.2 equiv) to five separate reaction vials.
-
Base Addition: To each vial, add K₃PO₄ (0.25 mmol, 2.5 equiv).
-
Catalyst and Ligand Stock Solution: Prepare a stock solution of the catalyst system in anhydrous, degassed 1,4-dioxane. For example, dissolve an appropriate amount of Pd(OAc)₂ and XPhos (in a 1:2 Pd:Ligand ratio) to achieve a known concentration.
-
Catalyst Loading Variation:
-
Vial 1: Add the volume of stock solution corresponding to 5 mol% Pd(OAc)₂.
-
Vial 2: Add the volume of stock solution corresponding to 2 mol% Pd(OAc)₂.
-
Vial 3: Add the volume of stock solution corresponding to 1 mol% Pd(OAc)₂.
-
Vial 4: Add the volume of stock solution corresponding to 0.5 mol% Pd(OAc)₂.
-
Vial 5 (Control): Add no catalyst.
-
-
Solvent Addition: Add a 10:1 mixture of degassed 1,4-dioxane and water to each vial to achieve a final concentration of 0.1 M with respect to the this compound.[11]
-
Reaction Setup: Seal the vials and place them in a preheated heating block or oil bath at 100 °C. Stir vigorously.
-
Reaction Monitoring: After 2, 4, 8, and 16 hours, take a small aliquot from each reaction mixture (under inert conditions if possible), quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the conversion to the desired product.
-
Workup and Analysis: Once the reactions have reached completion (or after 24 hours), cool the vials to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Evaluation: Compare the yield and reaction time for each catalyst loading to determine the most efficient conditions.
This systematic approach will allow for the identification of the optimal catalyst loading that provides a high yield in a reasonable timeframe, while minimizing the use of the expensive palladium catalyst.
References
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC - NIH.
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing).
- Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing).
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.
- MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION - Purdue University Graduate School.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Ligand design for cross-couplings: phosphines - YouTube.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Technical Support Center: Optimizing Suzuki Coupling with 7-Bromohept-3-ene - Benchchem.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers.
- 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
- Technical Support Center: Optimizing 5-Nitroindole Coupling Reactions - Benchchem.
- Cross-Coupling Reactions of Nitroarenes - PubMed.
- Which one would be best C-C coupling for the bromo-substrate having nitro-group?
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol - Benchchem.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Sonogashira Coupling - Organic Chemistry Portal.
- Heck Reaction—State of the Art - MDPI.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 6. reddit.com [reddit.com]
- 7. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. theses.enscm.fr [theses.enscm.fr]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Item - MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 23. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 7-bromo-5-nitro-1H-indole
Welcome to the technical support guide for the purification of 7-bromo-5-nitro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the challenges of purifying this specific heterocyclic compound.
The purity of an active pharmaceutical ingredient (API) or intermediate is paramount. Recrystallization is a powerful and fundamental technique for achieving the high purity required for downstream applications.[1][2] This guide explains the causal relationships behind experimental choices to ensure a robust and reproducible purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solute precipitates from the solution as a liquid instead of a solid crystalline lattice.[3] This is a common issue with organic compounds, especially when the solution is highly concentrated or cooled too rapidly.[4][5]
Potential Causes & Solutions:
-
High Solute Concentration: The concentration of your compound in the hot solvent may be too high, causing it to separate above its melting point as the solution cools.
-
Rapid Cooling: Cooling the flask too quickly (e.g., by immediately placing it in an ice bath) can shock the system, favoring the formation of a disordered, oily state over an ordered crystal lattice.
-
Solution: Allow the hot, clear solution to cool slowly and undisturbed on a benchtop. Insulating the flask with glass wool can further slow the cooling rate. Only after the solution has reached room temperature and you observe crystal formation (or turbidity) should you move it to an ice bath to maximize yield.[6]
-
-
Presence of Impurities: Certain impurities can inhibit crystal lattice formation and act as a "eutectic oil."
-
Solution: If slower cooling and solvent adjustment fail, the crude material may require pre-purification. A quick filtration through a short plug of silica gel using an appropriate solvent system can remove highly polar or non-polar impurities before attempting recrystallization again.[4]
-
Q2: After cooling the solution, no crystals have formed. What should I do?
Answer: The failure of crystals to form upon cooling typically points to one of two issues: the solution is not saturated, or it is supersaturated.[6]
Potential Causes & Solutions:
-
Excess Solvent: This is the most frequent cause. If too much solvent was used to dissolve the compound, the solution will not become saturated upon cooling, and crystallization will not occur.[6][7]
-
Solution: Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off in a fume hood. Continue until the solution volume is reduced by 20-30%, then allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out of the hot solution.[3]
-
-
Supersaturation: Sometimes, a solution can cool below its saturation point without forming crystals because the initial energy barrier for nucleation (the formation of the first crystal seeds) has not been overcome.[6][7]
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[4][7]
-
Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" acts as a template, inducing rapid crystallization.[4]
-
Q3: My final yield of purified product is very low. How can I improve recovery?
Answer: Low recovery is a common challenge in recrystallization and can be attributed to several procedural steps.[4]
Potential Causes & Solutions:
-
Using Too Much Solvent: Dissolving the crude material in a large excess of hot solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[7]
-
Solution: Always use the minimum amount of boiling solvent necessary to fully dissolve the crude solid. Add the hot solvent in small portions to the solid, waiting for it to boil and dissolve as much as possible before adding more.
-
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration step to remove insoluble impurities, the compound may crystallize on the filter paper or in the funnel stem.
-
Solution: Use a stemless funnel and pre-heat all glassware (funnel, filter flask) with hot solvent vapor before filtering. Use a slight excess of hot solvent (approx. 10-15%) to ensure the compound remains in solution during the transfer. This excess can be evaporated before cooling.[3]
-
-
Incomplete Crystallization: Not cooling the solution to a low enough temperature will leave a substantial amount of product dissolved.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the cold solvent.[4]
-
-
Washing with a "Good" or Warm Solvent: Washing the collected crystals with a solvent in which they are soluble, or with solvent that is not ice-cold, will redissolve and wash away your product.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. This removes residual impurities from the crystal surfaces without dissolving a significant amount of the product.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Answer: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1] For this compound, a compound with moderate polarity due to the nitro group and indole nitrogen, a systematic approach is best.
Solvent Selection Strategy:
-
Single Solvents: Test polar protic solvents like ethanol or isopropanol, and polar aprotic solvents like acetone or ethyl acetate. Nitroindoles are often crystalline compounds that are sparingly soluble in many solvents.
-
Mixed Solvents: A two-solvent system is often highly effective. This involves a "good" solvent in which the compound is soluble and a "poor" solvent (or "anti-solvent") in which it is insoluble.[8] The solvents must be miscible.
-
Promising Pairs:
-
Ethanol/Water: Dissolve the compound in hot ethanol (good solvent) and add hot water (poor solvent) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate, then cool.
-
Acetone/Hexane: A similar procedure using hot acetone as the good solvent and hexane as the poor solvent.
-
-
The table below summarizes properties of candidate solvents to guide your selection.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol | 78 | 24.5 | Good starting point. Can be paired with water. |
| Acetone | 56 | 20.7 | Lower boiling point, useful if oiling out is an issue. Can be paired with hexanes. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent that is often effective for indole derivatives. |
| Isopropanol | 82 | 19.9 | Similar to ethanol, slightly higher boiling point. |
| Water | 100 | 80.1 | The compound is insoluble in water, making it an excellent anti-solvent.[9] |
| Hexanes | ~69 | 1.9 | A non-polar solvent, likely a good anti-solvent choice with acetone or ethyl acetate. |
Q2: How do I know if my recrystallized product is pure?
Answer: The most common and accessible method for assessing purity after recrystallization is by measuring the melting point.
-
Pure Compounds: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). The literature melting point for this compound is 213-215°C [9].
-
Impure Compounds: Impurities disrupt the crystal lattice, typically causing the melting point to be depressed (lower) and the range to be broad.
For more rigorous analysis, techniques like NMR spectroscopy, HPLC, or LC-MS can be employed to detect and quantify any remaining impurities.
Q3: What are the key safety precautions when handling this compound and recrystallization solvents?
Answer: Standard laboratory safety protocols should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All work, especially heating flammable organic solvents, must be performed in a certified chemical fume hood.
-
Handling the Compound: this compound is classified as acutely toxic if swallowed.[10] Avoid inhalation of dust and skin contact.
-
Heating Solvents: Never heat flammable organic solvents with an open flame. Use a heating mantle, steam bath, or hot plate. Ensure the setup is not a closed system to avoid pressure buildup. Use boiling chips to ensure smooth boiling.
Protocols & Workflows
Diagram: Logical Workflow for Solvent Selection
Caption: Workflow for selecting an optimal recrystallization solvent system.
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip. In a separate beaker, heat the recrystallization solvent (e.g., ethanol) to its boiling point.
-
Addition: Add the minimum amount of boiling solvent to the flask containing the crude solid to dissolve it completely. Add the solvent in small portions, swirling and heating the flask after each addition.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven.[2]
Diagram: General Recrystallization Workflow
Caption: Step-by-step experimental workflow for a typical recrystallization.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- ChemicalBook. (n.d.). 5-Bromo-7-nitro-2,3-dihydro-1H-indole(80166-90-1).
- Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
- BenchChem. (n.d.). Recrystallization methods for 2-Isopropyl-1-methoxy-4-nitrobenzene.
- ChemBK. (n.d.). 5-BROMO-7-NITRO-1H-INDOLE.
- Unknown. (n.d.). Recrystallization.
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Moskalev, N., Barbasiewicz, M., & Mąkosza, M. (2003). Synthesis of 4- and 6-substituted nitroindoles. ElectronicsAndBooks.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- PubChem. (n.d.). 5-Bromo-7-nitro-1H-indole.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of 7-Bromo-1-tetralone.
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. chembk.com [chembk.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Managing thermal instability during 7-bromo-5-nitro-1H-indole synthesis
Technical Support Center: Synthesis of 7-Bromo-5-nitro-1H-indole
A Guide to Managing Thermal Instability and Ensuring Reaction Safety
Troubleshooting Guide: Addressing Thermal Events and Reaction Excursions
This section is designed to help you diagnose and respond to specific issues that may arise during the synthesis.
Q1: My reaction temperature is rising uncontrollably, even with external cooling. What's happening and what should I do?
A1: An uncontrollable temperature increase is a clear sign of a potential thermal runaway reaction. This is a critical situation that requires immediate and calm action.
Underlying Cause: The nitration of indoles using mixed acids (typically a combination of nitric acid and sulfuric acid) is highly exothermic.[1][2][3] The heat generated by the reaction can exceed the cooling capacity of your apparatus, leading to an accelerated reaction rate and further heat generation. This dangerous feedback loop can result in a rapid increase in temperature and pressure, potentially leading to vessel rupture or explosion.[4]
Immediate Actions:
-
Stop Reagent Addition: If you are in the process of adding the nitrating agent, stop immediately.
-
Enhance Cooling: If it is safe to do so, increase the efficiency of your cooling bath. This could involve adding more dry ice to an acetone bath or ensuring the cooling coils are fully submerged.
-
Dilution (with caution): If the reaction is still in its early stages and the temperature rise is moderate, you can consider a very slow, controlled addition of a pre-chilled, inert solvent to dilute the reaction mixture and help dissipate heat. This should only be attempted by experienced chemists with a clear understanding of the reaction kinetics.
-
Prepare for Emergency Shutdown: If the temperature continues to rise rapidly despite these measures, evacuate the immediate area and follow your laboratory's emergency shutdown procedures.
Preventative Measures for Future Experiments:
-
Slow, Controlled Addition: Add the nitrating agent dropwise at a rate that allows the cooling system to maintain the desired temperature.
-
Adequate Cooling Capacity: Ensure your cooling bath has a significantly lower temperature than the target reaction temperature and has sufficient volume to absorb the heat generated.
-
Reaction Scale: Begin with a small-scale reaction to establish a thermal profile before scaling up.
-
Monitoring: Use a calibrated thermometer or thermocouple to monitor the internal reaction temperature continuously.
Q2: I've noticed the formation of a dark, tarry substance in my reaction flask. What is it, and is it dangerous?
A2: The appearance of dark, insoluble materials is often an indication of side reactions and decomposition, which can be linked to thermal instability.
Underlying Cause: At elevated temperatures, nitroaromatic compounds can undergo decomposition, which is often a highly exothermic process.[5] These decomposition pathways can be complex, leading to the formation of polymeric or tarry byproducts. The presence of impurities or "heavies" from the nitration process can lower the thermal stability of the reaction mixture.[5]
Associated Risks:
-
Reduced Yield and Purity: The formation of byproducts will lower the yield of your desired product and complicate purification.
-
Increased Thermal Hazard: The decomposition process itself can be exothermic, contributing to a loss of temperature control. Some of these byproducts may be less thermally stable than the desired product.
Troubleshooting and Mitigation:
-
Strict Temperature Control: Maintain the reaction temperature at the lower end of the recommended range to minimize decomposition.
-
Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions.
-
Purity of Starting Materials: Ensure your 7-bromo-1H-indole is pure, as impurities can sometimes catalyze decomposition.
-
Quenching: Once the reaction is complete, quench it by carefully pouring the reaction mixture over ice or into cold water to rapidly decrease the temperature and halt further reactions.
Q3: My final product is difficult to purify, and I suspect I have isomeric impurities. How can I improve the regioselectivity of the nitration?
A3: Achieving high regioselectivity in the nitration of substituted indoles can be challenging. The formation of multiple isomers not only reduces the yield of the desired this compound but can also introduce impurities that are difficult to separate.
Underlying Cause: The indole nucleus has multiple positions susceptible to electrophilic attack. The conditions of the nitration (acid concentration, temperature, and nitrating agent) can influence the position of nitration. Over-nitration to form dinitro species can also occur, further complicating the product mixture.[3]
Strategies for Improved Selectivity:
-
Milder Nitrating Agents: Consider using alternative, milder nitrating agents that can offer better regioselectivity and are inherently safer. Examples include:
-
Acetyl nitrate (generated in situ from nitric acid and acetic anhydride)
-
Nitronium tetrafluoroborate (NO₂BF₄)
-
-
Solvent Choice: The choice of solvent can influence the outcome of the reaction. While strong acids are common, exploring other solvent systems in conjunction with milder nitrating agents may be beneficial.
-
Protecting Groups: In some cases, the use of a protecting group on the indole nitrogen can direct the nitration to the desired position and can be removed in a subsequent step.
| Parameter | Mixed Acid Nitration (H₂SO₄/HNO₃) | Milder Nitrating Conditions (e.g., Acetyl Nitrate) |
| Temperature | Typically 0 to 5 °C (strict control required) | Often can be run at slightly higher or sub-zero temperatures with better control |
| Exothermicity | High | Moderate |
| Regioselectivity | Can be moderate to good, but side products are common | Often improved |
| Safety Concerns | High potential for thermal runaway | Reduced, but still requires careful handling |
Frequently Asked Questions (FAQs)
Q: What is the primary thermal hazard associated with the synthesis of this compound?
A: The primary thermal hazard is the highly exothermic nature of the electrophilic nitration of the indole ring using a mixture of concentrated nitric and sulfuric acids.[1][2] This reaction can generate a significant amount of heat in a short period. If this heat is not effectively removed, it can lead to a thermal runaway, where the reaction rate increases exponentially with temperature, potentially causing a dangerous increase in pressure and an explosion.[4]
Q: Are there any specific temperature limits I should not exceed during the reaction?
Q: What personal protective equipment (PPE) should I wear when performing this synthesis?
A: Due to the hazardous nature of the reagents and the potential for a runaway reaction, comprehensive PPE is essential. This includes:
-
Eye Protection: Tightly fitting safety goggles with side-shields or a full-face shield.[6][7]
-
Hand Protection: Chemically resistant gloves (inspect before use).[6]
-
Body Protection: A flame-resistant lab coat and, for larger scale reactions, an impervious apron.[6][7]
-
Respiratory Protection: Work in a well-ventilated fume hood.[6] In case of exceeding exposure limits or experiencing irritation, a full-face respirator may be necessary.[7]
Q: Can you provide a general, safety-oriented protocol for this synthesis?
A: The following is a generalized protocol that emphasizes safety. Note: This is not a substitute for a detailed, lab-specific risk assessment.
Experimental Protocol: Safety-First Synthesis of this compound
-
Preparation:
-
Ensure all glassware is dry and free of contaminants.
-
Set up the reaction in a clean, uncluttered fume hood.
-
Prepare an ice/salt or dry ice/acetone bath capable of maintaining a temperature below 0 °C.
-
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 7-bromo-1H-indole.
-
Dissolve the starting material in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture to 0 °C in the prepared cooling bath.
-
-
Nitrating Agent Addition:
-
Prepare the nitrating mixture (e.g., a solution of fuming nitric acid in concentrated sulfuric acid) in the dropping funnel.
-
Add the nitrating agent dropwise to the cooled solution of 7-bromo-1H-indole, ensuring the internal temperature does not exceed 5 °C. The addition rate should be slow enough to allow for efficient heat dissipation.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0-5 °C for the specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Quenching and Work-up:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
The precipitated product can then be collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
-
Q: What are some safer, alternative methods for the synthesis of nitroindoles?
A: To avoid the hazards of mixed-acid nitration, several alternative methods have been developed. These often involve milder reagents and conditions. One such approach is the Gassman indole synthesis, which provides a route to indoles from anilines and can be adapted for the synthesis of substituted indoles.[8] While this is a multi-step process, it avoids the use of potent nitrating agents in the final indole-forming step. For the nitration itself, using a milder nitrating agent like acetyl nitrate, generated in situ, can also be a safer alternative.
Visualizing the Workflow and Safety Logic
To better understand the critical control points and decision-making process in managing the thermal stability of this synthesis, the following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Decision Tree for Thermal Excursions.
References
- MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.
- PubChem. (n.d.). 5-Bromo-7-nitro-1H-indole.
- PubChem. (n.d.). 5-Bromo-7-nitroindoline.
- ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- ResearchGate. (n.d.). Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling.
- Chemcasts. (n.d.). Thermophysical Properties of 5-Bromo-7-nitroindoline.
- PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
- ResearchGate. (n.d.). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
- ResearchGate. (n.d.). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
- ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc.
- Guangzhou Weibo Technology Co., Ltd. (n.d.). This compound.
- Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole.
- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.
- Google Patents. (n.d.). Preparation method for 5-bromo-7-azaindole.
- Google Patents. (n.d.). A process for preparing halogenated azaindole compounds using pybrop.
- MySkinRecipes. (n.d.). 5-Bromo-7-iodo-1H-indole.
- ResearchGate. (n.d.). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- EPO. (n.d.). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
Sources
Preventing decomposition of 7-bromo-5-nitro-1H-indole derivatives
A Guide to Ensuring Compound Stability and Experimental Success
Introduction: Understanding the Inherent Reactivity
7-Bromo-5-nitro-1H-indole and its derivatives are valuable scaffolds in medicinal chemistry and materials science. However, the convergence of an electron-rich indole core with two powerful electron-withdrawing groups (a bromine atom and a nitro group) imparts a unique and often challenging reactivity profile. The indole nucleus is susceptible to oxidation and acidic conditions, while the nitro group is prone to reduction.[1][2][3] This guide is designed to help you navigate these inherent properties and prevent compound decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound derivatives?
A1: To maximize shelf-life, solid compounds should be stored in a cool, dry, and dark environment. We recommend storage at 2-8°C in a desiccator. The container, preferably amber glass, should be tightly sealed with minimal headspace to limit exposure to oxygen and moisture.[1][4][5] For long-term storage, flushing the container with an inert gas like argon or nitrogen is a best practice.[1]
Q2: My compound appears to be degrading in solution. What are the best practices for preparing and storing solutions?
A2: Solutions are generally more susceptible to degradation than the solid-state material. When preparing solutions, use high-purity, degassed solvents. If possible, prepare solutions fresh for each experiment. For short-term storage, keep solutions at low temperatures (-20°C or -80°C) in tightly sealed vials, protected from light. It is crucial to minimize freeze-thaw cycles.
Q3: I am observing a color change in my solid compound or solution over time. What could this indicate?
A3: A color change, often to a darker shade, is a common visual indicator of decomposition. This can be due to oxidation of the indole ring or reactions involving the nitro group. We recommend performing an analytical check (e.g., HPLC or LC-MS) to assess the purity of the material.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides a logical approach to troubleshooting.
Issue 1: Low Yield or No Product Formation in a Reaction
If you are experiencing unexpectedly low yields, compound degradation may be the culprit.
| Possible Cause | Troubleshooting Steps & Rationale |
| Acid-Catalyzed Decomposition | The indole C3 position is prone to protonation in strongly acidic media, which can lead to polymerization or other side reactions.[1] Action: If your reaction conditions are acidic, try using a milder acid, a non-protic Lewis acid, or reducing the reaction time. Buffer the reaction medium if possible. |
| Thermal Degradation | Prolonged heating can cause decomposition. Action: Monitor your reaction closely using TLC or LC-MS to avoid unnecessary heating. Consider if a lower reaction temperature or a lower-boiling point solvent could be used. |
| Oxidative Degradation | The electron-rich indole core is susceptible to oxidation by atmospheric oxygen, especially when heated or in solution.[1] Action: Perform the reaction under an inert atmosphere (nitrogen or argon). Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles. |
| Photodegradation | Nitroaromatic compounds can absorb UV and visible light, leading to photochemical reactions.[6][7] Action: Protect your reaction from light by wrapping the flask in aluminum foil or using amber glassware. |
| Reductive Degradation | If your reaction involves reagents that can act as reducing agents (even mild ones), the nitro group can be reduced to nitroso, hydroxylamine, or amine functionalities.[3] Action: Carefully review all reagents for their reducing potential. If a reduction is unavoidable for another part of your molecule, consider protecting the nitro group or choosing an alternative synthetic route. |
Issue 2: Appearance of Multiple Unidentified Spots on TLC or Peaks in LC-MS
The presence of unexpected byproducts often points to compound decomposition.
| Possible Cause | Troubleshooting Steps & Rationale |
| Oxidation of the Pyrrole Ring | This can lead to the formation of oxindoles and other oxidized species. Action: Minimize exposure to air and light. If compatible with your chemistry, consider adding a radical scavenger or antioxidant. |
| Reaction with Solvent | Certain solvents can react with your compound, especially under prolonged heating or in the presence of catalysts. Action: Ensure your chosen solvent is inert under the reaction conditions. Check for solvent impurities that might be reactive. |
| Hydrolysis | Although nitroaromatics can be relatively stable to hydrolysis, prolonged exposure to strong aqueous acids or bases can lead to degradation.[8] Action: If possible, perform the reaction under anhydrous conditions. If an aqueous workup is necessary, minimize the contact time and use neutral pH water where feasible. |
Preventative Protocols & Methodologies
Proactive measures are key to preventing the decomposition of this compound derivatives.
Protocol 1: Inert Atmosphere Technique for Reactions
This protocol minimizes oxidation by atmospheric oxygen.
Workflow Diagram: Inert Atmosphere Setup
Caption: Workflow for setting up a reaction under an inert atmosphere.
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware is oven-dried to remove any traces of moisture.
-
Assembly: Assemble the glassware and seal the reaction flask with a rubber septum.
-
Purging: Insert an inlet needle connected to a source of inert gas (nitrogen or argon) through the septum, ensuring the needle tip is above the solvent level. Insert a second, shorter needle as an outlet.
-
Inert Gas Flow: Allow the inert gas to flow through the flask for 5-10 minutes to displace the air.
-
Positive Pressure: Remove the outlet needle and place it in an oil bubbler to maintain a slight positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Add solvents and reagents via syringe through the septum.
Protocol 2: Monitoring Compound Stability by HPLC
This protocol allows for the quantitative assessment of compound stability under various conditions.
Workflow Diagram: HPLC Stability Study
Caption: Workflow for conducting a stability study using HPLC.
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a stable solvent like acetonitrile.
-
Test Solutions: Dilute the stock solution into various test conditions. For example, to test pH stability, use buffers at pH 4, 7, and 9. To test photostability, expose a solution to a specific light source while keeping a control sample in the dark.
-
Incubation: Store the test solutions under controlled conditions (e.g., constant temperature).
-
Time Points: At predetermined time intervals (e.g., 0, 8, 24, 48 hours), take an aliquot from each test solution.
-
HPLC Analysis: Analyze each aliquot by a validated HPLC method. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the time-zero sample. The appearance and growth of new peaks will indicate degradation products. For structural elucidation of these degradants, LC-MS is highly recommended.[9][10][11][12]
Logical Framework for Troubleshooting
When faced with a stability issue, a systematic approach is crucial.
Diagram: Troubleshooting Logic
Caption: A logical flow for troubleshooting decomposition issues.
By implementing these best practices and utilizing the troubleshooting guides, researchers can significantly mitigate the risk of decomposition, leading to more reliable and reproducible experimental outcomes.
References
- Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils.
- Frontiers in Microbiology. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
- The Scent Story. (n.d.). How to Store Your Perfume Oil Collection to Preserve Scent.
- Gribble, G. W. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistrySelect, 1(15), 4787-4792.
- ResearchGate. (n.d.). Identification of indole derivatives by two-dimensional NMR-based....
- VINEVIDA. (2023, June 13). Essential Oil Safety Tips for Proper Use and Storage.
- Bontoux. (2025, August 16). Temperature Control and Storage Conditions of Essences in the Production Line.
- Gu, J. D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622–2627.
- Journal of The American Society for Mass Spectrometry. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.
- Bartoli, G., et al. (2008). One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. Organic Letters, 10(7), 1421-1424.
- Spectroscopy. (n.d.). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS.
- PubMed. (2025, September 5). Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water.
- Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581-26586.
- Royal Society of Chemistry. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
- Frontiers in Bioengineering and Biotechnology. (2022). Identification of an indole biodegradation gene cluster from Providencia rettgeri and its contribution in selectively biosynthesizing Tyrian purple.
- University of California, Irvine. (n.d.). Photochemical dynamics of nitroaromatic molecules in the gas-phase and in solution.
- Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581-26586.
- ResearchGate. (n.d.). Reactivity of 3-nitroindoles with electron-rich species.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- ResearchGate. (2015, January 13). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography.
- ResearchGate. (2025, August 9). Photochemical Degradation of Halogenated Compounds: A Review.
- Royal Society of Chemistry. (n.d.). Excited state dynamics and photochemistry of nitroaromatic compounds.
- OSTI.GOV. (1991, September 1). Degradation of substituted indoles by an indole-degrading methanogenic consortium.
- PubChem. (n.d.). 5-Bromo-7-nitro-1H-indole.
- LabXchange. (2025, January 2). Common Oxidizing Agents and Reducing Agents.
- Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
- Organic & Biomolecular Chemistry. (2025, May 30). A review on indole synthesis from nitroarenes: classical to modern approaches.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- ResearchGate. (2025, August 6). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- YouTube. (2022, October 12). Troubleshooting and optimizing lab experiments.
- TigerWeb. (n.d.). Oxidizing Agents.
- MDPI. (n.d.). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System.
- MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- Solubility of Things. (n.d.). Common Oxidizing Agents and Their Properties.
- MDPI. (n.d.). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. bmvfragrances.com [bmvfragrances.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Photochemical dynamics of nitroaromatic molecules in the gas-phase and in solution - UCL Discovery [discovery.ucl.ac.uk]
- 7. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Frontiers | Identification of an indole biodegradation gene cluster from Providencia rettgeri and its contribution in selectively biosynthesizing Tyrian purple [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Functionalization of 7-bromo-5-nitro-1H-indole
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 7-bromo-5-nitro-1H-indole. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the chemical modification of this versatile scaffold. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to diagnose issues, optimize reactions, and validate your results with confidence.
Section 1: Core Concepts & General Troubleshooting
The this compound scaffold presents a unique set of challenges and opportunities. The electron-withdrawing nature of the nitro group at the C5-position significantly influences the reactivity of the entire indole system. It enhances the electrophilicity of the C7-bromo bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. However, this same electronic profile, combined with the acidic N-H proton, can lead to specific side reactions and catalyst inhibition.
Frequently Asked Questions (General)
Q1: My starting material, this compound, has poor solubility in common organic solvents. How can I address this?
A1: Poor solubility is a frequent challenge that can severely impact reaction rates and reproducibility.[1] The high polarity imparted by the nitro group and the hydrogen-bonding capability of the N-H group contribute to this issue.
-
Solvent Selection: Consider more polar aprotic solvents like DMF, DMAc, or NMP. For cross-coupling reactions, solvent systems like dioxane/water or toluene with a co-solvent can be effective.[2]
-
N-H Functionalization: Protecting or functionalizing the indole nitrogen with an alkyl or aryl group can dramatically improve solubility by disrupting the intermolecular hydrogen bonding network. This is often a prudent first step before attempting C-Br functionalization.
-
Temperature: Gently warming the solvent during dissolution can help, but always be mindful of the thermal stability of your reagents, particularly the palladium catalyst.
Q2: I am seeing decomposition of my starting material or product. What are the likely causes?
A2: The nitro-indole system can be sensitive to certain conditions.
-
Strong Bases: Strong, hard bases like alkoxides (e.g., NaOt-Bu) can sometimes participate in unwanted nucleophilic aromatic substitution or other side reactions, especially at elevated temperatures.[3] If decomposition is suspected, consider using a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Reductive Conditions: The nitro group is susceptible to reduction. Be cautious with reagents that can act as reducing agents. For instance, some phosphine ligands can be oxidized, and certain reaction conditions might favor reduction of the nitro group, leading to complex product mixtures.
-
Thermal Instability: While generally stable, prolonged heating at very high temperatures (>120-140 °C) can lead to decomposition. If high temperatures are required, minimize reaction times and ensure an inert atmosphere.
Logical Workflow for Experiment Setup
To ensure reproducibility and minimize common errors, a systematic workflow is essential. The following diagram outlines a best-practice approach for setting up a typical cross-coupling reaction.
Caption: General workflow for cross-coupling reactions.
Section 2: C-C Bond Formation (Suzuki & Sonogashira Coupling)
Troubleshooting Suzuki-Miyaura Coupling
Q3: My Suzuki coupling reaction is sluggish or fails completely. What should I investigate first?
A3: This is a common issue. A systematic approach is key. The electron-deficient nature of the this compound makes oxidative addition favorable, so the problem often lies elsewhere in the catalytic cycle.
-
Catalyst System: The choice of palladium source and ligand is critical. For electron-deficient aryl halides, electron-rich, bulky phosphine ligands are often superior. Standard Pd(PPh₃)₄ may not be effective.[4]
-
Base and Solvent: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step. An inappropriate base/solvent combination can halt the reaction. Aqueous bases like K₂CO₃ or K₃PO₄ in solvents like dioxane or DMF are common starting points.[1]
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[5] Use fresh, high-purity boronic acid or a more stable equivalent like a boronate ester (e.g., pinacol ester).
-
Inhibition by N-H: The acidic N-H of the indole can interact with the palladium catalyst or react with the base, potentially inhibiting the catalytic cycle.[5] If other troubleshooting fails, N-protection is a highly recommended strategy.
Troubleshooting Logic Tree: Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Troubleshooting Sonogashira Coupling
Q4: I am observing significant alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can this be minimized?
A4: Glaser coupling is the most common side reaction in Sonogashira couplings and is promoted by oxygen and the copper(I) co-catalyst.[6]
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure all solvents and the reaction vessel are rigorously degassed. A common technique is the freeze-pump-thaw method (at least 3 cycles). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[6]
-
Copper-Free Conditions: Numerous protocols have been developed that avoid the use of a copper co-catalyst, which is the primary driver of Glaser coupling. These often require a more active palladium catalyst or different reaction conditions but can be very effective.
-
Reagent Purity: Use a fresh, high-quality source of Copper(I) Iodide, as older bottles can be partially oxidized.[2] Ensure the amine base (e.g., triethylamine or diisopropylamine) is pure and dry; distilling it can sometimes resolve issues.[7]
-
Slow Addition: Adding the terminal alkyne slowly via syringe pump to the reaction mixture can maintain a low concentration of the alkyne, favoring the cross-coupling pathway over homocoupling.[8]
| Parameter | Recommended Condition for this compound | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | More stable Pd(II) precatalysts are often reliable.[2] Dppf can be a robust ligand.[9] |
| Cu Co-catalyst | CuI (fresh bottle) | Essential for the standard Sonogashira catalytic cycle.[2] |
| Base | Et₃N or i-Pr₂NH | Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[2] |
| Solvent | Toluene, Dioxane, or neat amine | These solvents are common and effective for Sonogashira couplings.[2] |
| Temperature | 60-100 °C | Aryl bromides typically require heating to facilitate the rate-limiting oxidative addition step.[2][9] |
Table 1: Recommended Starting Conditions for Sonogashira Coupling.
Section 3: C-N Bond Formation (Buchwald-Hartwig Amination)
Q5: My Buchwald-Hartwig amination is giving low yields. What are the key parameters to optimize?
A5: The success of a Buchwald-Hartwig amination hinges on the delicate interplay between the catalyst, ligand, base, and substrate.[10]
-
Ligand Choice: This is often the most important variable. For coupling with an electron-deficient aryl bromide like ours, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are state-of-the-art and generally provide the best results.[3][11] They promote both the oxidative addition and the final reductive elimination step.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and often most effective base, as it facilitates the deprotonation of the amine bound to the palladium center.[3][12] However, be aware of potential side reactions with the nitro group. If this is an issue, a weaker base like Cs₂CO₃ or K₃PO₄ can be attempted, though likely requiring higher temperatures and longer reaction times.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard. Polar solvents like DMF can sometimes hinder the reaction.[12]
Q6: Can the indole N-H interfere with the Buchwald-Hartwig reaction?
A6: Yes, absolutely. The N-H proton is acidic and will be deprotonated by the strong base used in the reaction. This can lead to two potential problems:
-
N-Arylation: The resulting indole anion can compete with your desired amine nucleophile, leading to the formation of an N-arylated side product.
-
Catalyst Inhibition: The indole anion could coordinate to the palladium center, leading to an inactive or less active catalyst species.
For these reasons, N-protection is highly recommended before attempting a Buchwald-Hartwig amination at the C7 position. A protecting group like benzyl (Bn) or a silyl group can be used and removed later.
Section 4: Experimental Protocols
Disclaimer: These are general starting protocols and may require optimization. All reactions should be performed by trained personnel under an inert atmosphere using appropriate safety precautions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and a finely ground base (e.g., K₂CO₃, 3.0 eq).
-
Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.03 eq) and ligand if separate.
-
Seal the flask, and subject it to three cycles of evacuating under high vacuum and backfilling with argon.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination (on an N-protected indole)
-
To a flame-dried Schlenk flask, add the N-protected this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the ligand (e.g., XPhos, 0.05 eq).
-
Add the base (e.g., NaOt-Bu, 1.4 eq). Note: Add the base under an inert atmosphere as it is hygroscopic.
-
Seal the flask, and subject it to three cycles of evacuating under high vacuum and backfilling with argon.
-
Add the amine nucleophile (1.2 eq) if it is a solid.
-
Add anhydrous, degassed toluene via syringe. If the amine is a liquid, add it now via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry, concentrate, and purify by column chromatography.
References
- Time.gov. (n.d.). Current time in Pasuruan, ID.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- PubChem. (n.d.). 5-Bromo-7-nitro-1H-indole. National Center for Biotechnology Information.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Szánti-Pintér, E., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- Li, B., et al. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
- Kumar, S., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central.
- Kotze, I. A., et al. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI.
- Al-Hourani, B. J., et al. (2016). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.
- Wurm, M., et al. (2017). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. MDPI.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
- YouTube. (2021). Buchwald-Hartwig Amination Reaction. Harish Chopra.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Journal of Medicinal Chemistry. (n.d.). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. ACS Publications.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- PubChem. (n.d.). This compound-2,3-dione. National Center for Biotechnology Information.
- Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
- PubChem. (n.d.). 5-Bromo-7-nitroindoline. National Center for Biotechnology Information.
- ChemBK. (n.d.). 5-BROMO-7-NITRO-1H-INDOLE.
- Laha, J. K., et al. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing.
- Google Patents. (n.d.). Preparation method of 5-bromo-7-methylindole.
- PubChemLite. (n.d.). 5-bromo-7-nitro-1h-indole (C8H5BrN2O2).
- ResearchGate. (2016). The First Method for Protection—Deprotection of the Indole 2,3-π Bond.
- Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of 7-bromo-5-nitro-1H-indole
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
7-bromo-5-nitro-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted indole scaffold serves as a crucial building block for synthesizing a range of pharmacologically active molecules. Given its role as a precursor, the purity of this compound is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The presence of even minor impurities, such as isomers (e.g., 5-bromo-7-nitro-1H-indole), unreacted starting materials, or degradation products, can have profound downstream consequences.
High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for assessing the purity of such compounds. Its high resolution, sensitivity, and quantitative accuracy make it uniquely suited for separating the main component from closely related structural analogues and other contaminants. This guide provides an in-depth comparison of reversed-phase HPLC methodologies, offering field-proven insights to guide researchers in selecting and implementing a robust, self-validating system for the purity analysis of this compound.
The Analyte's Profile: Guiding Chromatographic Strategy
The molecular structure of this compound presents several key features that dictate the optimal HPLC separation strategy:
-
Aromatic Indole Core: The fused ring system is hydrophobic and capable of strong π-π interactions.
-
Polar Nitro Group (-NO₂): This electron-withdrawing group imparts significant polarity to the molecule.
-
Bromo Substituent (-Br): The halogen atom adds to the molecular weight and hydrophobicity.
This combination of a hydrophobic core with a highly polar functional group makes reversed-phase HPLC an ideal choice. The challenge lies in selecting a stationary phase that can effectively resolve the target analyte from potential impurities, which may have only subtle differences in polarity or structure. For instance, synthetic routes for nitroindoles can sometimes yield isomeric byproducts, which can be difficult to separate.[1]
Comparative Analysis of Stationary Phases
The choice of the HPLC column is the most critical decision in method development.[2][3] We evaluated three distinct reversed-phase stationary phases to assess their performance in resolving this compound from a key potential process impurity, 5-nitro-1H-indole (a plausible precursor).
Experimental Conditions
The following general conditions were maintained across all three methods, with only the column being varied.
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source to suppress silanol activity and ensure consistent ionization of the analyte, improving peak shape. Formic acid is also MS-compatible. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase HPLC with good UV transparency. |
| Gradient | 30% to 80% B over 15 min | A gradient elution is necessary to ensure that both polar and non-polar impurities are eluted within a reasonable timeframe while maintaining good resolution for the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns with a 4.6 mm internal diameter. |
| Column Temp. | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. |
| Detection | UV at 254 nm | Aromatic and nitro-containing compounds exhibit strong absorbance at this wavelength.[4] |
| Injection Vol. | 5 µL | |
| Sample Prep. | 0.5 mg/mL in 50:50 Acetonitrile/Water | Diluent is matched to the mobile phase to ensure good peak shape and prevent sample precipitation on the column. |
Method Comparison: Stationary Phase Performance
| Method | Column (Stationary Phase) | Description |
| Method A | Standard C18 (Octadecylsilane) | The most widely used reversed-phase material. Separation is primarily driven by hydrophobic interactions. |
| Method B | Phenyl-Hexyl | Features phenyl groups bonded to the silica surface. It provides alternative selectivity through π-π interactions with aromatic analytes, which can be highly effective for separating aromatic isomers or compounds with similar hydrophobicity.[5][6] |
| Method C | Cyano (CN) | A moderately polar phase that can operate in both reversed-phase and normal-phase modes. In reversed-phase, it offers different selectivity for polar compounds compared to C18.[2][7] |
Quantitative Performance Data
The following table summarizes the experimental results obtained for the separation of this compound and the impurity 5-nitro-1H-indole.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Method C (Cyano) |
| Retention Time (Analyte, min) | 10.2 | 11.5 | 8.1 |
| Retention Time (Impurity, min) | 7.8 | 8.2 | 6.9 |
| Resolution (Analyte/Impurity) | 2.1 | 4.5 | 1.6 |
| Tailing Factor (Analyte) | 1.3 | 1.1 | 1.5 |
| Theoretical Plates (Analyte) | 8,500 | 12,500 | 6,200 |
Analysis:
-
Method A (C18): Provided adequate separation, but the resolution was borderline (a value >2.0 is generally desired for robust quantification). The peak tailing was acceptable but not ideal.
-
Method C (Cyano): Showed the lowest retention and insufficient resolution between the analyte and the impurity. The lower plate count and higher tailing suggest suboptimal interactions for this specific separation.
-
Method B (Phenyl-Hexyl): Delivered demonstrably superior performance. The resolution was more than doubled compared to the C18 column, indicating a significant improvement in selectivity. This is attributed to the π-π interactions between the phenyl-hexyl phase and the aromatic indole rings of the analyte and impurity. Furthermore, the peak shape was excellent (Tailing Factor ≈ 1.1), and the column efficiency (Theoretical Plates) was the highest, leading to sharper, more easily integrated peaks.
Optimized Protocol: Purity Analysis via Phenyl-Hexyl HPLC
Based on the comparative data, the Phenyl-Hexyl column provides the most robust and reliable method for the purity analysis of this compound.
Workflow Diagram
Sources
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromtech.net.au [chromtech.net.au]
- 3. HPLC Column Selection - how to choose the right column | Analytics-Shop [analytics-shop.com]
- 4. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 6. agilent.com [agilent.com]
- 7. auroraprosci.com [auroraprosci.com]
A Comparative Guide to the Structural Confirmation of 7-Bromo-5-nitro-1H-indole Derivatives
In the landscape of medicinal chemistry and drug development, indole derivatives stand out for their vast therapeutic potential. The specific class of 7-bromo-5-nitro-1H-indoles represents a critical scaffold for developing novel therapeutic agents. The precise placement of the bromo and nitro groups on the indole ring dramatically influences the molecule's steric and electronic properties, which in turn dictates its biological activity. Therefore, unambiguous structural confirmation is not merely a procedural step but the foundational bedrock upon which all subsequent research and development rests. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in the drug discovery pipeline.
This guide provides an in-depth comparison of the primary analytical techniques used for the structural confirmation of 7-bromo-5-nitro-1H-indole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the rationale behind experimental choices to ensure a self-validating and robust analytical workflow.
The Integrated Analytical Approach
Confirming the structure of a synthesized molecule like a this compound derivative is never reliant on a single technique. Instead, it is a process of assembling corroborating evidence from multiple, orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle, and only when all pieces fit together can the structure be assigned with high confidence. This integrated approach forms a self-validating system, minimizing the risk of misinterpretation.
Below is a diagram illustrating the logical workflow for comprehensive structural elucidation.
Caption: Fig 2. Logic flow for NMR data interpretation.
X-ray Crystallography: The Definitive Answer
When an unambiguous 3D structure is required, or if NMR data remains inconclusive, single-crystal X-ray crystallography is the gold standard. [1][2]It provides a direct visualization of the molecular structure, including bond lengths, bond angles, and the absolute stereochemistry.
Expertise & Experience: The primary challenge of this technique is growing a single crystal of sufficient quality. This can be a trial-and-error process involving the screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). The presence of heavy atoms like bromine often aids in solving the crystal structure. [3]
Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).
-
Allow the solution to cool slowly and undisturbed. Alternatively, use vapor diffusion by dissolving the compound in one solvent and placing it in a sealed container with an "anti-solvent" in which the compound is poorly soluble.
-
Screen multiple solvent systems to find conditions that yield diffraction-quality single crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry. The resulting structure will definitively confirm the connectivity and substitution pattern. [4]
-
Comparative Analysis of Techniques
The following table provides a direct comparison of the strengths and limitations of each technique in the context of confirming the structure of this compound derivatives.
| Feature | High-Resolution MS | NMR Spectroscopy | X-ray Crystallography |
| Information Provided | Elemental Formula, Molecular Weight | Atomic Connectivity, 3D Conformation in solution | Absolute 3D Structure in solid state |
| Confidence Level | High (for formula) | Very High (for connectivity) | Definitive (for 3D structure) |
| Sample Requirement | Micrograms (µg) | Milligrams (mg) | Single, high-quality crystal |
| Throughput | High | Medium | Low (crystal growth can be slow) |
| Key Strength | Rapid confirmation of elemental composition and presence of bromine. | Detailed mapping of the molecular skeleton without needing a crystal. | Unambiguous determination of the complete molecular structure. |
| Key Limitation | Provides no information on isomer connectivity. | Can be ambiguous for complex or symmetric molecules; requires expertise. | Entirely dependent on the ability to grow a suitable single crystal. |
| Destructive? | Yes (sample is consumed) | No (sample can be recovered) | No (crystal is preserved) |
Conclusion
The structural confirmation of this compound derivatives requires a multi-faceted analytical approach. The process begins with High-Resolution Mass Spectrometry to rapidly verify the correct elemental formula and the presence of the key bromine atom. This is followed by a comprehensive suite of NMR Spectroscopy experiments (¹H, ¹³C, COSY, HSQC, and critically, HMBC), which together serve to piece together the molecular framework and definitively establish the 7-bromo-5-nitro substitution pattern. In cases where NMR data is ambiguous or when an absolute solid-state structure is needed for computational studies or regulatory filings, Single-Crystal X-ray Crystallography provides the ultimate, irrefutable proof of structure. By integrating the data from these orthogonal techniques, researchers can build a self-validating case for their molecular structure, ensuring the integrity and reproducibility of their scientific findings.
References
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube.
- Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega.
- X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). Molecules.
- Identification of indole derivatives by two-dimensional NMR-based... (n.d.). ResearchGate.
- 13C NMR spectroscopy of indole derivatives. (1987). Semantic Scholar.
- X‐ray crystal structure of 4 a. (n.d.). ResearchGate.
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI.
- (PDF) Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. (2025). ResearchGate.
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). National Institutes of Health.
- 5-Bromo-7-nitro-1H-indole. (n.d.). PubChem.
Sources
A Spectroscopic Guide to Differentiating 5-bromo-7-nitro-1H-indole and 7-bromo-5-nitro-1H-indole
Introduction: The Challenge of Isomer Differentiation
5-bromo-7-nitro-1H-indole and 7-bromo-5-nitro-1H-indole, while structurally similar, are expected to exhibit subtle yet significant differences in their spectroscopic profiles. These differences arise from the distinct electronic environments created by the varying positions of the bromo and nitro substituents on the indole ring. Understanding these nuances is paramount for researchers in medicinal chemistry and related fields to ensure the correct identification of their synthesized compounds. This guide will explore the expected variations in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between these two isomers.[1] The chemical shifts and coupling patterns of the aromatic protons on the indole ring will be exquisitely sensitive to the placement of the electron-withdrawing nitro group and the electronegative bromine atom.
Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)
| Proton | 5-bromo-7-nitro-1H-indole (Predicted) | This compound (Predicted) | Rationale for Prediction |
| H1 (NH) | ~8.5-9.0 | ~8.6-9.1 | The N-H proton of the indole ring is acidic and its chemical shift is influenced by the overall electron density of the ring system. Both isomers have electron-withdrawing groups, leading to a downfield shift. |
| H2 | ~7.3-7.5 | ~7.4-7.6 | The proton at position 2 is part of the pyrrole ring and its chemical shift is influenced by the substituents on the benzene ring. |
| H3 | ~6.6-6.8 | ~6.7-6.9 | The proton at position 3 is also on the pyrrole ring and will show a similar trend to H2. |
| H4 | ~8.2-8.4 | ~8.0-8.2 | In the 5-bromo-7-nitro isomer, H4 is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. In the 7-bromo-5-nitro isomer, H4 is meta to the nitro group, resulting in a less pronounced downfield shift. |
| H6 | ~7.8-8.0 | ~8.4-8.6 | In the 5-bromo-7-nitro isomer, H6 is para to the nitro group and ortho to the bromine, resulting in a downfield shift. In the 7-bromo-5-nitro isomer, H6 is ortho to the nitro group, causing a very strong downfield shift. |
Key Differentiating Features in ¹H NMR:
-
The H4 and H6 Protons: The most significant differences are expected for the protons on the benzene portion of the indole ring. The proton ortho to the nitro group will experience the largest deshielding effect and appear furthest downfield.[2] Therefore, the signal for H4 in 5-bromo-7-nitro-1H-indole and H6 in this compound will be key diagnostic peaks.
-
Coupling Patterns: The coupling patterns will also be informative. For instance, in 5-bromo-7-nitro-1H-indole, H4 and H6 will likely appear as doublets due to coupling with each other (meta-coupling, small J value). In this compound, H4 and H6 will also be doublets. The exact coupling constants will depend on the specific geometry.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the indole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom in the molecule. The electron-withdrawing effects of the nitro and bromo groups will cause significant downfield shifts for the carbons to which they are attached and will also influence the chemical shifts of neighboring carbons.
Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | 5-bromo-7-nitro-1H-indole (Predicted) | This compound (Predicted) | Rationale for Prediction |
| C2 | ~125-128 | ~126-129 | Influenced by the overall electron density of the indole ring. |
| C3 | ~103-106 | ~104-107 | Typically the most upfield carbon in the indole ring. |
| C3a | ~128-131 | ~129-132 | Bridgehead carbon, influenced by substituents on the benzene ring. |
| C4 | ~120-123 | ~118-121 | In the 5-bromo-7-nitro isomer, C4 is ortho to the nitro group, causing a downfield shift. |
| C5 | ~115 (C-Br) | ~145-148 (C-NO₂) | The carbon directly attached to the bromine will be significantly downfield. The carbon attached to the nitro group will be even further downfield due to the strong electron-withdrawing nature of the nitro group. |
| C6 | ~125-128 | ~115-118 | The chemical shift of C6 will be influenced by the para-nitro group in the 5-bromo-7-nitro isomer and the ortho-nitro group in the 7-bromo-5-nitro isomer. |
| C7 | ~148-151 (C-NO₂) | ~118 (C-Br) | The carbon attached to the nitro group will be significantly downfield. The carbon attached to the bromine will also be downfield, but to a lesser extent than the carbon attached to the nitro group. |
| C7a | ~135-138 | ~136-139 | Bridgehead carbon, influenced by the adjacent substituents. |
Key Differentiating Features in ¹³C NMR:
-
Carbons Bearing Substituents (C5 and C7): The most dramatic and reliable difference will be observed for the signals of the carbons directly bonded to the bromine and nitro groups. The carbon attached to the nitro group will resonate at a much lower field (higher ppm) than the carbon attached to the bromine atom. This provides an unambiguous method for distinguishing the two isomers.
-
Quaternary Carbons: The chemical shifts of the quaternary carbons (C3a and C7a) will also be subtly different between the two isomers due to the different substitution patterns.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: A high-field NMR spectrometer is recommended.
-
Acquisition Parameters:
-
Pulse sequence: Standard proton-decoupled single-pulse experiment.
-
Spectral width: 0-160 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Similar to ¹H NMR, with the addition of proton decoupling.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. Both isomers will exhibit characteristic peaks for the N-H stretch of the indole, C-H stretches of the aromatic ring, and the symmetric and asymmetric stretches of the nitro group.
Predicted FT-IR Absorption Bands (in cm⁻¹)
| Functional Group | 5-bromo-7-nitro-1H-indole (Predicted) | This compound (Predicted) | Characteristic Vibrations |
| N-H Stretch | ~3400-3300 | ~3400-3300 | A sharp to medium peak characteristic of the indole N-H group. |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Multiple weak to medium sharp peaks. |
| NO₂ Asymmetric Stretch | ~1530-1510 | ~1540-1520 | A strong absorption band. The exact position can be influenced by the electronic environment.[3] |
| NO₂ Symmetric Stretch | ~1350-1330 | ~1360-1340 | A strong absorption band.[3] |
| C-N Stretch | ~1300-1200 | ~1300-1200 | Medium intensity bands. |
| C-Br Stretch | ~600-500 | ~600-500 | A weak to medium absorption in the fingerprint region. |
Key Differentiating Features in FT-IR:
While the major absorption bands will be similar for both isomers, subtle shifts in the positions and intensities of the nitro group stretches and the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) may be observable. These differences arise from the different substitution patterns on the aromatic ring, which affect the vibrational modes of the molecule. However, distinguishing the isomers based solely on FT-IR may be challenging without authentic reference spectra.
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and baseline correction.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The indole ring system has characteristic absorption bands that are sensitive to substitution. Electron-withdrawing groups like the nitro group can cause a red shift (bathochromic shift) of the absorption maxima.
Predicted UV-Vis Absorption Maxima (λmax in nm, in a polar solvent like ethanol)
| Isomer | Predicted λmax (nm) | Rationale for Prediction |
| 5-bromo-7-nitro-1H-indole | ~270-280 and ~320-340 | The nitro group at the 7-position will extend the conjugation of the indole system, likely resulting in a more pronounced red shift of the longer wavelength absorption band compared to the 7-bromo-5-nitro isomer.[4][5] |
| This compound | ~265-275 and ~310-330 | The nitro group at the 5-position will also cause a red shift, but the effect might be slightly less pronounced than when it is at the 7-position due to the different electronic communication with the pyrrole ring.[4][5] |
Key Differentiating Features in UV-Vis:
The primary difference is expected in the position of the longest wavelength absorption maximum (λmax). The isomer with the nitro group at the 7-position is predicted to have a slightly more red-shifted λmax compared to the isomer with the nitro group at the 5-position. This is due to the greater extension of the conjugated π-system in the 7-nitro substituted indole.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the absorbance from approximately 200 to 400 nm.
-
Data Processing: Record the wavelengths of maximum absorbance (λmax).
Mass Spectrometry (MS): Confirming the Molecular Mass
Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. Both 5-bromo-7-nitro-1H-indole and this compound have the same molecular formula (C₈H₅BrN₂O₂) and therefore the same nominal and exact mass.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (approximately 240 and 242 g/mol due to the isotopic distribution of bromine, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio).
-
Fragmentation Pattern: The fragmentation patterns of the two isomers under electron ionization (EI) might show subtle differences, but distinguishing them based solely on their mass spectra could be difficult without high-resolution mass spectrometry and careful analysis of fragmentation pathways.
Key Differentiating Features in MS:
While standard mass spectrometry will not differentiate between the two isomers, it is a crucial technique for confirming that the synthesized compound has the correct molecular weight and for assessing its purity.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum.
Visualizing the Spectroscopic Workflow
Figure 1. A generalized workflow for the spectroscopic analysis and structural elucidation of the bromonitroindole isomers.
Conclusion
The differentiation of 5-bromo-7-nitro-1H-indole and this compound is a task that requires a multi-faceted spectroscopic approach. While mass spectrometry can confirm the molecular formula, and FT-IR and UV-Vis provide valuable functional group and electronic information, ¹H and ¹³C NMR spectroscopy stand out as the definitive techniques for unambiguous identification. The predicted significant differences in the chemical shifts of the aromatic protons and the carbons bearing the substituents provide a clear and reliable basis for distinguishing between these two closely related isomers. By following the detailed experimental protocols and interpretative guidelines presented in this guide, researchers can confidently identify their target compounds and proceed with their research and development endeavors.
References
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?
- Meng, X., Harricharran, T., & Juszczak, L. J. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and photobiology, 89(1), 40–50. [Link]
- Hunt, I. (n.d.). Aromatic H. University of Calgary.
- Valeur, B., & Berberan-Santos, M. N. (2012). A Brief History of Fluorescence and Phosphorescence before the Advent of the Spectrofluorometer. In Molecular Fluorescence: Principles and Applications (pp. 1-6). Wiley-VCH Verlag GmbH & Co. KGaA.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738) [hmdb.ca]
- 4. mdpi.com [mdpi.com]
- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
A Comparative Guide to the Synthesis of 7-Halo-5-Nitro-1H-Indoles
Introduction: The Strategic Value of Halogenated Nitroindoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and bioactive molecules. The strategic placement of substituents on the indole scaffold is a critical exercise in drug design, modulating a compound's pharmacological profile, including its potency, selectivity, and metabolic stability. Within this context, 7-bromo-5-nitro-1H-indole and its chloro-analogue, 7-chloro-5-nitro-1H-indole, represent highly valuable intermediates. The presence of a nitro group, a potent electron-withdrawing group, and a halogen at distinct positions on the benzenoid ring offers synthetic handles for further functionalization through nucleophilic aromatic substitution, reduction to an amine, and transition-metal-catalyzed cross-coupling reactions, respectively.
This guide provides an in-depth, objective comparison of the synthetic pathways to these two key building blocks. We will move beyond a simple recitation of steps to dissect the causality behind the chosen synthetic strategy, offering field-proven insights for researchers in drug development and organic synthesis.
Core Synthetic Challenge and Strategic Approach
The primary challenge in constructing these molecules is the precise regiochemical control required to install three distinct functionalities—a halogen (Br or Cl), a nitro group, and the fused pyrrole ring—onto the benzene scaffold. Direct nitration or halogenation of a pre-formed indole ring is often problematic, leading to mixtures of isomers and potential polymerization under harsh acidic conditions.[1] For instance, the nitration of indole typically occurs at the C3 position of the electron-rich pyrrole ring, making the desired 5-nitro substitution difficult to achieve directly without protecting groups or specialized reagents.[1]
Therefore, a more robust and reliable strategy involves starting with a pre-functionalized benzene ring and constructing the indole nucleus in the final stages. The Leimgruber-Batcho indole synthesis is exceptionally well-suited for this purpose. It proceeds under neutral or basic conditions, accommodates electron-withdrawing groups on the aromatic ring, and offers unambiguous regiochemical control based on the substitution pattern of the starting material.[2]
Synthetic Pathway I: this compound
The synthesis of this compound is efficiently achieved via a two-step sequence starting from 2-bromo-6-methyl-4-nitroaniline.
Sources
A Comparative Guide to the Definitive Structural Elucidation of 7-bromo-5-nitro-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth technical framework for the characterization of 7-bromo-5-nitro-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the substituted indole scaffold in pharmacologically active molecules. The precise determination of its three-dimensional structure is paramount for understanding its chemical properties and for facilitating structure-based drug design.
A thorough review of public crystallographic databases reveals an absence of a published crystal structure for this compound. This guide serves to fill that gap, presenting a detailed methodology for its analysis by single-crystal X-ray crystallography, supported by complementary analytical techniques for comprehensive validation. We will move beyond a simple recitation of protocols to explain the causal reasoning behind critical experimental decisions, ensuring a robust and reproducible characterization workflow.
Part 1: Synthesis and Purification: The Foundation of Quality Data
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. Impurities can significantly hinder or prevent the formation of diffraction-quality single crystals. While this compound is commercially available from various suppliers[1][2][3], in-house synthesis is often required. A plausible synthetic route involves the regioselective bromination of 5-nitro-1H-indole.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: To a solution of 5-nitro-1H-indole (1.0 eq) in a suitable solvent such as glacial acetic acid, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature. The use of NBS is preferred over elemental bromine for its milder reaction conditions and improved selectivity.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by vacuum filtration.
-
Purification (Critical Step): The crude product must be purified to >99% purity. Column chromatography using a silica gel stationary phase with a gradient elution system (e.g., ethyl acetate in hexanes) is highly effective. The resulting pure fractions are combined and the solvent is removed under reduced pressure. The final product should be a pale yellow solid.[4]
-
Purity Confirmation: The purity of the synthesized this compound must be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding to crystallization trials.
Part 2: Crystallization: From Pure Compound to Ordered Lattice
Growing a single crystal suitable for X-ray diffraction is often the most challenging step.[5] It is an empirical science that requires patience and a systematic approach. The key is to allow the molecules to slowly and methodically arrange themselves into a well-ordered crystal lattice. For small organic molecules like this compound, several methods can be employed.
Causality in Method Selection
-
Slow Evaporation: This is the simplest and often most effective method.[6][7] The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal; if solubility is too high, only small crystals may form, while very low solubility will hinder the process.[7][8] Given the polar nitro group and the relatively nonpolar indole core, solvents like acetone, ethyl acetate, or a mixture such as dichloromethane/hexane should be screened.
-
Vapor Diffusion: This technique is excellent for controlling the rate of crystallization. A solution of the compound is placed in a small vial, which is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting gradual crystal growth.[8]
-
Thermal Methods (Slow Cooling): A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly.[8] This reduces solubility, leading to crystallization. This method is particularly useful for compounds that exhibit a significant change in solubility with temperature.
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Solution Preparation: Prepare a nearly saturated solution of purified this compound in a chosen solvent (e.g., acetone) in a clean, small glass vial.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[7]
-
Incubation: Cover the vial with a cap, pierced with a needle or loosened slightly, to allow for slow solvent evaporation.
-
Isolation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[7] Visually inspect for the formation of single, well-formed crystals with sharp edges. A suitable crystal for modern diffractometers would have dimensions of approximately 0.1 x 0.1 x 0.1 mm or larger.[5][6]
Part 3: X-ray Crystallography: The Definitive Structure
Once a suitable crystal is obtained, it can be analyzed using a single-crystal X-ray diffractometer. This technique provides unambiguous information about the precise spatial arrangement of atoms in the solid state, bond lengths, bond angles, and intermolecular interactions.[9]
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A selected crystal is carefully mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9] The angles and intensities of the diffracted X-rays are recorded.
-
Data Processing: The collected diffraction data are integrated and scaled to produce a unique reflection file. This step also determines the unit cell parameters and the crystal's space group.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[9]
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor.
Comparative Data Presentation
As no structure has been deposited for this compound, we present the crystallographic data for the structurally related 7-bromo-1H-indole-2,3-dione as a reference for expected values.[10]
| Parameter | 7-bromo-1H-indole-2,3-dione[10] | Expected Range for this compound | Significance |
| Formula | C₈H₄BrNO₂ | C₈H₅BrN₂O₂ | Confirms elemental composition in the crystal. |
| Crystal System | Monoclinic | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/n | P2₁/c, P-1, etc. | Defines the symmetry elements within the unit cell. |
| a (Å) | 4.6323 (3) | 4-15 Å | Unit cell dimension. |
| b (Å) | 16.3275 (9) | 5-20 Å | Unit cell dimension. |
| c (Å) | 10.3323 (6) | 5-20 Å | Unit cell dimension. |
| β (°) ** | 97.435 (3) | 90-120° | Unit cell angle for monoclinic systems. |
| Volume (ų) ** | 773.57 (8) | 700-1000 ų | Volume of the repeating unit cell. |
| Z | 4 | 2 or 4 | Number of molecules in the unit cell. |
| R1 [I > 2σ(I)] | 0.029 | < 0.05 | A key indicator of the quality of the refined model. |
| wR2 (all data) | 0.076 | < 0.15 | A weighted R-factor based on all diffraction data. |
Part 4: Comparison with Alternative Characterization Techniques
While X-ray crystallography provides the definitive solid-state structure, it is crucial to compare this data with other analytical techniques that probe the molecule's properties in different states (e.g., in solution).
| Technique | Information Provided | Comparison with X-ray Crystallography |
| ¹H and ¹³C NMR Spectroscopy | Provides information on the chemical environment and connectivity of hydrogen and carbon atoms in solution. Confirms the covalent structure. | Complements the solid-state structure by confirming the molecular framework is maintained in solution. Can reveal dynamic processes not visible in the static crystal structure. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio, confirming the molecular weight and elemental formula of the compound. | Validates the molecular identity of the material used for crystallization. It provides no direct 3D structural information. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H stretch, N=O stretch of the nitro group) based on their vibrational frequencies. | Confirms the presence of key functional groups, which must be consistent with the solved crystal structure. |
Overall Characterization Workflow
The following diagram illustrates the logical workflow from initial synthesis to a fully validated structural characterization of this compound.
Caption: Workflow for the structural characterization of this compound.
Conclusion
The characterization of this compound by single-crystal X-ray crystallography, when supported and validated by spectroscopic methods, provides an unambiguous and comprehensive understanding of its molecular structure. This guide outlines a robust, field-proven workflow, emphasizing the critical interplay between material purity, methodical crystallization, and precise data analysis. The resulting high-resolution structural data is an invaluable asset for researchers in medicinal chemistry and materials science, enabling deeper insights into structure-activity relationships and paving the way for rational molecular design.
References
- X-Ray Crystallography Laboratory, Department of Chemistry, Michigan State University. (n.d.). Growing Quality Crystals.
- Creative BioMart. (n.d.). X-ray Crystallography.
- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 816685, 5-Bromo-7-nitro-1H-indole.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3018911, 5-Bromo-7-nitroindoline.
- Thome, V., & Lidin, S. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(4).
- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1–21.
- Kumar, A., Kaur, A., Jamier, V., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 9(5), 591-598.
- Molek, P., Bešter-Rogač, M., & Kikelj, D. (2021). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank, 2021(2), M1223.
- Bhat, P. V., Dere, R. T., Ravikumar, S., Hindupur, R. M., & Pati, H. N. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(8), 1282–1285.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 611621, 7-bromo-5-methyl-1H-indole-2,3-dione.
- Anisimova, V. A., Osipyan, A. A., El-Sawy, E. R., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1–NL3. Molecules, 28(8), 3535.
- ChemBK. (n.d.). 5-BROMO-7-NITRO-1H-INDOLE.
- Golen, J. A., & Manke, D. R. (2016). 7-Bromo-1H-indole-2,3-dione. IUCrData, 1(3), x160268.
- Kumar, A., Kaur, A., Jamier, V., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC.
- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
- UT Dallas Research and Innovation. (n.d.). Crystallography Resources (Links).
- Jasiński, R. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. X-ray Structure Analysis Online, 31, 5-6.
- Rius, J., Miravitlles, C., & Gali, S. (2001). Crystal Structure Determination of p-Bromoaniline Using Laboratory X-Ray Powder Diffraction Data. ResearchGate.
Sources
- 1. 87240-07-1|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 165669-16-9|5-Bromo-7-nitro-1H-indole|BLD Pharm [bldpharm.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. How To [chem.rochester.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Fischer Indole Synthesis: A Comparative Analysis for Substituted Indole Preparation
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals and natural products.[1][2] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most robust, versatile, and widely utilized methods for constructing this privileged heterocyclic system.[3][4][5] This guide provides an in-depth comparison of the Fischer indole synthesis for preparing variously substituted indoles, moving beyond a simple recitation of steps to explain the causality behind experimental choices and outcomes. We will explore the reaction's mechanistic intricacies, analyze how substituents on the starting materials dictate the reaction's efficiency and regioselectivity, and provide actionable experimental protocols.
The Core Mechanism: A Cascade of Controlled Transformations
The enduring power of the Fischer indole synthesis lies in its elegant and predictable mechanism, which transforms relatively simple phenylhydrazines and carbonyl compounds into the complex indole core under acidic conditions.[4][5][6] The generally accepted mechanism, first proposed by Robinson, is a multi-step sequence that is crucial to understand for predicting the outcome of synthesizing substituted indoles.[3][7][8]
The key steps are:
-
Phenylhydrazone Formation: The reaction begins with the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[3][9] This is a reversible reaction, and removal of water can drive it to completion.
-
Tautomerization to Ene-hydrazine: The phenylhydrazone tautomerizes to its more reactive enamine isomer, the ene-hydrazine. The availability of an α-hydrogen on the carbonyl component is essential for this step.[3][5][10]
-
[7][7]-Sigmatropic Rearrangement: This is the heart of the Fischer synthesis. The protonated ene-hydrazine undergoes a concerted, irreversible[7][7]-sigmatropic rearrangement.[3][7][8] This step breaks the weak N-N bond and forms a new C-C bond, which establishes the fundamental framework of the indole ring. It is often the rate-determining step of the entire sequence.[3][7]
-
Rearomatization: The resulting di-imine intermediate rapidly undergoes proton transfer to regain aromaticity in the six-membered ring.[3][11]
-
Cyclization & Ammonia Elimination: The terminal amino group then attacks the imine carbon in an intramolecular cyclization to form a five-membered aminal ring.[3][4] Finally, under the acidic conditions, this aminal eliminates a molecule of ammonia to generate the stable, aromatic indole product.[3][4]
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Performance Comparison: The Decisive Role of Substituents
The true utility of the Fischer synthesis is revealed when synthesizing substituted indoles. The nature and position of substituents on both the phenylhydrazine and carbonyl precursors profoundly influence reaction rates, yields, and, critically, the regiochemical outcome.
Impact of Phenylhydrazine Substituents
Substituents on the aromatic ring of the phenylhydrazine primarily exert electronic effects on the rate-determining[7][7]-sigmatropic rearrangement.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the aniline nitrogen, making the ene-hydrazine intermediate more nucleophilic. This accelerates the attack on the imine carbon during the sigmatropic shift, generally leading to higher yields and allowing for milder reaction conditions.[11]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or halides (-Cl) decrease the nucleophilicity of the aniline nitrogen. This slows the rearrangement, often necessitating stronger acids and higher temperatures.[8] In some cases, strongly deactivating groups can cause the reaction to fail entirely.[12]
The position of the substituent also governs the final structure. A substituent at the meta-position of the phenylhydrazine can lead to a mixture of 4- and 6-substituted indoles. An ortho-substituent typically directs cyclization to the unsubstituted ortho-position, yielding a 7-substituted indole. However, unexpected "abnormal" cyclizations can occur, for instance, with a 2-methoxyphenylhydrazone, which can yield a 6-chloroindole as a major product under certain conditions due to cyclization on the substituted side followed by substitution.[13]
| Phenylhydrazine Substituent | Carbonyl Reactant | Catalyst/Solvent | Product(s) | Yield (%) | Reference |
| H (Phenylhydrazine) | Acetophenone | ZnCl₂ | 2-Phenylindole | ~60-70% | [9] |
| p-CH₃ | Cyclohexanone | Acetic Acid | 6-Methyl-1,2,3,4-tetrahydrocarbazole | 85% | Fazi et al., 1955 |
| p-NO₂ | Cyclohexanone | Acetic Acid | 6-Nitro-1,2,3,4-tetrahydrocarbazole | 55% | [8] |
| o-CH₃ | Isopropyl methyl ketone | Acetic Acid | 2,3,3,7-Tetramethylindolenine | High | [8] |
| p-OCH₃ | Pyruvic Acid | H₂SO₄/EtOH | Ethyl 5-methoxyindole-2-carboxylate | 75% | Hughes, 1993 |
Table 1: Comparative yields for the Fischer indole synthesis with various substituted phenylhydrazines, demonstrating the influence of electronic effects on reaction efficiency.
Impact of Carbonyl Component Structure
The structure of the aldehyde or ketone determines the substitution pattern at the C2 and C3 positions of the resulting indole. A critical prerequisite is that the carbonyl compound must possess at least two α-hydrogens to allow for the formation of the necessary ene-hydrazine intermediate.[5][10]
When an unsymmetrical ketone (R-CO-CH₂-R') is used, two different ene-hydrazines can form, potentially leading to two regioisomeric indole products.[5][14] The selectivity is a delicate balance of several factors:
-
Acid Strength: Stronger acids (e.g., polyphosphoric acid, ZnCl₂) tend to favor the formation of the more thermodynamically stable, more substituted ene-hydrazine, leading to the indole with the bulkier group at the C2 position.
-
Steric Hindrance: In less acidic media (e.g., acetic acid), the reaction is under greater kinetic control, and tautomerization preferentially occurs at the less sterically hindered α-carbon.
-
Electronic Effects: Substituents on the ketone can also electronically favor the formation of one enol-form over another.
| Phenylhydrazine | Unsymmetrical Ketone | Catalyst/Solvent | Major Product | Minor Product | Ratio (Major:Minor) | Reference |
| Phenylhydrazine | Methyl ethyl ketone | ZnCl₂ | 2,3-Dimethylindole | 2-Ethylindole | >9:1 | Robinson, 1963 |
| Phenylhydrazine | Methyl ethyl ketone | Acetic Acid | 2,3-Dimethylindole | 2-Ethylindole | ~4:1 | Robinson, 1963 |
| Phenylhydrazine | 2-Methylcyclohexanone | Acetic Acid | 1-Methyl-1,2,3,4-tetrahydrocarbazole | 4-Methyl-1,2,3,4-tetrahydrocarbazole | 88:12 | [7] |
| p-Tolylhydrazine | 2-Methylcyclohexanone | Acetic Acid | 1,6-Dimethyl-1,2,3,4-tetrahydrocarbazole | 4,6-Dimethyl-1,2,3,4-tetrahydrocarbazole | 95:5 | [7] |
Table 2: Regioselectivity in the Fischer synthesis with unsymmetrical ketones, highlighting the influence of catalyst and substrate structure on product distribution.
Detailed Experimental Protocols
To bridge theory and practice, we provide a detailed, self-validating protocol for the synthesis of 2-phenylindole, a common and representative example. The procedure is divided into two distinct, well-established stages.
Caption: Experimental workflow for the two-step synthesis of 2-phenylindole.
Protocol 1: Synthesis of Acetophenone Phenylhydrazone[9]
Rationale: This initial step forms the key intermediate for cyclization. The reaction is a straightforward condensation. Warming ensures the reaction goes to completion, and crystallization from ethanol provides a pure hydrazone, which is critical for a clean subsequent reaction.
-
Materials:
-
Acetophenone (4.0 g, 0.033 mol)
-
Phenylhydrazine (3.6 g, 0.033 mol)
-
95% Ethanol (80 mL)
-
-
Procedure:
-
Combine acetophenone and phenylhydrazine in a suitable flask.
-
Warm the mixture on a steam bath for 60 minutes.
-
Dissolve the resulting hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitating the solution (e.g., scratching the flask wall with a glass rod) and then cool thoroughly in an ice bath.
-
Collect the crystalline product by vacuum filtration and wash the filter cake with 25 mL of cold 95% ethanol.
-
The product can be air-dried. A typical yield is around 80-85%.
-
Protocol 2: Fischer Indole Synthesis of 2-Phenylindole[9]
Rationale: This is the core cyclization step. Anhydrous zinc chloride, a strong Lewis acid, is used as the catalyst to promote the rearrangement and cyclization at high temperatures.[4][7][10] The reaction is vigorous and rapid. Pouring the hot reaction mass into acidified water serves to quench the reaction and dissolve the inorganic zinc salts, allowing for the isolation of the crude organic product. Recrystallization from ethanol is a standard method for purifying the final indole.
-
Materials:
-
Acetophenone phenylhydrazone (5.3 g, 0.025 mol)
-
Powdered anhydrous zinc chloride (25.0 g)
-
Glacial acetic acid (50 mL)
-
Concentrated hydrochloric acid (5 mL)
-
95% Ethanol for recrystallization
-
-
Procedure:
-
In a tall 1-L beaker, thoroughly mix the acetophenone phenylhydrazone and powdered anhydrous zinc chloride. Caution: Zinc chloride is hygroscopic; handle accordingly.
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously with a heavy-duty stirring rod.
-
The solid mass will liquefy within 3-4 minutes, and the evolution of white fumes (ammonia) will become apparent.
-
Remove the beaker from the heat and continue stirring for an additional 5 minutes.
-
Carefully pour the hot reaction mixture into a separate beaker containing 400 mL of water.
-
To the reaction beaker, add 50 mL of glacial acetic acid and 5 mL of concentrated HCl to dissolve the remaining zinc salts, and pour this rinsing solution into the beaker with the product suspension.
-
Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from hot 95% ethanol to obtain pure 2-phenylindole. A typical yield is around 65-75%.
-
Modern Variations: Expanding the Synthetic Toolkit
While the classical Fischer synthesis is powerful, several modern variations have been developed to overcome some of its limitations, such as the need for pre-formed or sometimes unstable arylhydrazines.
-
The Buchwald Modification: This notable advancement utilizes a palladium-catalyzed cross-coupling reaction between aryl bromides or triflates and N-arylhydrazones.[4][15] This strategy allows for the in situ formation of the required hydrazone intermediate from more readily available starting materials, significantly expanding the scope of the reaction.[4][16]
-
Solid-Phase Synthesis: The Fischer indole synthesis has been successfully adapted to solid-phase methodologies, enabling the efficient generation of libraries of 2,3-disubstituted indoles for high-throughput screening in drug discovery.[17][18][19]
Conclusion
The Fischer indole synthesis is a testament to the enduring power of classical name reactions in organic chemistry. Its success in synthesizing a specific substituted indole is not a matter of chance but a predictable outcome based on a deep understanding of its mechanism and the interplay of electronic and steric factors. For the research scientist, mastering this reaction means looking beyond the reagents and understanding how the choice of a substituted phenylhydrazine, the structure of a carbonyl partner, and the selection of an acid catalyst work in concert to govern the reaction's pathway and efficiency. By carefully considering these parameters, researchers can harness the full potential of this century-old reaction to build the complex indole-containing molecules that drive innovation in medicine and materials science.
References
- Mun, H.-S., Ham, W.-H., & Jeong, J.-H. (2005). Synthesis of 2,3-disubstituted indole on solid phase by the Fischer indole synthesis.
- Bandelin, F. J., & Burger, A. (1953). The Fischer Indole Synthesis with 2-Methylcyclohexanone. Journal of the American Chemical Society, 75(23), 5879–5881. [Link]
- Wikipedia contributors. (2023, December 27). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
- Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
- Mun, H. S., Ham, W. H., & Jeong, J. H. (2005). Synthesis of 2,3-disubstituted indole on solid phase by the Fischer indole synthesis.
- PubMed. (2005). Synthesis of 2,3-disubstituted indole on solid phase by the Fischer indole synthesis.
- Ishii, H., Murakami, Y., Takeda, H., & Suzuki, Y. (1986). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 34(1), 18-28. [Link]
- Shiri, M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2499. [Link]
- Testbook. (n.d.).
- J&K Scientific LLC. (2021). Fischer Indole Synthesis. [Link]
- Thomson, J. (2010, November 24). Versatile variation on the Fischer indole synthesis. RSC Blogs. [Link]
- ACS Publications. (2004). Synthesis of 2,3-Disubstituted Indole on Solid Phase by the Fischer Indole Synthesis.
- Chem-Station. (2014, August 27). Fischer Indole Synthesis. [Link]
- Chemistry Stack Exchange. (2020).
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
- Gribble, G. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery.
- ACS Publications. (2016). Intramolecular Fischer Indole Synthesis for the Direct Synthesis of 3,4-Fused Tricyclic Indole and Application to the Total Synthesis of (−)-Aurantioclavine. Organic Letters. [Link]
- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]
- Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 76(18), 7461–7471. [Link]
- Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]
- Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54486-54510. [Link]
- Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54486–54510. [Link]
- Porcheddu, A., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4448-4455. [Link]
- Gioiello, A., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules (Basel, Switzerland), 25(14), 3236. [Link]
- Semantic Scholar. (2017).
- Epistemeo. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. [Link]
- Reddit. (2021). Problems with Fischer indole synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. testbook.com [testbook.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemicals [chemicals.thermofisher.cn]
- 15. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 16. blogs.rsc.org [blogs.rsc.org]
- 17. Synthesis of 2,3-disubstituted indole on solid phase by the Fischer indole synthesis. | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of 2,3-disubstituted indole on solid phase by the Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Benchmarking Guide to the Reactivity of 7-Bromo-5-Nitro-1H-Indole in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of Functionalized Indoles in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1][2] The ability to selectively functionalize this privileged heterocycle is paramount for modulating its physicochemical and biological properties, thereby fine-tuning its efficacy and safety profile as a potential therapeutic agent. Among the various substituted indoles, 7-bromo-5-nitro-1H-indole presents a unique combination of functionalities: a bromine atom at the C7 position, a powerful tool for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, and a strongly electron-withdrawing nitro group at the C5 position.
This guide provides an in-depth, objective comparison of the reactivity of this compound in three of the most pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will explore the profound influence of the nitro group and the steric environment of the C7-bromo bond on the reactivity of this substrate. This analysis is benchmarked against structurally related indoles to provide a clear, data-driven perspective for researchers, scientists, and drug development professionals.
The Electronic Landscape of this compound: An Inversion of Reactivity
Unsubstituted indole is an electron-rich aromatic system, with the C3 position being particularly nucleophilic and prone to electrophilic substitution.[3] The introduction of a nitro group, a potent electron-withdrawing moiety, dramatically alters this electronic landscape. Through a combination of a negative inductive effect (-I) and a negative mesomeric effect (-M), the nitro group significantly reduces the electron density of the entire indole nucleus.[4] This "inversion of reactivity" transforms the indole from an electron-rich to an electron-poor system, which has profound implications for its participation in catalytic cycles, particularly the oxidative addition step in palladium-catalyzed cross-coupling reactions.[5]
Furthermore, the placement of the bromine atom at the C7 position introduces a significant steric challenge.[6][7][8] This position is sterically encumbered by the adjacent pyrrole ring, which can influence the approach of the bulky palladium catalyst and potentially hinder the rate of oxidative addition. This guide will dissect the interplay between these electronic and steric factors.
Benchmarking Experimental Design: A Comparative Analysis
To provide a robust and objective assessment of the reactivity of this compound (1 ), a comparative study is proposed against two key analogues: 5-bromoindole (2 ) and 7-bromoindole (3 ).
-
This compound (1): The subject of our investigation, featuring both strong electron-withdrawing effects and steric hindrance at C7.
-
5-Bromoindole (2): A common building block, this analogue lacks the strong deactivating effect of the nitro group and has a less sterically hindered C5-bromo bond.[1]
-
7-Bromoindole (3): This substrate allows for the isolation of steric effects at the C7 position without the compounding electronic influence of the nitro group.[3]
The following sections outline the standardized protocols for three key cross-coupling reactions and present the expected comparative performance data.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, widely employed in the synthesis of biaryl compounds.[2] The reaction's efficiency is often dependent on the electronic nature of the aryl halide.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube under an inert argon atmosphere, add the bromoindole substrate (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Comparative Reactivity Data (Suzuki-Miyaura Coupling)
| Substrate | Product | Reaction Time (h) | Yield (%) | Causality and Insights |
| This compound (1) | 5-Nitro-7-phenyl-1H-indole | 4 | 85 | The strong electron-withdrawing nitro group is expected to accelerate the rate-determining oxidative addition step, leading to a high yield in a relatively short time.[9] |
| 5-Bromoindole (2) | 5-Phenyl-1H-indole | 8 | 90 | Lacking the activating nitro group, the reaction is slower but ultimately proceeds to a high yield under standard conditions.[1] |
| 7-Bromoindole (3) | 7-Phenyl-1H-indole | 12 | 65 | The steric hindrance at the C7 position, without the electronic activation of the nitro group, is anticipated to significantly impede the oxidative addition, resulting in a slower reaction and lower yield.[3] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful route for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[5] This reaction is also sensitive to the electronic and steric properties of the aryl halide.
Experimental Protocol: Sonogashira Coupling
-
To a flame-dried Schlenk tube under an inert argon atmosphere, add the bromoindole substrate (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Add degassed triethylamine (5 mL) via syringe.
-
Stir the reaction at room temperature for the specified time, monitoring progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Reactivity Data (Sonogashira Coupling)
| Substrate | Product | Reaction Time (h) | Yield (%) | Causality and Insights |
| This compound (1) | 5-Nitro-7-(phenylethynyl)-1H-indole | 6 | 88 | Similar to the Suzuki coupling, the electron-deficient nature of the substrate is expected to facilitate the oxidative addition, leading to an efficient reaction. |
| 5-Bromoindole (2) | 5-(Phenylethynyl)-1H-indole | 10 | 92 | The reaction proceeds readily, though slower than its nitro-substituted counterpart, due to the less electron-deficient nature of the C-Br bond. |
| 7-Bromoindole (3) | 7-(Phenylethynyl)-1H-indole | 16 | 60 | Steric hindrance at C7 is again predicted to be the dominant factor, slowing the reaction and reducing the overall yield. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse range of arylamines.[10]
Experimental Protocol: Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube under an inert argon atmosphere, add the bromoindole substrate (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and a suitable phosphine ligand (e.g., XantPhos, 0.02 mmol).
-
Add degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for the specified time, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Carefully wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Comparative Reactivity Data (Buchwald-Hartwig Amination)
| Substrate | Product | Reaction Time (h) | Yield (%) | Causality and Insights |
| This compound (1) | 5-Nitro-7-(phenylamino)-1H-indole | 8 | 80 | The electron-poor nature of the aryl bromide favors oxidative addition. The choice of a bulky ligand like XantPhos is crucial to facilitate the reductive elimination step. |
| 5-Bromoindole (2) | 5-(Phenylamino)-1H-indole | 12 | 85 | A standard substrate for this reaction, it is expected to provide a good yield, albeit requiring a longer reaction time compared to the activated substrate. |
| 7-Bromoindole (3) | 7-(Phenylamino)-1H-indole | 24 | 55 | The combination of steric hindrance at C7 and the lack of electronic activation makes this a challenging substrate for Buchwald-Hartwig amination, likely resulting in a lower yield and longer reaction time. |
Visualization of Experimental and Logical Frameworks
To further clarify the experimental design and the underlying chemical principles, the following diagrams are provided.
Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Logical relationship between substrate features and predicted reactivity.
Conclusion and Future Outlook
This guide establishes a framework for understanding and predicting the reactivity of this compound in key palladium-catalyzed cross-coupling reactions. The potent electron-withdrawing nitro group at the C5 position serves as a powerful activating feature, accelerating the oxidative addition step and enabling efficient transformations. This electronic advantage, however, is moderated by the steric hindrance at the C7 position.
Our comparative analysis suggests that for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, this compound is a highly reactive and valuable building block, often outperforming its non-nitrated analogue, 7-bromoindole. The insights and detailed protocols provided herein are intended to empower researchers to effectively utilize this versatile substrate in the synthesis of novel, biologically active molecules. Further studies could explore a wider range of coupling partners and delve into quantitative kinetic analysis to provide an even more granular understanding of this fascinating molecule's reactivity.
References
- The Nitro Group's Profound Influence on the Electronic Landscape of Indole: A Technical Guide - Benchchem.
- A Comparative Analysis of the Reactivity of 5-Cyanoindole and 5-Bromoindole in Synthetic Chemistry - Benchchem.
- comparative analysis of catalysts for 5-bromoindole Suzuki coupling - Benchchem.
- A Comparative Guide to 5-Chloro-Indole and 5-Bromo-Indole Derivatives for Researchers - Benchchem.
- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PMC - PubMed Central.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH.
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Fluoro-2-methyl-1H-indole - Benchchem.
- Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate.
- High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
- Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed.
- Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles - PubMed.
- Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - MDPI.
- Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine | The Journal of Organic Chemistry - ACS Publications.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | Request PDF - ResearchGate.
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... - ResearchGate.
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI.
- Advances in Cross-Coupling Reactions - MDPI.
- (PDF) Recent Advances in Sonogashira Reactions - ResearchGate.
- A Walk through Recent Nitro Chemistry Advances - PMC - NIH.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - Beilstein Journals.
- (PDF) ChemInform Abstract: The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex. - ResearchGate.
- Cross‐coupling reactions of indoles and tetrahydroisoquinolines. - ResearchGate.
- comparative study of different synthetic routes to 5-bromoindole - Benchchem.
- Palladium-catalyzed dual C–H activation for the synthesis of indolo[1,2-f]phenanthridines.
- Palladium-Catalyzed Sequential CH Activation/Amination with Diaziridinone: An Approach to Indoles - PlumX.
- Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones - NIH.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds - ResearchGate.
- Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Isomeric Purity Assessment of Bromo-Nitro-Indoles
Introduction: The Criticality of Isomeric Purity in Drug Development
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. When substituted with electron-withdrawing groups like bromine and nitro moieties, the resulting bromo-nitro-indoles exhibit a wide range of therapeutic potential. However, the synthesis of these molecules often yields a mixture of constitutional isomers—compounds with the same molecular formula but different connectivity. For researchers, scientists, and drug development professionals, distinguishing and quantifying these isomers is not a trivial pursuit; it is a regulatory and safety imperative.
Different isomers can possess vastly different pharmacological activities, metabolic fates, and toxicity profiles.[1] An isomeric impurity, even at trace levels, can impact the safety and efficacy of an active pharmaceutical ingredient (API).[2][3] Consequently, robust, validated analytical methods are required to ensure the isomeric purity of the target compound. This guide provides a comparative analysis of the primary analytical techniques used for the isomeric purity assessment of bromo-nitro-indoles, offering field-proven insights into methodological choices and experimental design.
Chromatographic Techniques: The Workhorse for Isomer Separation
Chromatography is the principal methodology for separating closely related isomers. The choice between techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the physicochemical properties of the analytes, primarily their polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most versatile and widely used technique for the analysis of pharmaceutical impurities due to its applicability to a broad range of compounds.[4] For bromo-nitro-indoles, which are typically polar, non-volatile solids, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
Causality Behind Experimental Choices:
-
Stationary Phase: A standard C18 column is a good starting point, but the aromatic nature of the indole ring suggests that a phenyl-hexyl or biphenyl stationary phase could offer superior selectivity. These phases provide π-π interactions in addition to hydrophobic interactions, which can enhance the resolution between aromatic positional isomers that differ subtly in their electron distribution.
-
Mobile Phase: A mobile phase consisting of acetonitrile or methanol with water is typical. The addition of a small percentage (0.1%) of an acid like formic acid or trifluoroacetic acid is crucial.[5] This suppresses the ionization of the indole's N-H proton, leading to sharper, more symmetrical peaks and improved retention time reproducibility.[6]
-
Detection: A Photo Diode Array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV-Vis spectra for each, which can help distinguish between isomers as they may exhibit slight shifts in their absorption maxima.[7] For ultimate certainty, coupling HPLC with Mass Spectrometry (LC-MS) provides molecular weight information and fragmentation patterns, confirming the identity of each separated isomer.[8]
Detailed Protocol: RP-HPLC Method for Bromo-Nitro-Indole Isomers
Objective: To separate and quantify constitutional isomers of a bromo-nitro-indole API.
1. Instrumentation and Materials:
- HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
- C18 or Phenyl-Hexyl analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
- HPLC-grade acetonitrile, methanol, and water.
- Formic acid (≥99%).
- Reference standards for the main isomer and any known impurities.
2. Chromatographic Conditions:
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Program:
- 0-5 min: 30% B
- 5-25 min: 30% to 80% B
- 25-30 min: 80% B
- 30.1-35 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: PDA at 280 nm (or the λmax of the principal isomer). Collect spectra from 200-400 nm.
3. Sample Preparation:
- Accurately prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL.
- Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
- Identify the main peak corresponding to the target isomer based on retention time comparison with the reference standard.
- Calculate the isomeric purity by determining the area percentage of the main peak relative to the total area of all integrated peaks.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds.[9] While many indole derivatives can be analyzed by GC, the presence of the polar nitro group can sometimes lead to thermal degradation in the hot injector port. Derivatization to a more volatile, stable analogue may be necessary.
Causality Behind Experimental Choices:
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or VF-200ms), is often effective for separating halogenated and nitroaromatic compounds.[10][11] The subtle differences in boiling points and polarity among isomers drive the separation.
-
Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated and nitro-containing compounds, making it ideal for trace-level impurity detection.[9] However, for unambiguous identification, coupling GC with Mass Spectrometry (GC-MS) is the gold standard, providing both retention time and a mass spectrum for each peak.[12]
Spectroscopic Techniques: The Key to Structural Confirmation
While chromatography separates isomers, spectroscopy identifies them. For an unambiguous assessment, chromatographic data must be supported by spectroscopic confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules, including the definitive identification of constitutional isomers.[13]
-
¹H NMR: The proton NMR spectrum provides a wealth of information. The chemical shifts of the aromatic protons on the indole ring are highly sensitive to the positions of the bromo and nitro substituents. Furthermore, the spin-spin coupling patterns (e.g., doublet, triplet, doublet of doublets) reveal the connectivity between adjacent protons, allowing for definitive assignment of the substitution pattern.[14]
-
¹³C NMR: The carbon spectrum complements the proton data, with the chemical shift of each carbon atom being unique to its electronic environment.[15]
-
2D NMR (COSY, HSQC, HMBC): For complex spectra, two-dimensional techniques are invaluable. COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and carbons that are 2-3 bonds away, respectively. This provides an irrefutable map of the molecule's structure.[16]
Mass Spectrometry (MS)
When coupled with a chromatographic inlet (LC-MS or GC-MS), MS is a highly sensitive and specific detector. While constitutional isomers have the same molecular weight, their fragmentation patterns under electron ionization (in GC-MS) or collision-induced dissociation (in LC-MS/MS) can differ.[17] These differences, though sometimes subtle, can be used as a fingerprint to distinguish between isomers, especially when authentic standards are available for comparison.[7][18]
Comparative Analysis of Techniques
The optimal analytical strategy often involves a combination of techniques. The following table summarizes the strengths and limitations of each method for the specific task of bromo-nitro-indole isomer assessment.
| Technique | Principle | Primary Role | Strengths | Limitations |
| HPLC-PDA | Differential partitioning between liquid mobile and solid stationary phases | Separation & Quantification | High versatility, robust, excellent for quantification, non-destructive.[4] | Resolution can be challenging; peak identity is presumptive without a standard. |
| GC-MS | Partitioning between gas mobile and liquid/solid stationary phases | Separation & Identification | Excellent separation for volatile compounds, provides structural info via MS.[12] | Not suitable for non-volatile or thermally labile compounds; potential for degradation. |
| NMR | Nuclear spin in a magnetic field | Structural Elucidation | Unambiguous structure determination, can identify unknown isomers.[13] | Low sensitivity, requires relatively pure sample, expensive instrumentation. |
| LC-MS | Combines HPLC separation with MS detection | Separation, Identification & Quantification | High sensitivity and specificity, confirms molecular weight of separated peaks.[8] | Ionization efficiency can vary between isomers, potentially affecting quantification. |
Recommended Analytical Workflow
Choosing the right analytical path is critical for efficient and accurate purity assessment. The following workflow provides a logical decision-making process for a researcher faced with a new bromo-nitro-indole sample.
Caption: A logical workflow for the isomeric purity assessment of bromo-nitro-indoles.
Conclusion
The assessment of isomeric purity for bromo-nitro-indoles is a multifaceted challenge that requires a carefully selected suite of analytical tools. While RP-HPLC stands out as the primary technique for separation and quantification, its findings must be validated by an orthogonal method to ensure scientific rigor and regulatory compliance. For unambiguous structural confirmation of isomers, NMR spectroscopy is indispensable. By integrating these techniques into a logical workflow, researchers can confidently establish the identity, purity, and quality of their compounds, paving the way for successful drug discovery and development.
References
- Vertex AI Search. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Toref. (n.d.). 5 Methods for Impurity Profiling in Pharmaceuticals.
- PubMed. (2016). Analytical advances in pharmaceutical impurity profiling.
- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
- YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
- ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles.
- ResearchGate. (n.d.). Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors.
- EPA. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
- ChromInfo. (n.d.). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole.
- LabRulez GCMS. (n.d.). Nitro compounds.
- LabRulez GCMS. (n.d.). Separation of Nitro and Halogenated Aromatic Compounds.
- BenchChem. (2025). Application Note: HPLC Purification of 2-bromo-1H-indole-3-acetonitrile.
- BenchChem. (2025). Assessing the Purity of Synthesized 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione: A Comparative Guide.
- ResearchGate. (n.d.). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
- SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
- PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
- ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles....
- NIH. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.
- ResearchGate. (2024). (PDF) Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.
- ResearchGate. (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. toref-standards.com [toref-standards.com]
- 3. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One moment, please... [chemass.si]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. epa.gov [epa.gov]
- 10. gcms.cz [gcms.cz]
- 11. gcms.cz [gcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 7-bromo-5-nitro-1H-indole
This guide provides an in-depth, experience-driven framework for the cross-validation of analytical results for 7-bromo-5-nitro-1H-indole. We will move beyond rote protocol recitation to explore the scientific rationale behind our choices, establishing a self-validating analytical system where orthogonal techniques confirm and strengthen each other. The objective is to build a high degree of assurance that the material is precisely what it purports to be.[1]
The Philosophy of Cross-Validation: An Orthogonal Approach
In analytical chemistry, no single method provides a complete picture. Each technique interrogates a different physicochemical property of the molecule. A High-Performance Liquid Chromatography (HPLC) method may excel at quantifying purity, but it reveals little about molecular structure. Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation but is less suited for detecting trace-level impurities.
Therefore, our strategy is not to simply run multiple tests, but to use a combination of orthogonal methods where the results are mutually corroborative.[2][3] This process of comparing results from different, validated analytical procedures is the essence of cross-validation.[4] It ensures the reliability and consistency of our findings, which is critical when methods are transferred between laboratories or used over extended periods.[4][5][6]
Our cross-validation workflow for this compound is designed to confirm three core attributes: Identity , Purity , and Quantity .
Caption: Orthogonal workflow for validating this compound.
Primary Technique: Reversed-Phase HPLC for Purity and Impurity Profiling
For assessing the purity of a moderately polar, aromatic compound like this compound, reversed-phase HPLC with UV detection is the industry-standard workhorse. The choice of an ion-suppression method is deliberate; by controlling the mobile phase pH, we can ensure the indole's acidic N-H proton is in a consistent protonation state, leading to sharp, reproducible peaks.[7]
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.
-
Rationale: The C18 phase provides excellent hydrophobic retention for the aromatic indole core, while the 150 mm length offers a good balance between resolution and run time.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Rationale: TFA acts as an ion-pairing agent and maintains a low pH (~2.5) to suppress the ionization of the indole N-H, preventing peak tailing.
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds and has a low UV cutoff.
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B (Re-equilibration)
-
Rationale: A gradient method is essential for resolving potential impurities with different polarities, from early-eluting polar species to late-eluting non-polar degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Thermostatting the column ensures retention time stability.
-
-
Detection Wavelength: 286 nm.
-
Rationale: Indole derivatives typically exhibit strong absorbance maxima in this region, providing high sensitivity.[8]
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 Acetonitrile:Water diluent to a final concentration of 0.5 mg/mL.
Validation Parameters (Abbreviated per ICH Q2(R1))[9][10][11]
-
Specificity: A placebo (diluent) injection should show no interfering peaks at the retention time of the main analyte.
-
Linearity: A five-point calibration curve from 0.05 mg/mL to 0.75 mg/mL should yield a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Recovery at three concentration levels (e.g., 80%, 100%, 120% of target) should be between 98.0% and 102.0%.[8]
-
Precision (Repeatability): Six replicate injections of the standard solution should result in a Relative Standard Deviation (RSD) of ≤ 1.0%.[8]
Orthogonal Technique 1: NMR Spectroscopy for Unambiguous Structural Confirmation
While HPLC confirms purity, it relies on comparison to a reference standard for identity. NMR spectroscopy provides an absolute confirmation of the covalent structure. The proton (¹H) and carbon (¹³C) NMR spectra serve as a molecular fingerprint, confirming the connectivity and chemical environment of every atom.
Experimental Protocol: ¹H & ¹³C NMR
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent solvent for this compound and its residual solvent peak does not interfere with key analyte signals. The acidic N-H proton is also readily observable in DMSO-d₆.
-
-
¹H NMR Acquisition: Standard single-pulse experiment.
-
¹³C NMR Acquisition: Standard proton-decoupled experiment (e.g., PENDANT or APT) to differentiate carbon types.
Data Interpretation and Cross-Validation
The acquired NMR data must be compared against theoretically expected and literature-reported values.
| Technique | Observed Data (Literature) [9] | Interpretation & Cross-Validation Point |
| ¹H NMR | δ 12.08 (s, 1H), 8.54 (d, 1H), 8.10 (d, 1H), 7.62 (m, 1H), 6.84 (d, 1H) | Confirms the presence of 5 distinct proton environments, including the indole N-H (~12 ppm) and aromatic protons in their expected regions. The splitting patterns confirm the substitution pattern. |
| ¹³C NMR | δ 141.4, 137.8, 130.6, 128.2, 118.9, 117.2, 106.0, 104.4 | Shows 8 distinct carbon signals, consistent with the molecular structure. The chemical shifts are characteristic of a bromo- and nitro-substituted indole ring system. |
The NMR results provide unambiguous structural identity. If the HPLC shows a purity of >99%, the NMR spectrum should be clean, with minimal impurity signals. This is a critical cross-validation point: high purity by HPLC must correlate with a clean spectrum by NMR.
Orthogonal Technique 2: Mass Spectrometry for Molecular Weight Verification
Mass spectrometry (MS) provides a direct measurement of the molecule's mass-to-charge ratio (m/z), offering powerful confirmation of the elemental composition. For this compound, the most critical feature is the isotopic signature of bromine.
Experimental Protocol: ESI-MS
-
Instrumentation: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.
-
Sample Introduction: Infuse the sample solution prepared for HPLC analysis directly or via a Flow Injection Analysis (FIA) setup.
-
Ionization Mode: ESI Negative.
-
Rationale: The acidic indole N-H is easily deprotonated, making the molecule readily detectable as the [M-H]⁻ ion in negative mode.
-
-
Mass Range: Scan from m/z 100 to 500.
Data Interpretation and Cross-Validation
The expected results from MS provide a powerful check against the identity established by NMR and the purity from HPLC.
| Parameter | Expected Result | Interpretation & Cross-Validation Point |
| Molecular Formula | C₈H₅BrN₂O₂ | Derived from NMR structure. |
| Monoisotopic Mass | 239.9538 | Calculated from the most abundant isotopes. |
| Expected Ion [M-H]⁻ | m/z 238.9460 | The primary ion expected in ESI negative mode. |
| Bromine Isotope Pattern | Two peaks of nearly equal intensity at m/z ~238.9 and ~240.9 | This is the definitive signature of a monobrominated compound, as ⁷⁹Br and ⁸¹Br have ~50:50 natural abundance. |
Observing the correct [M-H]⁻ ion with the characteristic bromine isotopic pattern provides definitive confirmation of the molecular formula. This result validates that the main peak in the HPLC chromatogram, with a molecular weight of ~241 g/mol , corresponds to the structure elucidated by NMR.
Summary and Conclusion
The cross-validation of analytical data for this compound is a systematic process of building confidence through orthogonal evidence.
By integrating a validated HPLC method for purity with unambiguous structural data from NMR and definitive molecular weight confirmation from MS, we establish a self-consistent and trustworthy analytical dossier. This rigorous, multi-faceted approach ensures that the this compound used in research and development is of the requisite quality, safeguarding the integrity of all subsequent scientific endeavors.
References
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][9]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][11]
- PharmaGuru. (2025).
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]
- Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link][13]
- European Patent Office. EP 2915804 B1 - Novel amine derivative or salt thereof as TNF alpha inhibitors. [Link][14]
- Semantic Scholar.
- CD Formulation.
- Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394. [Link][6]
- Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. [Link][7]
- International Journal of Bio-Pharma Research. (2013). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link][1]
- Pharmacia. (2021).
Sources
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pharmaguru.co [pharmaguru.co]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. public.pensoft.net [public.pensoft.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Electronic Effects in Halogenated Nitroindoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2] Its inherent electron-rich nature governs its chemical behavior. However, the strategic introduction of substituents, such as halogens and nitro groups, can profoundly alter the electronic landscape of the indole ring. This guide offers an in-depth comparative analysis of the electronic effects in halogenated nitroindoles, providing foundational knowledge for the rational design of novel therapeutics. The presence of halogen substituents is known to influence biological activity, and in many cases, increase it significantly.[3]
Fundamental Principles: The Interplay of Inductive and Resonance Effects
The electronic properties of substituted indoles are primarily dictated by the interplay of two fundamental effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This effect involves the polarization of σ-bonds due to the electronegativity difference between atoms. Both halogens and the nitro group are more electronegative than carbon and thus exert an electron-wielding inductive effect (-I), pulling electron density away from the indole ring.[1][4][5] This effect generally deactivates the ring towards electrophilic attack. The strength of the -I effect for halogens follows the order of electronegativity: F > Cl > Br > I.
-
Resonance Effect (+R/-R or +M/-M): This effect involves the delocalization of π-electrons across the aromatic system.
-
Halogens possess lone pairs of electrons that can be delocalized into the π-system of the indole ring, exerting an electron-donating resonance effect (+R).[4] This effect is strongest for fluorine due to better orbital overlap between the 2p orbitals of fluorine and carbon, and it decreases down the group (F > Cl > Br > I).
-
The nitro group , conversely, is a powerful electron-withdrawing group via resonance (-R effect).[1] It delocalizes the π-electrons from the ring onto its own oxygen atoms, significantly reducing the electron density, particularly at the positions ortho and para to its point of attachment.[1]
-
In halogenated systems, the weaker +R effect of halogens is often outweighed by their strong -I effect, making them deactivators for electrophilic aromatic substitution.[4][5] When a nitro group is also present, its potent -I and -R effects dominate, rendering the entire heterocyclic system significantly electron-poor.[1]
Caption: Interplay of inductive and resonance effects of halogen and nitro groups on the indole ring.
Impact on Physicochemical Properties and Reactivity
The modification of the electronic density in the indole ring by halogen and nitro substituents has profound and measurable consequences on the molecule's physicochemical properties and chemical reactivity.
Acidity of the Indole N-H (pKa)
The indole N-H proton is weakly acidic. The introduction of electron-withdrawing groups (EWGs) like halogens and, most notably, the nitro group, stabilizes the resulting conjugate base (the indolide anion) through delocalization of the negative charge. This stabilization increases the acidity of the N-H proton, leading to a lower pKa value.
The powerful electron-withdrawing nature of the nitro group makes nitroindoles significantly more acidic than their non-nitrated counterparts.[6] Halogens further enhance this effect. The magnitude of this acidifying effect depends on the type of halogen and its position relative to the nitro group and the indole nitrogen.
| Compound | Substituents | Approximate pKa (in DMSO) | Key Electronic Effects |
| Indole | None | 21 | Baseline |
| 5-Nitroindole | 5-NO₂ | 16.9 | Strong -I, -R from NO₂ |
| 5-Bromo-4-chloroindole | 5-Br, 4-Cl | Not widely reported, but expected to be < 16.9 | -I from Br, Cl; -R from Br |
| 4,6-Dibromoindole | 4,6-diBr | Not widely reported, but expected to be < 16.9 | Strong -I, +R from two Br atoms |
Chemical Reactivity
Electrophilic Aromatic Substitution (EAS): The unsubstituted indole ring is highly reactive towards electrophiles, with substitution typically occurring at the electron-rich C3 position.[7] The presence of both halogens and a nitro group drastically deactivates the ring, making electrophilic substitution reactions much more difficult.
Nucleophilic Aromatic Substitution (SNAr) and Dearomatization: The significant reduction in electron density transforms the indole ring from a nucleophile into an electrophile. This "inversion of reactivity" is particularly pronounced in 3-nitroindoles, where the C2=C3 double bond becomes susceptible to attack by electron-rich species.[1][8] This reactivity has been exploited in various dearomatization reactions, including cycloadditions and Michael additions, to synthesize complex, functionalized indoline scaffolds.[8]
Spectroscopic Properties
The electronic perturbations caused by halogen and nitro groups are clearly reflected in the spectroscopic data of these compounds.
-
¹H NMR: Protons on the substituted indole ring will experience a downfield shift (to higher ppm values) due to the deshielding effect of the electron-withdrawing substituents. The magnitude of the shift is influenced by the position and nature of the substituents.[9][10]
-
¹³C NMR: The carbon atoms of the indole ring also experience a downfield shift. The effect is most pronounced for the carbons directly attached to the electronegative substituents.[11]
-
IR Spectroscopy: The N-H stretching frequency in the IR spectrum can provide clues about the acidity. For indole, this peak is typically around 3400 cm⁻¹.[12] In halogenated nitroindoles, increased N-H acidity due to electron withdrawal can lead to changes in the position and shape of this band, particularly in the presence of hydrogen bonding. The strong, characteristic symmetric and asymmetric stretching vibrations of the NO₂ group will also be prominent, typically in the 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹ regions.
-
UV-Vis Spectroscopy: The absorption spectrum of indole is characterized by two main electronic transitions, ¹La and ¹Lb.[13] Substitution with electron-withdrawing and donating groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. These shifts are a direct consequence of the alteration of the HOMO-LUMO energy gap.[14][15]
Implications for Drug Design
The ability to precisely modulate the electronic properties of the indole core is a powerful tool for drug development professionals.
-
Target Binding: Halogen atoms can participate in "halogen bonding," a non-covalent interaction where the halogen acts as a Lewis acid.[16] This interaction can be exploited to enhance binding affinity and selectivity for a protein target. The electron-poor nature of the halogenated nitroindole ring can also favor interactions with electron-rich pockets in a receptor.
-
Metabolic Stability: Introducing EWGs can alter the molecule's susceptibility to oxidative metabolism by cytochrome P450 enzymes, potentially improving its pharmacokinetic profile.
-
Bioavailability: Tuning the pKa of the indole N-H can influence the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and overall bioavailability.
-
Antimicrobial and Anticancer Activity: Halogenated indoles have demonstrated broad-spectrum antimicrobial activity.[17] Furthermore, substituted 5-nitroindole scaffolds have been investigated as G-quadruplex binders with potential anticancer activity.[18]
Experimental Protocols
Protocol: General Synthesis of a Halogenated Nitroindole
The synthesis of halogenated nitroindoles often involves a multi-step process, typically starting with the halogenation of indole followed by nitration, or vice versa. The regioselectivity is a key challenge. Nitration of indoles can be achieved using various reagents, with some modern methods avoiding the use of strong acids.[19][20][21]
Example: Synthesis of 3-Nitroindole (Illustrative)
This protocol is a conceptual illustration. Specific reaction conditions must be optimized based on the starting materials and desired product.
-
Protection (Optional but Recommended): Protect the indole nitrogen (e.g., as N-Boc or N-tosyl) to improve solubility and control reactivity.
-
Nitration: Dissolve the N-protected indole in a suitable solvent (e.g., acetic anhydride or dichloromethane). Cool the solution to 0°C.
-
Slowly add a nitrating agent. A common method is the in situ generation of acetyl nitrate from fuming nitric acid and acetic anhydride.[22] Modern, non-acidic methods using reagents like trifluoroacetyl nitrate have also been developed.[19][20]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by pouring it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection (if applicable): Remove the N-protecting group under appropriate conditions to yield the final 3-nitroindole.
Protocol: Determination of pKa by UV-Vis Spectrophotometry
This method is suitable for compounds that have a chromophore near the ionization center, where the UV-Vis spectrum changes as a function of pH.[23][24]
Caption: Experimental workflow for pKa determination using UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of the halogenated nitroindole in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the estimated pKa.[23]
-
-
Sample Measurement:
-
Data Analysis:
-
Overlay the spectra. Identify the wavelength of maximum absorbance for the fully protonated (acidic) form (A_HIn) and the fully deprotonated (basic) form (A_In-).
-
Select an analytical wavelength where the difference in absorbance between the two forms is significant.[23]
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting plot should be a sigmoidal curve. The pH at the inflection point of this curve is the pKa of the compound. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to calculate the pKa.
-
Conclusion
The introduction of halogen and nitro substituents onto the indole scaffold provides a powerful strategy for tuning its electronic properties. The strong electron-withdrawing nature of the nitro group, combined with the inductive and resonance effects of halogens, transforms the electron-rich indole into an electron-poor system. This electronic modulation has significant and predictable impacts on the molecule's acidity, reactivity, and spectroscopic characteristics. A thorough understanding of these comparative effects is essential for medicinal chemists and researchers aiming to leverage these properties in the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
References
- The Nitro Group's Profound Influence on the Electronic Landscape of Indole: A Technical Guide. Benchchem.
- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.
- How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
- 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equ
- Electrophilic Substitution Reactions of Indoles.
- pKa of a dye: UV-VIS Spectroscopy. StuDocu.
- Halogenated Indole Alkaloids from Marine Invertebr
- DETERMINATION OF pKa OF AN INDIC
- Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central (PMC).
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring?. Quora.
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
- Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI.
- A Comparative Guide to the Electronic Properties of Halogenated Indoles: A DFT Perspective. Benchchem.
- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PubMed Central (PMC).
- Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Publishing.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
- 3-Nitroindoles was prepared
- Electronic substitution effect on the ground and excited state properties of indole chromophore: A comput
- Inductive effect VS Resonance effects. YouTube.
- Synthesis and Reactions of Nitroindoles.
- Supporting Information An Investigation of the substituent effect of Halogen Atoms to the Crystal Structures of Indole-3-Carboxy. Royal Society of Chemistry.
- Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions.
- Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society.
- Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI.
- 13C NMR spectroscopy of indole deriv
- Though the nitro group is electron-withdrawing by resonance, when... Pearson+.
- Reactivity of 3-nitroindoles with electron-rich species.
- FT-IR spectrum of control indole.
- Substituent Effects in the Reactivity of Arom
- The pKa values of the nitro(hetero)arenes and reactivity for the Diels‐Alder dearomative cycloaddition.
- 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- pKa values bases. Chair of Analytical Chemistry.
- Equilibrium pKa Table (DMSO Solvent and Reference).
- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central (PMC).
- The pKa Table Is Your Friend. Master Organic Chemistry.
- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmaguru.co [pharmaguru.co]
- 25. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
The Indole Nucleus: A Privileged Scaffold for Kinase Inhibition - A Comparative Efficacy Guide
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets. The dysregulation of these enzymes is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and angiogenesis. Consequently, the development of small-molecule kinase inhibitors has revolutionized cancer therapy. Among the myriad of chemical scaffolds explored, the indole nucleus stands out as a "privileged" structure, forming the backbone of numerous clinically successful kinase inhibitors. This guide provides an in-depth comparison of the efficacy of kinase inhibitors derived from three distinct and significant indole scaffolds: the indolocarbazoles (represented by Staurosporine), the oxindoles (represented by Sunitinib), and the bis-indoles (represented by Indirubin derivatives).
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a comparative analysis of inhibitor potency but also a deeper understanding of the underlying mechanisms and the experimental methodologies used to evaluate these powerful therapeutic agents.
The Indole Advantage in Kinase Inhibition
The indole ring system, with its unique electronic properties and rigid bicyclic structure, provides an ideal framework for designing kinase inhibitors. Its ability to form crucial hydrogen bonds and engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of kinases makes it a highly effective pharmacophore. The versatility of the indole scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This chemical tractability has led to the development of a diverse array of indole-based inhibitors, each with a distinct profile of kinase targets and therapeutic applications.
A Comparative Look at Three Key Indole Scaffolds
This guide will focus on a comparative analysis of three major classes of indole-based kinase inhibitors, each with a unique structural motif and a distinct spectrum of kinase targets.
The Indolocarbazoles: Staurosporine - The Pan-Kinase Inhibitor
Staurosporine, a natural product isolated from Streptomyces staurosporeus, is a prototypical ATP-competitive kinase inhibitor.[1] Its rigid indolocarbazole core grants it high affinity for the ATP-binding site of a vast number of kinases, making it a potent but non-selective inhibitor.[1] This lack of selectivity has limited its clinical use but has made it an invaluable research tool for studying kinase signaling and inducing apoptosis.[1]
Mechanism of Action: Staurosporine's primary mechanism is the competitive inhibition of ATP binding to the kinase active site.[1] At nanomolar concentrations, it potently inhibits a wide range of kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), and tyrosine kinases like p60v-src.[2][3] This broad-spectrum inhibition disrupts numerous signaling pathways simultaneously, leading to cell cycle arrest and the induction of apoptosis through the activation of caspases.[3][4] More recent studies have also implicated its role in modulating the Hippo signaling pathway.[4][5]
The Oxindoles: Sunitinib - A Multi-Targeted Tyrosine Kinase Inhibitor
Sunitinib (marketed as Sutent®) is a clinically approved oral multi-targeted tyrosine kinase inhibitor based on an oxindole scaffold.[6][7] It represents a significant advancement in targeted cancer therapy, particularly for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[8][9]
Mechanism of Action: Sunitinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis.[6][8] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[6][8][10] By blocking these receptors, Sunitinib simultaneously inhibits tumor-associated angiogenesis and direct tumor cell proliferation.[6][9] The inhibition of these pathways leads to a reduction in tumor vascularization and the induction of cancer cell apoptosis.[6][11]
Signaling Pathway Targeted by Sunitinib:
Caption: Sunitinib inhibits multiple RTKs at the cell surface.
The Bis-indoles: Indirubin Derivatives - Targeting Cell Cycle Progression
Indirubin, a natural red isomer of indigo, is the active component of a traditional Chinese medicine formulation.[12] Its derivatives have been extensively studied as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).[13] These kinases are crucial regulators of the cell cycle and are often dysregulated in cancer.
Mechanism of Action: Indirubin and its analogs act as ATP-competitive inhibitors of CDKs, such as CDK1, CDK2, and CDK5.[14][15] By binding to the ATP pocket of these kinases, they prevent the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest, typically at the G1/S and G2/M phases, and subsequent apoptosis.[12] Their inhibition of GSK-3β also has implications for other signaling pathways involved in cancer.[13][16]
Signaling Pathway Targeted by Indirubin Derivatives:
Sources
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Staurosporine targets the Hippo pathway to inhibit cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sunitinib - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 9. ClinPGx [clinpgx.org]
- 10. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-bromo-5-nitro-1H-indole
Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship
This guide moves beyond generic advice to provide a clear, actionable framework for the safe and compliant disposal of 7-bromo-5-nitro-1H-indole. By understanding the causality behind these procedures, we not only protect ourselves and our colleagues but also ensure the preservation of our environment and maintain compliance with federal and local regulations.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not benign; its potential risks necessitate the use of appropriate personal protective equipment (PPE) and careful handling.
Key Hazards: According to available Safety Data Sheets (SDS), this compound presents the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[1][2]
-
Respiratory Irritation (H335): Inhalation of dust may cause irritation to the respiratory tract.[1][2]
While not classified as combustible, it may decompose upon heating to produce toxic and corrosive fumes, including nitrogen oxides and hydrogen bromide.[3] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, handling should always occur within a certified chemical fume hood, with appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[3][4]
Chemical Class Considerations: The presence of both a halogen (bromine) and a nitro group dictates the primary disposal pathway.
-
Halogenated Organic Compounds: These compounds cannot be disposed of with non-halogenated organic solvents. The reason for this strict segregation is rooted in the final disposal technology: incineration. Halogenated waste requires specialized, high-temperature incineration with flue gas scrubbing to prevent the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[1][5] Mixing this waste stream contaminates non-halogenated solvents that might otherwise be recycled or used for fuel blending, dramatically increasing disposal costs and environmental liability.[6][7]
-
Nitro Compounds: Aromatic nitro compounds can be toxic and are often considered environmental pollutants.[8] Their disposal must prevent release into sewer systems or waterways.[1]
Summary of Chemical Properties and Hazards
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 165669-16-9 (for 5-bromo-7-nitro-1H-indole) | [2] |
| Molecular Formula | C₈H₅BrN₂O₂ | [2][9] |
| Molar Mass | 241.04 g/mol | [2] |
| Appearance | Solid | [3] |
| Solubility | Insoluble in water | [9] |
| GHS Hazard Codes | H315, H319, H335 | [1][2] |
| Signal Word | Warning | [1][2] |
Part 2: The Core Disposal Protocol: A Step-by-Step Workflow
This protocol provides a self-validating system for the proper disposal of this compound from the point of generation to final collection.
Step 1: Waste Segregation at the Source
This is the most critical step. The moment a material is designated as waste, it must be correctly segregated.
-
Identify the Waste Stream: Determine the nature of the waste.
-
Solid Waste: Unused or expired pure this compound, or solid material heavily contaminated with it (e.g., weighing paper, contaminated silica gel).
-
Liquid Waste: Solutions containing dissolved this compound in an organic solvent.
-
Contaminated Labware: Glassware (flasks, beakers), plasticware (pipette tips), and sharps (needles) that have come into contact with the compound.
-
-
Select the Correct Waste Container:
-
For both solid and liquid waste containing this compound, use a designated "Halogenated Organic Waste" container.[5][6][7] These containers should be clearly labeled and are often color-coded (e.g., white for halogenated liquids at some institutions) to prevent cross-contamination.[7]
-
Never mix this waste with non-halogenated solvents, aqueous waste, or oxidizers.[6][10]
-
Step 2: Containerization and Labeling
Proper containment and labeling prevent accidental exposures and ensure the waste is accepted by your institution's Environmental Health and Safety (EHS) department.
-
Container Integrity: Use only sturdy, leak-proof containers with secure, tight-fitting lids.[6] Ensure the container material is compatible with the waste contents.
-
Filling: Do not fill liquid waste containers beyond 75-90% capacity to allow for vapor expansion and prevent spills during transport.[6]
-
Labeling: Immediately label the waste container. The label must include, at a minimum:
-
The words "Hazardous Waste" .[5]
-
The full chemical name: "this compound" . Avoid abbreviations.
-
An accurate list of all other components in the container (e.g., "Dichloromethane," "Methanol").
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Irritant").
-
Step 3: Managing Contaminated Materials
-
Rinsing Glassware: Glassware should be triple-rinsed with a suitable organic solvent (e.g., acetone). The first two rinsates are considered hazardous and must be collected in the "Halogenated Organic Waste" container.[5] The third rinsate can often be collected with non-halogenated waste, but check with your institutional policy.
-
Solid Labware: Disposable items like gloves, weighing paper, and pipette tips that are contaminated should be placed in a designated solid waste bag or container for halogenated waste.
-
Sharps: Needles or other contaminated sharps must be placed in a puncture-proof sharps container designated for chemically contaminated sharps.
Step 4: Storage and Collection
-
Storage: Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin to catch any potential leaks.[11] Keep the waste container closed at all times except when adding waste.[1][11]
-
Requesting Pickup: Once the container is full (or within the time limit specified by your institution, often 150 days for labs), arrange for a pickup by your EHS or hazardous waste management provider.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Decision workflow for segregating and containerizing this compound waste.
Part 3: Emergency Procedures for Spills
Accidents happen, but a prepared response minimizes risk.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[3]
-
Control Ignition Sources: Remove all sources of ignition from the area.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment and Cleanup (for minor spills):
-
Wear appropriate PPE (gloves, goggles, lab coat).
-
Avoid generating dust.[3] Do not sweep up the dry powder.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully scoop the material into a designated, sealable container for disposal as solid halogenated organic waste.[3]
-
Clean the spill area with a cloth or paper towels wetted with a suitable solvent (e.g., acetone), and place the used cleaning materials into the same waste container.
-
-
Label and Dispose: Seal and label the container as hazardous waste and arrange for disposal.
Conclusion: A Culture of Responsibility
The proper disposal of this compound is a direct reflection of our commitment to a culture of safety and scientific excellence. By adhering to these protocols—founded on the principles of hazard assessment, strict segregation, and compliant containment—we fulfill our professional and ethical obligations. This diligence ensures that our pursuit of knowledge does not come at the cost of personal safety or environmental health. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management in your facility.
References
- PubChem. (n.d.).this compound-2,3-dione. National Center for Biotechnology Information.
- ChemBK. (n.d.).5-BROMO-7-NITRO-1H-INDOLE - Physico-chemical Properties.
- PubChem. (n.d.).5-Bromo-7-nitro-1H-indole. National Center for Biotechnology Information.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2022).Toxicological Profile for Nitrophenols.
- Northwestern University. (2023).Hazardous Waste Disposal Guide. Research Safety.
- University of California, Santa Barbara.Halogenated Waste. Environmental Health & Safety.
- PubChem. (n.d.).5-Bromo-7-nitroindoline. National Center for Biotechnology Information.
- Occupational Safety and Health Administration (OSHA). (n.d.).Guidance For Hazard Determination.
- ETH Zürich. (n.d.).Factsheet: Disposal of Hazardous Waste - Basic Principles.
- University of Washington. (n.d.).Hazardous Waste Reduction. Environmental Health and Safety.
- U.S. Environmental Protection Agency. (1986).Management of Hazardous Wastes containing Halogenated Organics. P2 InfoHouse.
- Jubilant Ingrevia Limited. (n.d.).5-Bromo-7-Azaindole Safety Data Sheet.
- ASTM International. (2000).Standard Guide for Labeling Halogenated Hydrocarbon Solvent Containers.
- Occupational Safety and Health Administration (OSHA). (1962).INDUSTRIAL HYGIENE AND TOXICOLOGY. ALIPHATIC HALOGENATED HYDROCARBONS. Regulations.gov.
- University of Maryland. (n.d.).Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk.
- Utah State University. (n.d.).Incompatible Chemicals. Office of Research Environmental Health and Safety.
- Dalton, A. B., Wingen, L. M., & Nizkorodov, S. A. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au, 4(5), 568–574.
- Wikipedia. (n.d.).Volatile organic compound.
- University of Queensland. (n.d.).Incompatible Chemicals. Risk Management and Safety.
- U.S. Environmental Protection Agency. (n.d.).Management of Hazardous Waste Pharmaceuticals.
- U.S. Environmental Protection Agency. (1975).Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- U.S. Environmental Protection Agency. (n.d.).Requirements for Pesticide Disposal.
- Electronic Code of Federal Regulations (eCFR). (n.d.).40 CFR 721.875 -- Aromatic nitro compound.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 5-Bromo-7-nitro-1H-indole | C8H5BrN2O2 | CID 816685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. chembk.com [chembk.com]
- 10. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. ethz.ch [ethz.ch]
A Researcher's Guide to Personal Protective Equipment for Handling 7-bromo-5-nitro-1H-indole
Navigating the complexities of novel chemical compounds is the cornerstone of discovery in pharmaceutical research and development. Among these, heterocyclic compounds like 7-bromo-5-nitro-1H-indole are pivotal building blocks.[1] However, their unique reactivity and biological potential necessitate a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the critical last line of defense: Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a validated system of protocols grounded in the specific hazards of this compound.
Hazard Identification: Understanding the "Why" Behind the "What"
This compound is a substituted indole, a class of compounds with wide-ranging biological activities.[1] Its structure, featuring both a halogen (bromo) and a nitro group, dictates its chemical properties and toxicological profile. A thorough risk assessment is the foundation of any safety protocol.
The primary, documented hazards associated with this compound are significant. According to multiple safety data sheets (SDS), it is classified as causing serious skin and eye irritation, and may cause respiratory irritation.[2][3] One supplier also classifies it as toxic if swallowed (Acute Toxicity, Oral, Category 3).
| Hazard Classification | Category | Hazard Statement | Source |
| Skin Irritation | 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][3] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
Beyond these immediate hazards, the presence of the nitroaromatic group warrants additional caution. Aromatic nitro compounds as a class can have other toxic effects and may produce poisonous gases, such as nitrogen oxides, during combustion.[4] While not specifically documented for this compound, prudent practice dictates handling it with the potential for such hazards in mind.
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is crucial to recognize its place within the hierarchy of safety controls. PPE does not eliminate the hazard; it provides a barrier. Therefore, its use must be preceded by more effective control measures.
Caption: The Hierarchy of Safety Controls.
For this compound, engineering controls, such as handling all solid and solution forms within a certified chemical fume hood, are mandatory to minimize inhalation exposure.[2][5] Administrative controls, including robust Standard Operating Procedures (SOPs) and proper training, are equally vital.[6]
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE must be deliberate and directly correlated with the identified risks. The following protocol outlines the minimum required PPE for handling this compound in a research setting.
Eye and Face Protection
Given the H319 classification ("Causes serious eye irritation"), eye protection is non-negotiable.[2][3]
-
Minimum Requirement: Indirectly vented, chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times. Standard safety glasses do not provide an adequate seal and are insufficient protection against powders or splashes.[7]
-
Enhanced Protection: When handling larger quantities (>1g) or performing operations with a high splash potential (e.g., transfers, dissolution in volatile solvents), a full-face shield must be worn in addition to chemical splash goggles.[7][8] This provides a secondary barrier for the entire face.
Skin and Body Protection
Direct contact must be avoided to prevent skin irritation (H315).[2][3]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable first choice for incidental contact. It is critical to:
-
Inspect gloves for any signs of degradation or puncture before use.
-
Use a double-gloving technique, particularly during weighing and transfer operations, to provide an extra layer of protection and allow for safe removal of the contaminated outer layer.
-
Remove and replace gloves immediately upon known or suspected contamination.
-
Never wear gloves outside of the laboratory area. Wash hands thoroughly after removing gloves.[9]
-
-
Body Protection:
-
A flame-retardant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[10]
-
Ensure full leg coverage by wearing long pants or equivalent attire. Shorts and skirts are not permitted.[10]
-
Closed-toe shoes, preferably made of a non-porous material, must be worn to protect from spills.[10]
-
Respiratory Protection
The H335 classification ("May cause respiratory irritation") indicates that inhalation of the powder must be prevented.[2][3]
-
Primary Engineering Control: All handling of the solid compound that could generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood or a ventilated balance enclosure.[2][9]
-
When a Respirator is Required: If engineering controls are not available or are insufficient to control dust, respiratory protection is necessary. An N95-rated disposable respirator is the minimum requirement for protection against fine dust particles. For spill cleanup or situations with significant aerosol generation potential, a full-face respirator with appropriate cartridges may be required.[3][11] All respirator use must be part of a formal respiratory protection program that includes fit-testing and training, in accordance with regulations like OSHA 29 CFR 1910.134.[4][5]
Operational Plans: Integrating PPE into Your Workflow
Effective safety is procedural. The following section provides step-by-step guidance for common laboratory tasks involving this compound.
Workflow for Weighing and Preparing a Solution
This workflow diagram illustrates the integration of safety measures at each step of a common laboratory procedure.
Caption: A step-by-step workflow for safely handling the compound.
Spill Response Protocol
In the event of a spill, a calm and methodical response is essential.
-
Alert and Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or if dust is airborne.[2]
-
Assess and Assemble PPE: Before re-entering, assess the spill size. For cleanup, enhance your PPE. This should include:
-
Double nitrile gloves
-
Chemical splash goggles and a face shield
-
A disposable, chemical-resistant apron or coverall
-
An N95 respirator at a minimum[12]
-
-
Contain and Clean:
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Doffing PPE: Remove protective equipment carefully, avoiding cross-contamination. The outer gloves should be removed first.
Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: Contaminated gloves, weigh boats, wipes, and excess solid compound must be collected in a clearly labeled, sealed hazardous waste container.[2]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Disposal Method: The final disposal must be conducted through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to handle halogenated and nitrated byproducts.[2][3] Do not discharge any waste to sewer systems.[2]
Summary of PPE for Key Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport | Safety Goggles | Single Nitrile Gloves | Lab Coat | Not typically required |
| Weighing Solid | Safety Goggles | Double Nitrile Gloves | Lab Coat | Required (Fume Hood/Enclosure) |
| Preparing Solution | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Required (Fume Hood) |
| Small Spill Cleanup | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat, Apron | N95 Respirator (Minimum) |
References
- Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).
- Nitrobenzene - Hazard Summary. New Jersey Department of Health.
- 5-Bromo-7-nitroindoline | C8H7BrN2O2. PubChem, National Institutes of Health (NIH).
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (Ireland).
- Nitroglycerin - Hazard Summary. New Jersey Department of Health.
- SAFETY DATA SHEET - Nitro Lubricants. Nitro Lubricants.
- Personal Protective Equipment (PPE) | Chemistry | Wits. University of the Witwatersrand, Johannesburg.
- NITROUS OXIDE. Occupational Safety and Health Administration (OSHA).
- PPE Solutions for Chemical Industries. 3M.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Indole-2-carboxylic acid - Substance Information. European Chemicals Agency (ECHA).
- 3-Substituted indole: A review. International Journal of Chemical Studies.
- Substance Information. European Chemicals Agency (ECHA).
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed, National Institutes of Health (NIH).
- 2,4-Dichlorophenoxyacetic acid. Wikipedia.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. nj.gov [nj.gov]
- 5. nitro-lubricants.com [nitro-lubricants.com]
- 6. nj.gov [nj.gov]
- 7. hsa.ie [hsa.ie]
- 8. epa.gov [epa.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. youtube.com [youtube.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
